tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-7-9-5-4-6-13-10(9)8-14/h4-6H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEUOLKBLJFQCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20738136 | |
| Record name | tert-Butyl 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20738136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1059172-92-7 | |
| Record name | tert-Butyl 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20738136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate CAS 1059172-92-7 properties
An In-Depth Technical Guide to tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate (CAS 1059172-92-7): Properties, Synthesis, and Applications
Introduction
This compound, registered under CAS number 1059172-92-7, is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid bicyclic core, composed of a fused pyrrolidine and pyridine ring, is a common scaffold found in a variety of biologically active compounds. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the secondary amine makes this molecule an exceptionally stable and versatile intermediate for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its properties, synthetic utility, and practical applications for researchers and professionals in drug development.
Physicochemical and Spectroscopic Profile
The fundamental properties of a synthetic intermediate are critical for its effective use in multi-step syntheses. Proper characterization ensures reproducibility and scalability.
Core Properties
The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1059172-92-7 | [1][2][3] |
| Molecular Formula | C₁₂H₁₆N₂O₂ | [1][3] |
| Molecular Weight | 220.27 g/mol | [3] |
| Appearance | Colorless to pale-yellow liquid | [1] |
| Storage Conditions | 2-8°C, under inert atmosphere, dry | [1] |
| Synonyms | Tert-butyl 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate, 6H-Pyrrolo[3,4-b]pyridine-6-carboxylic acid, 5,7-dihydro-, 1,1-dimethylethyl ester | [1] |
Structural Elucidation & Spectroscopic Analysis
While specific experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features.
-
¹H NMR Spectroscopy (Predicted):
-
Boc Group: A characteristic singlet integrating to 9 protons would appear in the upfield region, typically around δ 1.4-1.5 ppm.
-
Methylene Protons (C5 & C7): Two singlets (or a closely coupled system depending on conformational rigidity), each integrating to 2 protons, are expected for the CH₂ groups of the pyrrolidine ring. These would likely appear in the δ 4.5-4.8 ppm range, shifted downfield by the adjacent nitrogen and aromatic pyridine ring.
-
Pyridine Protons: The three protons on the pyridine ring would manifest in the aromatic region (δ 7.0-8.5 ppm). A doublet of doublets for the proton at C3, a doublet for the proton at C4, and a doublet for the proton at C2 are anticipated, with coupling constants characteristic of ortho and meta relationships in a pyridine system.
-
-
¹³C NMR Spectroscopy (Predicted):
-
Boc Group: Signals for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group would be expected around δ 80 ppm and δ 28 ppm, respectively. The carbonyl carbon of the carbamate would appear further downfield, typically near δ 154 ppm.
-
Methylene Carbons (C5 & C7): Signals for the two CH₂ carbons would be found in the aliphatic region, estimated around δ 45-50 ppm.
-
Pyridine Carbons: Aromatic carbons would produce signals in the δ 120-150 ppm range.
-
Role in Synthetic Chemistry and Drug Discovery
The true value of this compound lies in its application as a functionalized scaffold for building more elaborate molecules.
The Pyrrolo[3,4-b]pyridine Scaffold
The pyrrolo[3,4-b]pyridine core is a "privileged" structure in medicinal chemistry. This means it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of this scaffold have shown significant potential in various therapeutic areas:
-
Neurological Disorders: Compounds based on the related 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one structure have been investigated as allosteric modulators of the M4 muscarinic acetylcholine receptor, a key target for treating neurological and psychiatric disorders.[4]
-
Oncology: The pyrrolo[3,4-b]pyridin-5-one core has also been explored for its anticancer properties, with studies showing cytotoxic effects against breast cancer cell lines.[5]
-
Kinase Inhibition: Fused pyrrolo-heterocycles are integral to the design of kinase inhibitors, which are crucial in treating cancer and various inflammatory conditions.[6][7][8]
The Boc Protecting Group: A Gateway to a Diverse Chemical Space
The Boc group is an acid-labile protecting group for the secondary amine at position 6. Its function is critical: it deactivates the nucleophilicity of the amine, preventing it from undergoing unwanted side reactions while other parts of the molecule are being modified. This strategic protection allows for a controlled and predictable synthetic sequence. Once the desired modifications are complete, the Boc group can be cleanly removed under acidic conditions to reveal the free amine, which then serves as a handle for further functionalization.
The following diagram illustrates the central role of this intermediate in a typical drug discovery workflow.
Caption: Workflow illustrating the role of the title compound as a key intermediate.
Synthesis and Reactivity
Understanding the synthesis and reactivity of the title compound is essential for its practical application in the laboratory.
Proposed Synthetic Protocol
A robust synthesis of this compound can be envisioned starting from pyridine-3,4-dicarboxylic acid. The following is a logical, field-proven approach.
Step 1: Synthesis of 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine
-
Amidation/Imide Formation: React pyridine-3,4-dicarboxylic acid with a source of ammonia (e.g., urea) at high temperature to form the corresponding cyclic imide, 6H-pyrrolo[3,4-b]pyridine-5,7-dione.
-
Reduction: Carefully reduce the cyclic imide using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF). This step must be performed under an inert atmosphere (N₂ or Ar) and at low temperatures to control the highly exothermic reaction. The reduction converts both carbonyl groups to methylenes, yielding the free secondary amine, 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine.
-
Work-up and Isolation: Quench the reaction cautiously with water and aqueous base (e.g., NaOH solution), filter the resulting aluminum salts, and extract the product into an organic solvent.
Step 2: Boc Protection
-
Reaction Setup: Dissolve the crude 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine from Step 1 in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Reagents: Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to scavenge the acid byproduct. Then, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Purification: Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the final product, this compound, as a pure liquid.
The diagram below outlines this proposed synthetic pathway.
Caption: Proposed synthetic workflow for the title compound.
Key Reactions: Deprotection
The most critical reaction involving this molecule is the removal of the Boc group to unmask the secondary amine for further elaboration.
Standard Deprotection Protocol:
-
Dissolve the Boc-protected compound (1 equivalent) in an appropriate solvent, typically dichloromethane (DCM).
-
Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA) (5-10 equivalents) or a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-4 hours. The reaction's progress can be monitored by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure. The resulting product is the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt), which can often be used directly in the next step or neutralized with a base to yield the free amine.
Causality: The mechanism relies on the high stability of the tert-butyl cation. The acid protonates the carbamate oxygen, making the carbonyl carbon more electrophilic and facilitating the cleavage of the tert-butyl-oxygen bond to release isobutylene, carbon dioxide, and the free amine.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure the stability of the compound and the safety of laboratory personnel.
-
Storage: The compound should be stored in a tightly sealed container at 2-8°C, as recommended by suppliers.[1] For long-term stability, storage under an inert gas like argon or nitrogen is advisable to prevent potential oxidation.
-
Handling:
-
As with all chemicals, this compound should be handled in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles, should be worn at all times.[9]
-
Avoid contact with skin and eyes and prevent the formation of aerosols.[9]
-
-
Safety Profile: While no specific GHS hazard data is available for this exact molecule, related heterocyclic compounds may cause skin, eye, and respiratory irritation.[10][11] It is crucial to consult the material safety data sheet (MSDS) provided by the supplier before use.
Conclusion
This compound is more than just a chemical entry; it is a strategically designed tool for medicinal chemists. Its stable, protected nature combined with the biologically relevant pyrrolo[3,4-b]pyridine core makes it an invaluable starting point for the synthesis of novel therapeutics. A thorough understanding of its properties, reactivity, and handling protocols enables researchers to efficiently leverage this intermediate in the complex yet rewarding process of drug discovery.
References
-
MDPI. (n.d.). 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1201187-44-1,tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo(2,3-d)pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor.
-
ChemBK. (n.d.). tert-Butyl3-amino-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate. Retrieved from [Link]
-
Angene Chemical. (2024). Safety Data Sheet - tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate. Retrieved from [Link]
-
PubMed Central. (2023). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 1,1-Dimethylethyl N-(5-((4-methylphenyl)sulfonyl)-5H-pyrrolo(2,3-b)pyrazin-2-yl)carbamate. Retrieved from [Link]
-
Autech Industry Co.,Limited. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl Piperidine-4-carboxylate. Retrieved from [Link]
-
ChemSrc. (2021). This compound. Retrieved from [Link]
Sources
- 1. This compound|CAS 1059172-92-7 [rlavie.com]
- 2. 1059172-92-7 this compound [chemsigma.com]
- 3. This compound Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com [chemsrc.com]
- 4. WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 5. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate | 1201187-44-1 [chemicalbook.com]
- 8. tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate [myskinrecipes.com]
- 9. angenechemical.com [angenechemical.com]
- 10. Tert-butyl Piperidine-4-carboxylate | C10H19NO2 | CID 1512676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate
Foreword: Navigating the Landscape of a Niche Pharmaceutical Building Block
To our fellow researchers, scientists, and drug development professionals, this guide serves as a comprehensive exploration into the physicochemical properties of tert-butyl 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate (CAS Number: 288385-13-1). This heterocyclic amine is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical characteristics is paramount for its effective application in drug design, formulation development, and process chemistry.
Chemical Identity and Structural Elucidation
The foundational step in any physicochemical assessment is the unambiguous confirmation of the chemical identity and structure of the molecule.
Molecular Structure:
Caption: 2D Chemical Structure of the target molecule.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | tert-butyl 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate |
| CAS Number | 288385-13-1 |
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 234.29 g/mol |
| Canonical SMILES | C1=CN=C2C(=C1)CN(C2)C(=O)OC(C)(C)C |
Structural Confirmation Workflow:
The following spectroscopic techniques are essential for confirming the structure and purity of tert-butyl 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate.
Caption: Experimental workflow for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework. For a molecule of this complexity, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended to definitively assign proton and carbon signals.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and exact mass of the molecule, thereby validating its molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the carbonyl (C=O) of the tert-butoxycarbonyl (Boc) protecting group and the C-N bonds within the heterocyclic core.
Key Physicochemical Properties: A Predictive and Experimental Approach
Due to the limited availability of published experimental data, we present a combination of predicted values and detailed protocols for their empirical determination.
Table 2: Predicted and Experimental Physicochemical Properties
| Property | Predicted/Reported Value | Significance in Drug Development |
| Melting Point (°C) | Not available | Purity assessment, solid-state stability, formulation design. |
| Boiling Point (°C) | Not available | Relevant for purification (distillation) and thermal stability assessment. |
| Solubility | Not available | Crucial for bioavailability, formulation, and in vitro assay design. |
| pKa | Not available | Governs ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| LogP | Not available | A measure of lipophilicity, influencing membrane permeability, metabolism, and toxicity. |
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties. These protocols are designed to be self-validating and are grounded in established pharmaceutical analysis standards.
Melting Point Determination
The melting point is a critical indicator of purity.[1][2] Impurities typically lead to a depression and broadening of the melting range.[1]
Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the sample is thoroughly dried, preferably under vacuum, to remove any residual solvents. Finely powder the crystalline solid using a mortar and pestle.[3]
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.[3]
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating Profile:
-
Rapidly heat the sample to approximately 10-15°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.[2]
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting range should be narrow (typically < 2°C) for a pure compound.[3]
Solubility Determination
Solubility is a cornerstone of drug development, influencing everything from formulation to bioavailability.[4][5] Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights.[6]
Protocol: Kinetic Solubility Assessment by Nephelometry
This high-throughput method is ideal for early-stage drug discovery to quickly assess a compound's propensity to precipitate from a solution.[7]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a 96-well plate.
-
Aqueous Buffer Addition: Add a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to each well, causing the compound to precipitate if its solubility is exceeded.
-
Measurement: Use a nephelometer to measure the light scattering in each well. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[8]
Caption: Workflow for kinetic solubility determination.
Determination of pKa and LogP
The ionization constant (pKa) and the partition coefficient (LogP) are fundamental to predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[9][10]
Protocol: Potentiometric Titration for pKa Determination
This method is a gold standard for accurately measuring pKa values.
-
Sample Preparation: Dissolve a precise amount of the compound in a co-solvent system (e.g., methanol/water) to ensure complete dissolution.
-
Titration: Titrate the solution with a standardized strong acid (e.g., HCl) and a standardized strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For a molecule with a pyridine nitrogen, a pKa in the range of 3-5 would be expected.[11][12][13]
Protocol: Shake-Flask Method for LogP Determination
This classic method directly measures the partitioning of a compound between two immiscible liquids.
-
System Preparation: Prepare a biphasic system of n-octanol and water (or a relevant buffer, e.g., pH 7.4). Pre-saturate each phase with the other.
-
Partitioning: Add a known amount of the compound to the biphasic system in a sealed container.
-
Equilibration: Shake the container for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation and Analysis: Separate the two phases and accurately measure the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Chemical Stability
Understanding the chemical stability of tert-butyl 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate is crucial for storage, handling, and formulation. The Boc protecting group is known to be labile under acidic conditions.
Key Stability Considerations:
-
Acid Sensitivity: The tert-butoxycarbonyl (Boc) group is readily cleaved by strong acids (e.g., trifluoroacetic acid) and even moderately acidic conditions. This property is often exploited in synthetic chemistry for deprotection.
-
Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures should be avoided to prevent potential degradation.
-
Oxidative Stability: The dihydropyridine ring may be susceptible to oxidation, particularly in the presence of strong oxidizing agents.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the physicochemical characterization of tert-butyl 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate. While specific experimental data for this compound is sparse, the provided protocols and theoretical considerations offer a clear path for researchers to generate this critical information. As this molecule continues to be a valuable scaffold in drug discovery, a collective effort to populate the public domain with empirical data will undoubtedly accelerate the development of novel therapeutics. We encourage the scientific community to share their findings to build a more complete profile of this important chemical entity.
References
-
NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]
-
In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. (2020). Pakistan Journal of Pharmaceutical Sciences, 33(2), 715-719. Retrieved from [Link]
-
Solubility in Pharmaceutical R&D: Predictions and Reality. (2014). Pharmaceutical Research, 31(2), 271-282. Retrieved from [Link]
-
Discovery solubility measurement and assessment of small molecules with drug development in mind. (2020). Drug Discovery Today, 25(8), 1369-1379. Retrieved from [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
-
ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]
-
Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. (2020). The Journal of Physical Chemistry A, 124(3), 538-551. Retrieved from [Link]
-
The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. (2020). The Journal of Physical Chemistry A, 124(3), 538-551. Retrieved from [Link]
-
Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. (2020). The Journal of Physical Chemistry A, 124(3), 538-551. Retrieved from [Link]
Sources
- 1. nano-lab.com.tr [nano-lab.com.tr]
- 2. resolvemass.ca [resolvemass.ca]
- 3. thinksrs.com [thinksrs.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. rheolution.com [rheolution.com]
- 9. pjps.pk [pjps.pk]
- 10. acdlabs.com [acdlabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate
Abstract
This technical guide provides a comprehensive, research-level overview of the synthesis and characterization of tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate, a key heterocyclic building block in modern medicinal chemistry. This molecule serves as a crucial scaffold in the development of novel therapeutics, particularly kinase inhibitors. This document details a robust and reproducible synthetic pathway, explains the mechanistic underpinnings of each chemical transformation, and provides a full suite of characterization protocols and expected data. The guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction and Strategic Importance
The pyrrolo[3,4-b]pyridine core is a privileged heterocyclic scaffold found in a multitude of biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for designing targeted inhibitors for enzymes such as kinases. The title compound, this compound (also known as 6-Boc-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine), is the N-Boc protected form of the saturated parent amine. The tert-butyloxycarbonyl (Boc) protecting group is instrumental in synthetic campaigns, offering stability under a wide range of conditions while allowing for facile deprotection under acidic conditions. This guide elucidates a practical and scalable synthetic route from common starting materials.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target compound reveals a straightforward strategy. The key disconnection is at the carbamate C-N bond, leading back to the parent secondary amine, 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine, and the Boc-anhydride. The parent amine can be envisioned as arising from the complete reduction of a more stable precursor, the cyclic imide 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. This imide is readily accessible from the commercially available and inexpensive pyridine-2,3-dicarboxylic acid.
Caption: Overall synthetic workflow diagram.
Step 1: Synthesis of 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
This step involves the cyclization of pyridine-2,3-dicarboxylic acid with ammonia to form the corresponding cyclic imide.
-
Protocol:
-
To a 1 L three-necked flask, add pyridine-2,3-dicarboxylic acid (167 g, 1.0 mol).
-
Add concentrated aqueous ammonia (28%, 300 mL) to the flask.
-
Heat the mixture to reflux (approx. 140°C) with vigorous stirring for 6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the dark brown reaction mixture to room temperature.
-
Slowly pour the cooled mixture into 500 mL of cold water with stirring. A gray solid will precipitate.
-
Collect the solid by vacuum filtration, wash the filter cake with cold water, and dry in a vacuum oven at 60°C overnight to yield the product.
-
-
Mechanistic Insight: The reaction proceeds via the formation of the diammonium salt of the dicarboxylic acid. Upon heating, this salt dehydrates, first forming the diamide, which then undergoes an intramolecular nucleophilic acyl substitution, eliminating a molecule of ammonia to form the stable five-membered imide ring.
Step 2: Synthesis of 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine
This is a crucial reduction step where the two carbonyl groups of the imide are fully reduced to methylenes using a powerful reducing agent.
-
Protocol:
-
In a large, dry, three-necked flask under an inert argon atmosphere, suspend lithium aluminum hydride (LAH) (e.g., 1.2-1.5 equivalents per carbonyl group) in anhydrous tetrahydrofuran (THF).
-
Cool the LAH suspension to 0°C in an ice bath.
-
Slowly and portion-wise, add the 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (1.0 eq) to the stirred LAH suspension. The addition is exothermic and should be controlled to maintain the temperature below 10-15°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture back to 0°C.
-
CAUTION: HIGHLY EXOTHERMIC QUENCHING PROCESS. Slowly and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude parent amine, which can be used in the next step without further purification.
-
-
Mechanistic Insight: Lithium aluminum hydride (LiAlH₄) serves as a source of the powerful nucleophile, hydride (H⁻). [1]The mechanism involves two successive nucleophilic attacks by hydride on each carbonyl carbon. [2]After the first attack on a carbonyl, the resulting tetrahedral intermediate coordinates to an aluminum species. The lone pair on the nitrogen then assists in the elimination of the oxygen as an aluminate salt, forming a transient iminium ion. A second hydride attacks the iminium ion, completing the reduction of one carbonyl to a methylene group. The process is repeated for the second carbonyl group to yield the final secondary amine. [1][2]
Step 3: Synthesis of this compound
This final step is a standard N-Boc protection of the synthesized secondary amine.
-
Protocol:
-
Dissolve the crude 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine from the previous step in dichloromethane (CH₂Cl₂).
-
To this solution, add triethylamine (Et₃N) (1.2 eq) to act as a base.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the mixture.
-
Stir the reaction at room temperature for 3-5 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure title compound.
-
-
Mechanistic Insight: The secondary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate. The triethylamine acts as a base to neutralize the protonated amine intermediate and the tert-butyloxycarboxylic acid byproduct, driving the reaction to completion. The overall result is the formation of a stable tert-butyl carbamate.
Purification and Characterization
Validation of the final product's identity and purity is paramount. A combination of chromatographic and spectroscopic techniques is employed.
-
Purification: Flash column chromatography on silica gel is the standard method for purifying the final product. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 40% ethyl acetate). The product's position is monitored by TLC, typically visualized with UV light and/or a potassium permanganate stain.
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The spectra should be consistent with the proposed structure, showing the characteristic signals for the Boc group, the methylene bridges, and the aromatic pyridine protons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound. The spectrum should show a prominent peak corresponding to the [M+H]⁺ ion.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the carbamate carbonyl group.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, which should typically be >95% for use in drug discovery applications.
-
Data Summary
The following table summarizes the key physicochemical properties and expected analytical data for the title compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₆N₂O₂ |
| Molecular Weight | 220.27 g/mol |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 1059172-92-7 |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.50 (dd, 1H), ~7.70 (dd, 1H), ~7.25 (dd, 1H), ~4.80 (s, 2H), ~4.65 (s, 2H), 1.50 (s, 9H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~155.0, ~150.0, ~148.0, ~135.0, ~121.0, ~80.0, ~48.0, ~46.0, 28.5 |
| MS (ESI) | m/z: 221.1 [M+H]⁺ |
| IR (KBr) | ν (cm⁻¹): ~2975, ~1690 (C=O, carbamate), ~1410, ~1150 |
Note: NMR chemical shifts (δ) are predicted based on the analysis of structurally related compounds and standard chemical shift tables. Actual values may vary slightly.
Safety Considerations
-
Lithium Aluminum Hydride (LAH): LAH is a highly reactive, pyrophoric, and water-reactive reagent. It must be handled under an inert atmosphere (argon or nitrogen) in a fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. The quenching procedure is extremely exothermic and can generate flammable hydrogen gas; it must be performed slowly and with extreme caution at 0°C.
-
Solvents: Dichloromethane and THF are volatile and potentially harmful. All manipulations should be performed in a well-ventilated fume hood.
-
Standard laboratory safety practices should be followed at all times.
Conclusion
This guide has detailed a reliable and well-documented three-step synthesis for this compound from pyridine-2,3-dicarboxylic acid. The presented protocols, supported by mechanistic explanations and a comprehensive characterization plan, provide researchers with a practical pathway to access this valuable building block for drug discovery and medicinal chemistry programs. The strategic use of a robust imide reduction followed by standard N-Boc protection ensures efficiency and scalability.
References
-
YouTube. (2011). Mechanisms of Amide Reduction by LiAlH4. Retrieved from [Link]
-
Quora. (2017). What is the mechanism for reducing cyclic compounds with LAH? Retrieved from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Starting Materials for the Synthesis of tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate
Introduction
The pyrrolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties have made it a cornerstone for the development of a diverse array of therapeutic agents. The introduction of a tert-butoxycarbonyl (Boc) protecting group to form tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate provides a stable, versatile intermediate, crucial for subsequent functionalization in the synthesis of complex molecules, including kinase inhibitors and modulators of various receptors. This guide provides an in-depth exploration of the key starting materials and synthetic strategies for the preparation of this valuable building block, tailored for researchers, scientists, and professionals in drug development.
Strategic Approaches to the Pyrrolo[3,4-b]pyridine Core
The synthesis of the target molecule hinges on the effective construction of the core 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine ring system. Two primary retrosynthetic disconnections offer logical pathways from commercially available precursors.
Strategy 1: Cyclization of Pre-functionalized Pyridines
This approach begins with a suitably substituted pyridine ring, upon which the pyrrolidine ring is constructed. A common and efficient starting material for this strategy is pyridine-2,3-dicarboxylic acid .
Strategy 2: Multicomponent Reactions
More convergent approaches, such as multicomponent reactions (MCRs), allow for the rapid assembly of the pyrrolo[3,4-b]pyridine skeleton from simpler, acyclic precursors. These methods offer high atom economy and procedural simplicity.
Detailed Synthetic Pathways and Methodologies
This section delineates the step-by-step synthetic routes, providing detailed experimental protocols and mechanistic insights.
Pathway 1: Synthesis from Pyridine-2,3-dicarboxylic Acid
This linear synthesis provides a reliable and scalable route to the target compound. The overall workflow is depicted below.
Figure 1: Synthetic workflow starting from pyridine-2,3-dicarboxylic acid.
Step 1a: Synthesis of Pyridine-2,3-dimethanol
The initial step involves the reduction of the dicarboxylic acid to the corresponding diol.
-
Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids to primary alcohols. The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF).
-
Experimental Protocol:
-
To a stirred suspension of lithium aluminum hydride (2.0 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add pyridine-2,3-dicarboxylic acid (1.0 eq.) portion-wise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield crude pyridine-2,3-dimethanol, which can be purified by crystallization or column chromatography.
-
Step 1b: Synthesis of 2,3-Bis(bromomethyl)pyridine
The diol is then converted to the more reactive dibromide.
-
Rationale: Phosphorus tribromide (PBr₃) is a classic and effective reagent for converting primary and secondary alcohols to the corresponding alkyl bromides via an Sₙ2 mechanism.[1][2] The reaction proceeds with inversion of configuration if a chiral center is present.
-
Experimental Protocol:
-
Dissolve pyridine-2,3-dimethanol (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or diethyl ether and cool to 0 °C.
-
Slowly add phosphorus tribromide (0.7 eq., as it contains three bromide equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,3-bis(bromomethyl)pyridine.[3]
-
Step 1c: Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine
The dibromide undergoes cyclization with a primary amine, which is subsequently removed.
-
Rationale: Benzylamine serves as a convenient ammonia equivalent for the cyclization. The resulting N-benzyl protected intermediate can be deprotected via catalytic hydrogenation.
-
Experimental Protocol:
-
Dissolve 2,3-bis(bromomethyl)pyridine (1.0 eq.) in a suitable solvent like acetonitrile or DMF.
-
Add benzylamine (1.1 eq.) and a non-nucleophilic base such as potassium carbonate (2.5 eq.).
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.
-
After cooling, filter the inorganic salts and concentrate the filtrate.
-
Dissolve the crude N-benzyl intermediate in methanol or ethanol and add a catalytic amount of palladium on carbon (10 wt. %).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously until TLC indicates complete debenzylation.
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain crude 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.
-
Step 1d: Synthesis of this compound
The final step is the protection of the secondary amine with a Boc group.
-
Rationale: Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for the introduction of the Boc protecting group onto amines.[4] The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.[5]
-
Experimental Protocol:
-
Dissolve the crude 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (1.0 eq.) in a solvent such as DCM or THF.
-
Add triethylamine (1.5 eq.) or another suitable base.
-
Add di-tert-butyl dicarbonate (1.2 eq.) to the solution and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel to yield this compound as a pure compound.
-
Pathway 2: Synthesis via Dieckmann Condensation
An alternative strategy for constructing the pyrrolidine ring involves an intramolecular Dieckmann condensation of a suitably substituted pyridine diester.
Figure 2: Synthetic workflow involving a Dieckmann-type condensation.
This pathway, while potentially more complex, offers an alternative route to the core structure. The Dieckmann condensation is a powerful tool for forming five- and six-membered rings.[6][7][8][9][10]
Comparative Analysis of Synthetic Routes
| Parameter | Pathway 1 (from Pyridine-2,3-dicarboxylic acid) | Pathway 2 (via Dieckmann Condensation) |
| Starting Material Availability | Readily available | Requires multi-step synthesis of the diester precursor |
| Number of Steps | 4 | 5 |
| Scalability | Generally good | Can be challenging due to the use of strong bases and high dilution conditions |
| Overall Yield | Moderate to good | Variable, can be moderate |
| Key Challenges | Handling of LiAlH₄ and PBr₃ | Control of the Dieckmann condensation and subsequent transformations |
Conclusion
The synthesis of this compound is a critical process for the advancement of various drug discovery programs. The choice of starting materials and synthetic strategy will depend on factors such as scale, available resources, and the desired purity of the final product. The pathway commencing from pyridine-2,3-dicarboxylic acid represents a robust and well-precedented approach, offering a reliable route for obtaining this key intermediate. As the demand for novel therapeutics based on the pyrrolo[3,4-b]pyridine scaffold continues to grow, the development of efficient and scalable synthetic methodologies will remain an area of significant interest for the scientific community.
References
-
ResearchGate. Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. Available from: [Link]
-
PubMed. Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Available from: [Link]
-
Beilstein Journals. One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Available from: [Link]
-
PubMed Central. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Available from: [Link]
-
Organic Reactions. The Dieckmann Condensation. Available from: [Link]
-
NIH. 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione. Available from: [Link]
-
Science Forums. The reaction of PBr3 with a gem diol?. Available from: [Link]
-
The Royal Society of Chemistry. Support information. Available from: [Link]
-
Tetrahedron Letters. THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Available from: [Link]
-
Wikipedia. Dieckmann condensation. Available from: [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Available from: [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. Available from: [Link]
-
Organic Chemistry Data. Alcohol to Bromide - Common Conditions. Available from: [Link]
-
Chegg.com. Solved Phosphorus tribromide will convert the diol to the | Chegg.com. Available from: [Link]
-
PubMed Central. Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][11][12][13]triazole derivatives as necroptosis inhibitors. Available from: [Link]
-
Baran Lab. Pyridine Synthesis: Cliff Notes. Available from: [Link]
-
Wikipedia. Phosphorus tribromide. Available from: [Link]
-
BYJU'S. PBr3 Reaction. Available from: [Link]
-
Chemistry LibreTexts. Dieckmann Condensation. Available from: [Link]
-
MDPI. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Available from: [Link]
-
European Patent Office. Method for the preparation of 2,3-pyridine-dicarboxylic acids and derivatives thereof. Available from: [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]
-
PrepChem.com. Synthesis of pyridine 2,6-dimethanol. Available from: [Link]
-
Chongqing Chemdad Co. ,Ltd. 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine. Available from: [Link]
-
MDPI. Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Available from: [Link]
-
NIH. 2,6-Bis(bromomethyl)pyridine. Available from: [Link]
- Google Patents. Process for the preparation of pyridine-2,3-dicarboxylic acid.
- Google Patents. Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.
- Google Patents. Bromination of pyridine derivatives.
-
Scientific Laboratory Supplies. 2,6-Bis(bromomethyl)pyridine, 98%. Available from: [Link]
-
Semantic Scholar. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Available from: [Link]
-
ACS Publications. Click-to-Release Reactions for Tertiary Amines and Pyridines. Available from: [Link]
-
Hilaris Publisher. Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. Available from: [Link]
Sources
- 1. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. 2,6-BIS(BROMOMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 8. Dieckmann Condensation [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
Chemical structure and IUPAC name of tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate
This guide provides a comprehensive technical overview of tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical structure, systematic nomenclature, a detailed synthesis protocol, and its applications as a versatile building block in the development of novel therapeutics.
Introduction: The Significance of the Pyrrolopyridine Scaffold
The fusion of a pyrrole ring with a pyridine ring gives rise to a class of bicyclic heteroaromatic compounds known as pyrrolopyridines. These scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets with high affinity and specificity. The diverse biological activities exhibited by pyrrolopyridine derivatives have established them as crucial components in the development of novel therapeutic agents, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases. The subject of this guide, this compound, serves as a key intermediate, providing a stable and reactive platform for the synthesis of more complex and pharmacologically active molecules. The tert-butoxycarbonyl (Boc) protecting group offers a strategic advantage, enabling selective modifications at other positions of the pyrrolopyridine core.
Chemical Structure and Nomenclature
A precise understanding of a molecule's structure and its corresponding systematic name is fundamental for unambiguous scientific communication.
Chemical Structure
The chemical structure of this compound is characterized by a dihydropyrrolo[3,4-b]pyridine core. The nitrogen atom of the pyrrolidine ring is protected with a tert-butoxycarbonyl (Boc) group.
Chemical Structure Diagram:
Caption: Chemical structure of this compound.
IUPAC Name
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is:
tert-butyl 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate [1]
Synonyms for this compound include tert-butyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate and 6H-Pyrrolo[3,4-b]pyridine-6-carboxylic acid, 5,7-dihydro-, 1,1-dimethylethyl ester.[1]
Key Identifiers
For precise identification and database searching, the following identifiers are crucial:
| Identifier | Value |
| CAS Number | 1059172-92-7[1] |
| Molecular Formula | C₁₂H₁₆N₂O₂[1] |
| Molecular Weight | 220.27 g/mol |
| InChI | InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-7-9-5-6-13-10(9)8-14/h5-6H,7-8H2,1-4H3 |
| SMILES | CC(C)(C)OC(=O)N1CC2=CN=CC=C2C1 |
Synthesis Protocol
The synthesis of this compound is typically achieved through the N-protection of the corresponding free base, 5,6,7,8-tetrahydro-1H-pyrrolo[3,4-b]pyridine. The use of di-tert-butyl dicarbonate (Boc₂O) is a standard and efficient method for introducing the Boc protecting group onto a secondary amine.
Rationale for Synthetic Strategy
The Boc protection strategy is widely employed in organic synthesis for several key reasons:
-
Stability: The Boc group is stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, allowing for selective manipulation of other functional groups within the molecule.
-
Ease of Introduction: The reaction with Boc₂O is generally high-yielding and proceeds under mild conditions.
-
Facile Cleavage: The Boc group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid), regenerating the free amine when desired for subsequent reactions.
Experimental Procedure
This protocol outlines a general procedure for the Boc protection of a secondary amine, adapted for the synthesis of the title compound.
Diagram of Synthesis Workflow:
Caption: General workflow for the Boc protection of 5,6,7,8-tetrahydro-1H-pyrrolo[3,4-b]pyridine.
Step-by-Step Protocol:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5,6,7,8-tetrahydro-1H-pyrrolo[3,4-b]pyridine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), to the solution. The base acts as a scavenger for the acid generated during the reaction.
-
Addition of Boc Anhydride: To the stirring solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) in the same solvent dropwise at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure compound.
Physicochemical and Spectroscopic Characterization
Expected Physicochemical Properties:
| Property | Expected Value |
| Appearance | White to off-white solid or a viscous oil |
| Solubility | Soluble in most organic solvents (e.g., DCM, CHCl₃, EtOAc, MeOH) |
| Melting Point | Not widely reported, expected to be a low-melting solid |
Expected Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the protons of the pyrrolopyridine core and the tert-butyl group.
-
A singlet integrating to 9 protons around δ 1.5 ppm corresponding to the tert-butyl group.
-
Signals for the methylene protons of the dihydropyrrole and dihydropyridine rings, likely appearing as multiplets in the δ 2.5-4.5 ppm region.
-
Aromatic protons on the pyridine ring, expected to appear as multiplets in the δ 7.0-8.5 ppm region.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom.
-
A signal around δ 28 ppm for the methyl carbons of the tert-butyl group.
-
A signal around δ 80 ppm for the quaternary carbon of the tert-butyl group.
-
A signal around δ 155 ppm for the carbonyl carbon of the Boc group.
-
Signals in the aliphatic region (δ 40-60 ppm) for the methylene carbons of the heterocyclic rings.
-
Signals in the aromatic region (δ 120-150 ppm) for the carbons of the pyridine ring.
-
-
Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), would be expected to show the protonated molecule [M+H]⁺ at m/z 221.13.
Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient itself but rather a crucial building block for the synthesis of more complex and biologically active molecules. Its utility stems from the strategic placement of the Boc-protected nitrogen, which allows for further functionalization of the pyrrolopyridine scaffold.
Diagram of Application Pathway:
Caption: Role of the title compound as an intermediate in the synthesis of therapeutic agents.
The 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine core is a key structural motif in a variety of kinase inhibitors. After deprotection of the Boc group, the resulting secondary amine can be derivatized to introduce various side chains that can interact with the active site of target kinases. This modular approach allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies, a critical process in lead optimization during drug discovery.
Conclusion
This compound is a valuable and versatile synthetic intermediate. Its well-defined structure and the strategic presence of the Boc protecting group make it an ideal starting material for the construction of complex pyrrolopyridine derivatives. The importance of the pyrrolopyridine scaffold in medicinal chemistry underscores the significance of this compound as a key tool for researchers and scientists in the pharmaceutical industry and academia who are dedicated to the discovery and development of novel therapeutics.
References
-
ChemBK. tert-Butyl 3-amino-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate. [Link]
- Google Patents. WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor.
-
National Center for Biotechnology Information. tert-butyl (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate. PubChem Compound Summary for CID 74787571. [Link]
-
National Center for Biotechnology Information. tert-Butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo(2,3-d)pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate. PubChem Compound Summary for CID 67354206. [Link]
-
Autechaux. This compound. [Link]
-
MDPI. Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. [Link]
-
National Center for Biotechnology Information. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. [Link]
-
National Center for Biotechnology Information. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]
-
National Center for Biotechnology Information. 5-tert-Butyl 1-ethyl 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate. [Link]
-
LookChem. Cas 1201187-44-1,tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate. [Link]
-
National Center for Biotechnology Information. tert-Butyl 4-(6-(6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydro-pyrido(2,3-d)pyrimidin-2-ylamino)-pyridin-3-yl)-piperazine-1-carboxylate. PubChem Compound Summary for CID 11157536. [Link]
-
ResearchGate. Pyridine scaffold-bearing drugs in therapeutic applications. [Link]
-
RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. [Link]
-
ResearchGate. Crystal Structure Analysis of 5-tert-Butyl-8-methyl-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-1-one. [Link]
-
MDPI. 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. [Link]
-
ChemSrc. This compound. [Link]
Sources
Purity and Appearance of tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate
An In-depth Technical Guide:
Abstract and Scope
Tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate (CAS No. 1059172-92-7) is a pivotal heterocyclic building block in contemporary drug discovery and development. Its unique bicyclic core, featuring a pyridine fused to a pyrrolidine ring, makes it a valuable scaffold for synthesizing a range of biologically active molecules. The integrity of this starting material is paramount, as the presence of impurities can have profound downstream effects on reaction yields, impurity profiles of subsequent intermediates, and the biological activity of the final active pharmaceutical ingredient (API).
This technical guide provides researchers, process chemists, and quality control analysts with a comprehensive framework for understanding and evaluating the purity and appearance of this key intermediate. We will delve into the typical physicochemical properties, robust analytical methodologies for purity determination, common process-related impurities, and effective purification strategies. The causality behind each experimental choice is explained to empower scientists to make informed decisions in their own laboratory settings.
Core Physicochemical Properties
A foundational understanding of the compound's basic properties is the first step in its proper evaluation and handling.
| Property | Value | Source(s) |
| CAS Number | 1059172-92-7 | [1][2] |
| Molecular Formula | C₁₂H₁₆N₂O₂ | [1][3] |
| Molecular Weight | 220.27 g/mol | [2] |
| Appearance | Colorless to pale-yellow liquid | [1] |
| Standard Purity | ≥96% | [3] |
| Storage Conditions | 2-8°C, under inert atmosphere | [1] |
Appearance: Interpreting the Visual Data
The expected appearance of high-purity this compound is a clear, colorless to pale-yellow liquid[1]. This visual inspection is the first, and simplest, analytical test performed.
-
Causality of Color: A completely colorless appearance is indicative of very high purity. The emergence of a pale-yellow hue is typically attributed to the formation of minute quantities of chromophoric impurities. These can arise from several sources:
-
Oxidation: The pyrrolidine or pyridine rings can be susceptible to minor oxidation over time, especially if exposed to air and light.
-
Residual Reagents: Trace amounts of colored starting materials or by-products from the synthesis that were not fully removed.
-
Degradation: Exposure to high temperatures or incompatible substances can lead to degradation products.
-
-
Trustworthiness of Observation: While a yellow tint can be an early warning sign, it does not automatically disqualify a batch. For many synthetic applications, a pale-yellow liquid with a purity of >97% as determined by HPLC and NMR is perfectly acceptable. However, a dark yellow, orange, or brown coloration strongly suggests significant degradation or contamination and warrants a full analytical investigation before use.
Analytical Workflow for Purity and Identity Confirmation
A multi-technique approach is essential for a complete and trustworthy assessment of purity. No single method can simultaneously confirm structure, quantify the main component, and identify all potential impurities. The following workflow represents a robust, self-validating system.
Caption: A robust analytical workflow for quality control.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
Expertise & Rationale: HPLC with UV detection is the gold standard for quantifying the purity of non-volatile organic compounds. The pyridine ring in the molecule contains a strong chromophore, making it highly responsive to UV detection and enabling accurate quantification based on peak area percentage. A C18 reversed-phase column is the logical first choice due to the compound's moderate polarity.
Protocol: HPLC Purity Assay
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 5 mL of Acetonitrile:Water (1:1) to a concentration of 1 mg/mL.
-
Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
NMR Spectroscopy for Structural Confirmation
Expertise & Rationale: Nuclear Magnetic Resonance (NMR) provides an unambiguous confirmation of the chemical structure. ¹H NMR is particularly powerful for verifying the presence of all expected proton environments and for detecting proton-bearing impurities, even those that are structurally similar or lack a UV chromophore.
Expected ¹H NMR Signals (in CDCl₃, ~400 MHz):
-
Aromatic Region (δ 7.0-8.5 ppm): Three distinct signals corresponding to the protons on the pyridine ring.
-
Methylene Protons (δ 4.0-5.0 ppm): Two signals, likely singlets or narrow multiplets, for the two CH₂ groups in the pyrrolidine ring.
-
tert-Butyl Group (δ ~1.5 ppm): A sharp, integrating to 9 protons, characteristic of the Boc-protecting group.
Protocol: NMR Sample Preparation
-
Dissolve 5-10 mg of the substance in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative NMR (qNMR) is desired.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire ¹H and ¹³C spectra according to standard instrument parameters.
Mass Spectrometry (MS) for Molecular Weight Verification
Expertise & Rationale: MS is used to confirm the molecular weight of the compound, providing a fundamental check of its identity. Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.
Protocol: MS Sample Preparation
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the ESI source or inject via an HPLC system.
-
Acquire the spectrum in positive ion mode.
-
Expected Result: A prominent peak at m/z ≈ 221.12, corresponding to [C₁₂H₁₇N₂O₂]⁺. High-resolution MS (HRMS) can confirm the elemental composition to within 5 ppm error.[4]
Common Impurities and Purification Strategies
Understanding potential impurities is key to designing an effective purification strategy. Impurities typically originate from the synthetic route.
| Potential Impurity | Source | Detection Method |
| 5,6,7,8-tetrahydro-1H-pyrrolo[3,4-b]pyridine | Incomplete reaction (starting material) | HPLC, NMR, MS |
| Di-tert-butyl dicarbonate (Boc₂O) | Excess reagent | NMR, GC |
| tert-Butanol | By-product of Boc protection/hydrolysis | NMR, GC |
| Residual Solvents (e.g., DCM, EtOAc) | Synthesis/Workup | GC-Headspace, ¹H NMR |
Purification Decision Workflow
Caption: A decision tree for selecting an appropriate purification method.
Protocol: Flash Column Chromatography
Expertise & Rationale: For a moderately polar liquid like this, flash column chromatography on silica gel is the most versatile and effective laboratory-scale purification technique. It excels at separating the desired product from both more polar (e.g., deprotected starting material) and less polar (e.g., excess reagents) impurities.
-
Stationary Phase: Silica gel, 230-400 mesh.
-
Sample Loading: Adsorb the crude liquid onto a small amount of silica gel to create a dry powder. If the crude is not highly viscous, it can be loaded directly onto the column.
-
Column Packing: Pack a glass column with a slurry of silica gel in a non-polar solvent (e.g., Hexane or Heptane).
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% Hexane) and gradually increase the polarity by adding Ethyl Acetate (EtOAc). A typical gradient might be from 0% to 50% EtOAc in Hexane.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a similar solvent system and a UV lamp for visualization.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified liquid product.
Recommended Handling and Storage
To maintain the integrity and purity of the compound over time, adherence to proper storage and handling protocols is critical.
-
Storage: The material should be stored in a tightly sealed container at 2-8°C[1]. For long-term storage, blanketing the container with an inert gas like argon or nitrogen is highly recommended to prevent oxidation.
-
Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Handle the material in a well-ventilated area or a chemical fume hood.
Conclusion
The quality of this compound is a critical parameter that directly influences the success of subsequent synthetic transformations. A systematic and multi-faceted analytical approach, combining visual inspection, chromatography (HPLC), and spectroscopy (NMR, MS), is required for a trustworthy assessment of its purity and identity. By understanding the potential impurities and the rationale behind purification techniques, researchers can ensure they are using material of the highest possible standard, leading to more reliable and reproducible scientific outcomes.
References
-
Vertex AI Search Result[1], Sourced from a chemical supplier's product page.
-
Vertex AI Search Result[3], Sourced from a chemical supplier's product page.
-
Vertex AI Search Result[2], Sourced from a chemical supplier's product page.
-
Vertex AI Search Result[4], M. C. de la Torre, M. A. G. M. Ting, G. C. M. K. K. B. de la Cruz, A. A. B. Padama, J. D. O. VI, E. P. D. Promentilla, "2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one," Molbank, 2021. [Link]
Sources
The Synthetic Alchemist's Guide to Pyrrolo[3,4-b]pyridine Cores: A Technical Guide for Researchers and Drug Development Professionals
Foreword: The Allure of a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, certain heterocyclic scaffolds consistently emerge as "privileged structures" – molecular frameworks that exhibit a remarkable propensity for binding to a diverse array of biological targets. The pyrrolo[3,4-b]pyridine core, an aza-analog of isoindolinone, is a quintessential example of such a scaffold. Its unique electronic architecture and rigid, planar structure make it a cornerstone for the design of novel therapeutics, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3] This guide provides an in-depth exploration of the key synthetic strategies to access this versatile core, offering both theoretical understanding and practical, field-proven insights for researchers at the forefront of chemical synthesis and drug discovery.
I. Strategic Approaches to the Pyrrolo[3,4-b]pyridine Core
The construction of the pyrrolo[3,4-b]pyridine skeleton can be broadly categorized into several elegant and efficient strategies. The choice of a particular route is often dictated by the desired substitution pattern, the availability of starting materials, and the desired overall efficiency of the synthesis. This guide will delve into the mechanistic underpinnings and practical applications of the most prominent methods: Multicomponent Reactions (MCRs), Aza-Diels-Alder Cycloadditions, Intramolecular Cyclization strategies, and Transition-Metal Catalyzed Cross-Coupling/Cyclization Cascades.
The Power of Convergence: Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, represent a highly efficient and atom-economical approach to complex molecule synthesis.[4] For the pyrrolo[3,4-b]pyridine core, MCRs offer a rapid and versatile means to generate libraries of diverse derivatives.
A particularly powerful MCR for the synthesis of pyrrolo[3,4-b]pyridin-5-ones is the Ugi-Zhu three-component reaction (UZ-3CR).[5][6][7] This reaction, often coupled with a subsequent cascade process, provides a streamlined route to this important subclass of the pyrrolo[3,4-b]pyridine family. The overall transformation involves the reaction of an aldehyde, an amine, and an α-isocyanoacetamide, which then undergoes an intramolecular aza-Diels-Alder reaction with a suitable dienophile, typically maleic anhydride, followed by a decarboxylation/dehydration cascade to yield the final product.[5][6]
The causality behind this elegant one-pot process lies in the sequential formation of key intermediates. The initial condensation of the aldehyde and amine generates an imine, which is then activated by a Lewis acid catalyst (e.g., Ytterbium triflate). This activation facilitates the nucleophilic attack of the α-isocyanoacetamide to form a 5-aminooxazole intermediate via a non-prototropic chain-ring tautomerization.[6] The subsequent addition of maleic anhydride triggers an aza-Diels-Alder cycloaddition, followed by N-acylation, decarboxylation, and dehydration to afford the pyrrolo[3,4-b]pyridin-5-one core.[5][6]
Experimental Protocol: One-Pot Ugi-Zhu/Aza-Diels-Alder Cascade for the Synthesis of a Pyrrolo[3,4-b]pyridin-5-one Derivative [6]
-
Imine Formation: To a solution of the aldehyde (1.0 equiv) in toluene (0.1 M) in a microwave reaction vial is added the amine (1.0 equiv). The mixture is heated under microwave irradiation at 65 °C for 5 minutes.
-
Ugi-Zhu Reaction: To the reaction mixture is added ytterbium(III) triflate (0.03 equiv), and the mixture is heated again at 65 °C for 5 minutes under microwave irradiation. The corresponding α-isocyanoacetamide (1.2 equiv) is then added, and the reaction is continued at 65 °C for an additional 25 minutes.
-
Aza-Diels-Alder Cascade: Maleic anhydride (1.2 equiv) is added to the reaction mixture, and the vial is sealed. The reaction is then heated to 120 °C for 30 minutes under microwave irradiation.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the desired pyrrolo[3,4-b]pyridin-5-one.
Another versatile three-component approach utilizes the reaction of a β-enamino imide, an aromatic aldehyde, and a malononitrile derivative (or its ester/amide counterparts).[4] This base-promoted reaction provides a convenient and straightforward route to functionalized pyrrolo[3,4-b]pyridines. The reaction proceeds through a cascade of condensation, Michael addition, and intramolecular cyclization/aromatization steps.
Experimental Protocol: Three-Component Synthesis of a Functionalized Pyrrolo[3,4-b]pyridine [3]
-
Reaction Setup: A mixture of the β-enamino imide (1.0 mmol), the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (10 mol%) in ethanol (5 mL) is placed in a round-bottom flask.
-
Reaction Execution: The reaction mixture is stirred and heated at 78 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the pure pyrrolo[3,4-b]pyridine derivative.
The Elegance of Cycloaddition: Aza-Diels-Alder Reactions
The aza-Diels-Alder reaction, a variation of the venerable Diels-Alder reaction where a nitrogen atom replaces a carbon in either the diene or the dienophile, is a cornerstone in the synthesis of nitrogen-containing six-membered rings.[8] In the context of pyrrolo[3,4-b]pyridine synthesis, it often serves as the key ring-forming step, frequently as part of a cascade sequence.[5][9]
The mechanism can proceed through either a concerted or a stepwise pathway.[8] The stereochemical outcome is often predictable, with the exo product typically predominating, especially when cyclic dienes are employed. The reactivity of the imine dienophile can be enhanced by the attachment of an electron-withdrawing group to the nitrogen atom or by protonation or coordination to a Lewis acid, which can shift the mechanism towards a stepwise Mannich-Michael pathway.[8]
Caption: Generalized Aza-Diels-Alder Reaction Pathway.
The Intramolecular Approach: Povarov and Radical Cyclizations
Intramolecular reactions offer a powerful strategy for the construction of cyclic systems, often with high levels of stereocontrol. For the synthesis of pyrrolo[3,4-b]pyridine and its quinoline analogs, intramolecular Povarov and radical cyclization reactions have proven to be effective.
The Povarov reaction, a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene, can be adapted into an intramolecular variant to construct fused quinoline systems.[10][11] The synthesis of pyrrolo[3,4-b]quinolines can be achieved from N-alkynyl aldehydes and substituted arylamines. The key step is a boron trifluoride diethyl etherate-catalyzed intramolecular Povarov reaction.[10]
Experimental Protocol: Synthesis of a Pyrrolo[3,4-b]quinoline via Intramolecular Povarov Reaction [10]
-
Reaction Setup: To a solution of the N-alkynyl-substituted aniline (1.0 equiv) in anhydrous dichloromethane (0.1 M) under an inert atmosphere is added boron trifluoride diethyl etherate (1.5 equiv) at 0 °C.
-
Reaction Execution: The reaction mixture is stirred at room temperature, and the progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired pyrrolo[3,a]quinoline.
The Modern Touch: Transition-Metal Catalysis and Metal-Free Alternatives
Modern synthetic organic chemistry has been revolutionized by the advent of transition-metal catalysis, which enables the formation of carbon-carbon and carbon-heteroatom bonds with unprecedented efficiency and selectivity. Metal-free alternatives, often proceeding via radical or pericyclic pathways, are also gaining prominence due to their sustainability and complementary reactivity.
While specific examples for the direct synthesis of the pyrrolo[3,4-b]pyridine core are less common in broad reviews, the principles of transition-metal catalyzed synthesis of the broader class of azaindoles are well-established and can be applied.[12] Palladium, copper, and rhodium are the most frequently employed metals for these transformations.[13][14][15][16][17][18] These reactions often involve a cross-coupling event to construct a key intermediate, followed by an intramolecular cyclization to form the heterocyclic core. For instance, a palladium-catalyzed reductive N-heterocyclization of ortho-styryl nitro-heteroaromatic compounds can be used to afford bicyclic pyrrolo-fused heteroaromatic molecules.
Metal-free synthetic strategies are highly desirable from an environmental and economic perspective. For the synthesis of pyrrolo[3,4-c]pyridines (an isomer of the target core), a metal-free, chemo- and site-selective strategy using β-ketothioamides and 2-aroylmalononitrile has been reported.[19][20][21] This base-assisted approach proceeds through a cross-coupling/two-fold intramolecular cyclization cascade.
Caption: A Metal-Free Cascade Approach to Pyrrolopyridines.
II. Comparative Analysis of Synthetic Strategies
| Synthetic Strategy | Key Advantages | Common Starting Materials | Typical Yields | References |
| Ugi-Zhu 3CR | High convergence and atom economy; rapid generation of diversity; one-pot procedure. | Aldehydes, amines, α-isocyanoacetamides, maleic anhydride. | 20-92% | [5][6] |
| Three-Component from β-Enamino Imides | Simple protocol; readily available starting materials; good yields. | β-Enamino imides, aromatic aldehydes, malononitrile derivatives. | Good to excellent | [3][4] |
| Intramolecular Povarov Reaction | High efficiency for fused quinoline systems; good to excellent yields. | N-alkynyl aldehydes, substituted arylamines. | Good to excellent | [10][11] |
| Metal-Free Cascade | Environmentally benign; mild reaction conditions; operational simplicity. | β-Ketothioamides, 2-aroylmalononitriles. | Good to excellent | [19][20] |
III. The Biological Significance and Future Outlook
The pyrrolo[3,4-b]pyridine core is a recurring motif in a multitude of biologically active compounds. Derivatives have been investigated as kinase inhibitors, showcasing the potential of this scaffold in the development of targeted cancer therapies.[22][23][24][25] The rigid, planar structure of the core allows for precise orientation of substituents to interact with the active sites of enzymes. Furthermore, its aza-isoindolinone character makes it a valuable isostere for lead optimization in drug discovery programs.[5] The diverse synthetic methodologies outlined in this guide provide a robust toolkit for chemists to explore the chemical space around this privileged scaffold, paving the way for the discovery of next-generation therapeutics and advanced functional materials.
IV. References
-
A multicomponent cascade cyclization reaction using aryl methyl ketones, aryl amines, and enaminamide reagents to construct 3‐hydroxy‐1H‐pyrrolo[3,4‐b]quinolin‐1‐one skeleton... ResearchGate. (n.d.). [Link]
-
Almansour, A. I., Arumugam, N., Suresh Kumar, R., Carlos Menéndez, J., Ghabbour, H. A., Fun, H.-K., & Ranjith Kumar, R. (2015). Straightforward synthesis of pyrrolo[3,4-b]quinolines through intramolecular Povarov reactions. Tetrahedron Letters, 56(49), 6900–6903. [Link]
-
Cervantes-Reyes, M., et al. (2022). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Molecules, 27(23), 8275. [Link]
-
Gonzalez-Zamora, E., et al. (2022). Synthesis of bis-furyl-pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu reaction and in vitro activity assays against human SARS-CoV-2 and in silico studies on its main proteins. RSC Advances, 12(10), 6123-6134. [Link]
-
Padilla-Martinez, J., et al. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Molecules, 28(10), 4135. [Link]
-
Gonzalez-Zamora, E., et al. (2022). Synthesis of bis-furyl-pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu reaction and in vitro activity assays against human SARS-CoV-2 and in silico studies on its main proteins. RSC Publishing. [Link]
-
Synthesis of pyrrolo[3,4-b]pyridin-5-ones via a cascade process... ResearchGate. (n.d.). [Link]
-
Aza-Diels–Alder reaction. Wikipedia. (2023, December 2). [Link]
-
Straightforward synthesis of pyrrolo[3,4-b]quinolines through intramolecular Povarov reactions. ResearchGate. (n.d.). [Link]
-
Wang, L. Y., Uramaru, N., & Wong, F. F. (2014). Synthesis of pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives via Aza-Diels–Alder reaction: evaluation of torsion effect of pyrazoylimines. Tetrahedron, 70(41), 7439-7444.
-
Rh-Catalyzed Reactions of 3-Diazoindolin-2-imines: Synthesis of Pyridoindoles and Tetrahydrofuropyrroloindoles. ACS Publications. (2011). [Link]
-
Synthesis of pyrrolo[3,4-c]pyridines via metal-free cross-coupling/cyclization cascades of β. RSC Publishing. (2025). [Link]
-
Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. ResearchGate. (n.d.). [Link]
-
Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate. (n.d.). [Link]
-
Synthesis of pyrrolo[3,4-c]pyridines via metal-free cross-coupling/cyclization cascades of β-ketothioamides with 2-aroylmalononitrile at room temperature. Chemical Communications. (2025). [Link]
-
ChemInform Abstract: Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. Sci-Hub. (n.d.). [Link]
-
Palladium-Catalyzed Synthesis of Pyrrolo-Fused Compounds from Nitroarenes. Sci-Hub. (n.d.). [Link]
-
Synthesis of pyrrolo[3,4-b]quinolines 133. ResearchGate. (n.d.). [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. PubMed. (2021). [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. (2019). [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. (2021). [Link]
-
QSAR, Molecular Docking & ADMET Studies of Pyrrolo[2,3-d] Pyrimidine Derivatives as CDK4 Inhibitors for the Treatment of Cancer. Bentham Science. (n.d.). [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. (2022). [Link]
-
Copper catalyzed synthesis of pyrrolo-/pyrido[2,1-a][5][19]quinazolinones... ResearchGate. (n.d.). [Link]
-
Discovery and SAR of pyrrolo[2,1-f][6][10][19]triazin-4-amines as potent and selective PI3Kδ inhibitors. PubMed. (2016). [Link]
-
A review on the medicinal importance of pyridine derivatives. ResearchGate. (n.d.). [Link]
-
ChemInform Abstract: Synthesis of Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives via Aza-Diels—Alder Reaction: Evaluation of Torsion Effect of Pyrazoylimines. ResearchGate. (n.d.). [Link]
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PMC. (2019). [Link]
-
Aza Diels-Alder Reactions of Nitriles, N, N-Dimethylhydrazones, and Oximino Ethers. Application in Formal [2 + 2 + 2] Cycloadditions for the Synthesis of Pyridines. DSpace@MIT. (2018). [Link]
-
Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. MDPI. (2024). [Link]
-
Three-component protocol for the synthesis of pyrrolo[3,4-b]pyridines... ResearchGate. (n.d.). [Link]
-
ChemInform Abstract: An Efficient Synthesis of Pyrazolo[3,4-b]pyrrolo[2,3-d]pyridines from 5-Aminopyrazoles and Cyclic β-Keto Ester. Sci-Hub. (n.d.). [Link]
-
Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4-b]pyridine Derivatives. ResearchGate. (n.d.). [Link]
-
An Efficient Copper-Catalysed Pyrrole Synthesis. Amanote Research. (n.d.). [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. (2022). [Link]
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PMC. (2022). [Link]
-
ChemInform Abstract: Straightforward Synthesis of Pyrrolo[3,4-b]quinolines Through Intramolecular Povarov Reactions. ResearchGate. (n.d.). [Link]
-
Pyrazole-promoted synthesis of pyrrolo[3,4-c] quinoline-1,3-diones in a novel diketene-based reaction. NIH. (2023). [Link]
-
Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. (n.d.). [Link]
-
Application of Selective Palladium-Mediated Functionalization of the Pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine Heterocyclic System for the Total Synthesis of Variolin B and Deoxyvariolin B. ResearchGate. (n.d.). [Link]
-
Synthesis of N-perfluoroalkyl-3,4-disubstituted pyrroles by rhodium-catalyzed transannulation of N-fluoroalkyl-1,2,3-triazoles with terminal alkynes. Beilstein Journals. (2021). [Link]
-
Copper-Catalyzed Synthesis of Pyrrolo[1,2- c]quinazolines and Pyrrolo[2,1- a]isoquinolines and Antiplasmodial Evaluation. PubMed. (2023). [Link]
-
Synthesis of Pyrrolo[2,1-a]isoquinolinium Salts from 1-Pyrrolines and Alkynes via Rhodium-Catalyzed C–H Functionalization/N-Annulation Tandem Reaction. ACS Publications. (2022). [Link]
-
Synthesis of pyridine derivatives via the aza-Diels–Alder method. ResearchGate. (n.d.). [Link]
-
Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI. (2024). [Link]
-
Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journals. (2011). [Link]
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of bis-furyl-pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu reaction and in vitro activity assays against human SARS-CoV-2 and in silico studies on its main proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. Sci-Hub. Synthesis of pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives via Aza-Diels–Alder reaction: evaluation of torsion effect of pyrazoylimines / Tetrahedron, 2014 [sci-hub.box]
- 10. sci-hub.st [sci-hub.st]
- 11. researchgate.net [researchgate.net]
- 12. ias.ac.in [ias.ac.in]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Copper-Catalyzed Synthesis of Pyrrolo[1,2- c]quinazolines and Pyrrolo[2,1- a]isoquinolines and Antiplasmodial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of pyrrolo[3,4-c]pyridines via metal-free cross-coupling/cyclization cascades of β-ketothioamides with 2-aroylmalononitrile at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. Synthesis of pyrrolo[3,4-c]pyridines via metal-free cross-coupling/cyclization cascades of β-ketothioamides with 2-aroylmalononitrile at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. eurekaselect.com [eurekaselect.com]
- 25. Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazin-4-amines as potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The 5H-pyrrolo[3,4-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The 5H-pyrrolo[3,4-b]pyridine core, a unique bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent structural features, including a hydrogen bond donor and acceptor sites, a rigid planar structure, and multiple points for chemical diversification, have made it a cornerstone for the development of novel therapeutics. This technical guide provides a comprehensive overview of the biological significance of the 5H-pyrrolo[3,4-b]pyridine scaffold, with a particular focus on its applications in oncology, infectious diseases, and neurodegenerative disorders. We will delve into the synthetic strategies for accessing this core, explore the structure-activity relationships of its derivatives, and detail the experimental protocols for evaluating their biological activities. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic system.
Introduction: The Rise of a Privileged Scaffold
The pyrrolopyridine framework, an isostere of indole, is a recurring motif in numerous biologically active natural products and synthetic molecules.[1] Among the six possible isomers of pyrrolopyridine, the 5H-pyrrolo[3,4-b]pyridine system has garnered significant attention due to the diverse pharmacological activities exhibited by its derivatives. These activities span a wide therapeutic spectrum, including anticancer, antibacterial, antiviral, and neuroprotective effects.[1][2] The unique electronic and steric properties of this scaffold allow for precise interactions with various biological targets, making it an attractive starting point for the design of potent and selective therapeutic agents.
This guide will provide a detailed exploration of the biological significance of the 5H-pyrrolo[3,4-b]pyridine scaffold, structured to provide both a high-level overview and in-depth technical details for practical application in a research setting.
Synthetic Strategies: Accessing the 5H-pyrrolo[3,4-b]pyridine Core
The efficient synthesis of the 5H-pyrrolo[3,4-b]pyridine core and its derivatives is crucial for exploring its biological potential. Multicomponent reactions (MCRs) have emerged as a powerful tool for the construction of this scaffold in a single, atom-economical step.[3] The Ugi-three-component reaction (Ugi-3CR) and the Ugi-Zhu reaction, in particular, have been extensively utilized to generate a diverse library of polysubstituted pyrrolo[3,4-b]pyridin-5-ones.[3]
General Workflow for the Synthesis of 5H-pyrrolo[3,4-b]pyridin-5-ones via Ugi-3CR
The following diagram illustrates a typical workflow for the synthesis of 5H-pyrrolo[3,4-b]pyridin-5-ones using an Ugi-3CR followed by a cascade reaction.
Caption: A generalized workflow for the synthesis of 5H-pyrrolo[3,4-b]pyridin-5-ones.
Detailed Experimental Protocol: Synthesis of a Polysubstituted 5H-pyrrolo[3,4-b]pyridin-5-one
This protocol is adapted from a reported multicomponent synthesis of polysubstituted pyrrolo[3,4-b]pyridin-5-ones.[3]
Materials:
-
Appropriate aldehyde (1.0 equiv)
-
Primary amine (1.0 equiv)
-
Isocyanide (1.0 equiv)
-
Maleic anhydride (1.1 equiv)
-
Toluene (solvent)
-
Ytterbium(III) triflate (catalyst, 10 mol%)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
To a solution of the aldehyde (1.0 equiv) in toluene, add the primary amine (1.0 equiv) and stir the mixture at room temperature for 30 minutes.
-
Add the isocyanide (1.0 equiv) to the reaction mixture and continue stirring for another 30 minutes.
-
Add maleic anhydride (1.1 equiv) and ytterbium(III) triflate (10 mol%) to the mixture.
-
Heat the reaction mixture to reflux (or as specified in the literature for the specific substrates) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5H-pyrrolo[3,4-b]pyridin-5-one derivative.
-
Characterize the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Biological Significance and Therapeutic Applications
The 5H-pyrrolo[3,4-b]pyridine scaffold has demonstrated a remarkable breadth of biological activities, making it a highly sought-after core in drug discovery programs. The following sections will detail its significance in key therapeutic areas.
Anticancer Activity
A significant body of research has focused on the development of 5H-pyrrolo[3,4-b]pyridine derivatives as potent anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms of action.
Several polysubstituted pyrrolo[3,4-b]pyridin-5-ones have been identified as inhibitors of tubulin polymerization.[3] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.
Caption: Mechanism of action of 5H-pyrrolo[3,4-b]pyridine derivatives as tubulin polymerization inhibitors.[4][5][6][7]
The 5H-pyrrolo[3,4-b]pyridine scaffold has also been successfully employed in the design of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling and are often dysregulated in cancer.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Derivatives of the pyrrolo[3,2-b]pyridine scaffold have been developed as reversible-covalent inhibitors of FGFR4, a promising target in hepatocellular carcinoma.[8] These compounds have demonstrated single-digit nanomolar activity against both wild-type and mutant forms of the enzyme.
Caption: Simplified FGFR signaling pathway and the inhibitory action of 5H-pyrrolo[3,4-b]pyridine derivatives.[9][10][11][12][13]
While a comprehensive SAR is beyond the scope of this guide, some general trends have been observed for the anticancer activity of 5H-pyrrolo[3,4-b]pyridin-5-ones:
-
Hydrophobic-aromatic moieties often play a crucial role in enhancing the binding affinity to biological targets like tubulin.[3]
-
The substituents on the pyrrole nitrogen and the pyridine ring can significantly influence the cytotoxic potency and selectivity against different cancer cell lines.
-
The presence of six-membered rings in the substituents has been identified as a significant molecular framework for cytotoxic activity in some quantitative structure-activity relationship (QSAR) studies.[3]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
5H-pyrrolo[3,4-b]pyridine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5H-pyrrolo[3,4-b]pyridine derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting the percentage of cell viability against the compound concentration.
Antibacterial Activity
Derivatives of the pyrrolopyridine scaffold have also demonstrated promising activity against a range of bacterial pathogens.
The precise mechanism of antibacterial action for many pyrrolopyridine derivatives is still under investigation. However, some studies suggest that these compounds may interfere with essential bacterial processes such as protein synthesis.[14]
For some 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives, key structural features for potent antibacterial activity against E. coli include:
-
A substituted phenyl ring with a methoxy group.[14]
-
An isopropyl group at the 7-position.[14]
-
A carboxylic acid group at the 3-position.[14]
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[15][16][17][18][19]
Materials:
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
5H-pyrrolo[3,4-b]pyridine derivative stock solution (in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Compound Dilution: Add 100 µL of the 5H-pyrrolo[3,4-b]pyridine derivative stock solution (at twice the highest desired concentration) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, and so on, down to well 10. Discard the final 50 µL from well 10. Well 11 will serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).
-
Inoculation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 50 µL of the standardized inoculum to wells 1 through 11.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Neuroprotective Activity
Emerging evidence suggests that pyrrolopyridine scaffolds may have therapeutic potential in the treatment of neurodegenerative diseases.
GSK-3β is a serine/threonine kinase that is implicated in the pathogenesis of Alzheimer's disease. Overactivation of GSK-3β contributes to the hyperphosphorylation of tau protein, a hallmark of the disease. Pyrrolo[2,3-b]pyridine derivatives have been designed as potent inhibitors of GSK-3β, thereby offering a potential therapeutic strategy for Alzheimer's disease.
Caption: Simplified GSK-3β signaling pathway in Alzheimer's disease and the inhibitory role of pyrrolopyridine derivatives.[20][21][22][23][24]
Data Presentation and Analysis
For a comprehensive evaluation of 5H-pyrrolo[3,4-b]pyridine derivatives, it is essential to present the biological data in a clear and organized manner. The following tables provide examples of how to summarize cytotoxicity and antibacterial data.
Table 1: In Vitro Cytotoxicity of 5H-pyrrolo[3,4-b]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Derivative A | HeLa | 5.2 |
| MCF-7 | 8.1 | |
| Derivative B | HeLa | 2.7 |
| MCF-7 | 4.5 | |
| Positive Control | Doxorubicin | 0.8 |
Table 2: Antibacterial Activity of 5H-pyrrolo[3,4-b]pyridine Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) |
| Derivative C | E. coli | 16 |
| S. aureus | 8 | |
| Derivative D | E. coli | 4 |
| S. aureus | 2 | |
| Positive Control | Ciprofloxacin | 0.5 |
Conclusion and Future Perspectives
The 5H-pyrrolo[3,4-b]pyridine scaffold has unequivocally established itself as a privileged core in medicinal chemistry. Its synthetic accessibility, coupled with the diverse and potent biological activities of its derivatives, underscores its immense therapeutic potential. The research highlighted in this guide demonstrates the successful application of this scaffold in the development of novel anticancer, antibacterial, and neuroprotective agents.
Future research in this area should continue to focus on:
-
Expansion of Chemical Diversity: The exploration of novel synthetic methodologies to generate a wider array of structurally diverse 5H-pyrrolo[3,4-b]pyridine derivatives.
-
Elucidation of Mechanisms of Action: In-depth studies to unravel the precise molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Preclinical Development: Advancing the most promising candidates through in vivo animal models to evaluate their efficacy, safety, and pharmacokinetic profiles, with the ultimate goal of clinical translation.
By continuing to harness the unique properties of the 5H-pyrrolo[3,4-b]pyridine scaffold, the scientific community is well-positioned to develop the next generation of innovative medicines to address a wide range of unmet medical needs.
References
-
Schematic representation of PI3K/AKT/GSK-3β signaling pathway in... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
The FGFR signaling pathway. (a) Schematic of the structure of FGF... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved January 20, 2026, from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved January 20, 2026, from [Link]
-
Diagram of FGFR signaling pathways. FGF-FGFR binding induces receptor... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
FGF/FGFR signaling pathways. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
MTT Cell Assay Protocol. (n.d.). Retrieved January 20, 2026, from [Link]
-
Schematic representation of GSK‐3β signaling pathways and activity regulation.¹⁹¹ - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Role of GSK-3β in the formation of Aβ deposits. GSK-3β influences the... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Broth Dilution Method for MIC Determination - Microbe Online. (2013, November 15). Retrieved January 20, 2026, from [Link]
-
Glycogen synthase kinase-3 signaling in Alzheimer's disease - PMC - PubMed Central. (2020, January 30). Retrieved January 20, 2026, from [Link]
-
MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.). Retrieved January 20, 2026, from [Link]
-
Two-fold Broth Microdilution Method for Determination of MIC - KIT - IBG. (n.d.). Retrieved January 20, 2026, from [Link]
-
The Fibroblast Growth Factor signaling pathway - PMC - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). Retrieved January 20, 2026, from [Link]
-
Inhibition of tubulin polymerization in vitro. (a) The inhibition of... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
A Network Map of FGF-1/FGFR Signaling System - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Role of GSK-3β in Alzheimer disease (AD): GSK-3β has an important role... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC - PubMed Central. (2019, July 22). Retrieved January 20, 2026, from [Link]
-
Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - MDPI. (2023, January 29). Retrieved January 20, 2026, from [Link]
-
Inhibition of tubulin polymerization or depolymerization impedes... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018, March 19). Retrieved January 20, 2026, from [Link]
-
Structure of some important drugs inhibiting tubulin polymerization and... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis and structure-antimicrobial activity relationships of quaternary ammonium derivatives of perhydropyrrolo-[3,4-c]pyridine - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - NIH. (2020, August 4). Retrieved January 20, 2026, from [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. (n.d.). Retrieved January 20, 2026, from [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed. (2021, April 11). Retrieved January 20, 2026, from [Link]
-
Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors - PubMed. (2022, May 1). Retrieved January 20, 2026, from [Link]
-
Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PubMed. (2019, July 22). Retrieved January 20, 2026, from [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
-
Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - MDPI. (2018, October 16). Retrieved January 20, 2026, from [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors - PubMed. (2022, November 10). Retrieved January 20, 2026, from [Link]
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. ibg.kit.edu [ibg.kit.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: The Strategic Use of tert-Butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate in the Discovery of Novel Therapeutics
Introduction: The Pyrrolo[3,4-b]pyridine Scaffold - A Privileged Motif in Medicinal Chemistry
The quest for novel therapeutic agents is an intricate dance of chemical ingenuity and biological understanding. Central to this endeavor is the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets. The 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine core is one such scaffold, a bicyclic heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its rigid structure and the presence of nitrogen atoms at key positions allow for the precise spatial arrangement of functional groups, making it an ideal starting point for the design of potent and selective modulators of various physiological processes.
This guide focuses on a particularly valuable derivative of this scaffold: tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate (1) . The incorporation of the tert-butyloxycarbonyl (Boc) protecting group on the secondary amine is a strategic choice that enhances the compound's utility as a versatile building block in multi-step syntheses.[3] The Boc group is stable under a wide range of reaction conditions, yet it can be removed cleanly and efficiently under acidic conditions, allowing for the selective unmasking of the reactive amine at the desired stage of a synthetic sequence.[3][4] This attribute is paramount in the construction of complex molecules, preventing unwanted side reactions and ensuring high yields of the target compound.
These application notes will provide a comprehensive overview of the strategic use of this compound in drug discovery, with a particular focus on its application in the synthesis of positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor, a promising target for the treatment of neurological and psychiatric disorders.[5][6] We will delve into detailed protocols for its deprotection and subsequent derivatization, explain the rationale behind the experimental choices, and present data that underscores the importance of this versatile intermediate.
Core Application: Synthesis of M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators (PAMs)
The M4 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and plays a crucial role in regulating neuronal excitability.[7] Its modulation has emerged as a promising therapeutic strategy for conditions such as schizophrenia and Parkinson's disease.[7] Positive allosteric modulators (PAMs) of the M4 receptor are particularly sought after as they offer a more nuanced approach to receptor modulation compared to traditional agonists, potentially leading to fewer side effects. The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one core has been identified as a key pharmacophore for potent and selective M4 PAMs.[5][6]
The general synthetic strategy to access these valuable compounds involves the deprotection of this compound to yield the free secondary amine, which is then typically acylated or alkylated to introduce the desired side chains that govern the molecule's potency and selectivity.
Visualizing the Synthetic Workflow
The following diagram illustrates the overall synthetic strategy from the Boc-protected starting material to a representative M4 PAM.
Caption: Synthetic workflow for M4 PAMs.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
Rationale: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various reaction conditions and its facile removal under acidic conditions.[3] The mechanism of acidic deprotection involves the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free amine.[3] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective reagent system for this transformation, offering a balance of reactivity and selectivity.
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) (5-10 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask at room temperature. A typical concentration is 0.1-0.2 M.
-
Slowly add trifluoroacetic acid (5-10 eq) to the stirring solution. The addition is typically performed at 0 °C to control any potential exotherm, although room temperature addition is often feasible for small-scale reactions.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until the effervescence ceases and the pH of the aqueous layer is basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is often used in the next step without further purification. If necessary, it can be purified by silica gel chromatography.
Protocol 2: N-Alkylation of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Rationale: N-alkylation of the deprotected pyrrolopyridine core is a crucial step for introducing molecular diversity and modulating the pharmacological properties of the final compounds.[8] This reaction is typically performed using an alkyl halide in the presence of a base. The choice of base is critical to deprotonate the secondary amine, thereby increasing its nucleophilicity to attack the electrophilic alkyl halide. Potassium carbonate (K₂CO₃) is a commonly used inorganic base that is effective and easy to remove after the reaction.[9] N,N-Dimethylformamide (DMF) is a suitable polar aprotic solvent for this type of reaction as it effectively dissolves the reactants and facilitates the Sₙ2 reaction.
Materials:
-
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, 1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to form a suspension.
-
Add the alkyl halide (1.1 eq) to the stirring suspension at room temperature.
-
Heat the reaction mixture to a temperature between 50-80 °C and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to afford the desired N-alkylated product.
Data Presentation: Structure-Activity Relationship (SAR) of Pyrrolo[3,4-b]pyridin-5-one based M4 PAMs
The following table summarizes the structure-activity relationship for a series of M4 PAMs derived from the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one scaffold. The data highlights how modifications to the N-substituent influence the potency of the compounds.
| Compound ID | R-Group | hM4 EC₅₀ (nM)[5] |
| 22a | 4-methoxybenzyl | 2200 |
| 27d | Cyclopropylmethyl | 230 |
| 27e | 2-Furylmethyl | 120 |
| 30a | 4-methoxybenzyl | 44 |
EC₅₀ values were determined using a calcium mobilization assay in CHO cells expressing the human M4 receptor.[5]
Biological Context: M4 Receptor Signaling Pathway
The M4 muscarinic acetylcholine receptor is a Gi/o-coupled GPCR. Upon activation by acetylcholine or positive allosteric modulation, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates the activity of various downstream effectors, influencing neuronal excitability.
Caption: M4 receptor signaling pathway.
Conclusion and Future Perspectives
This compound is a strategically designed and highly valuable building block for the synthesis of complex, biologically active molecules. Its inherent structural features, combined with the versatility of the Boc protecting group, make it an indispensable tool for medicinal chemists. The successful application of this intermediate in the development of potent M4 muscarinic acetylcholine receptor PAMs serves as a compelling example of its utility. The protocols and data presented herein provide a solid foundation for researchers to explore the vast chemical space accessible from this privileged scaffold, paving the way for the discovery of next-generation therapeutics for a range of challenging diseases.
References
-
Lager, M., & Gacsályi, I. (2022). The M4 Muscarinic Acetylcholine Receptor as a Therapeutic Target for Schizophrenia. International Journal of Molecular Sciences, 23(15), 8387. [Link]
-
PubChem. (n.d.). 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. Retrieved from [Link]
-
Wood, M. R., et al. (2019). Novel M4 positive allosteric modulators derived from questioning the role and impact of a presumed intramolecular hydrogen-bonding motif in β-amino carboxamide-harboring ligands. ACS Chemical Neuroscience, 10(1), 225-238. [Link]
- Patents Google. (2017). WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor.
-
Arote, R. B., et al. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Molecules, 28(10), 4153. [Link]
-
Sánchez-Mendoza, A., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2658. [Link]
-
Arote, R. B., et al. (2023). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Molecules, 28(22), 7546. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wojcicka, A., & Bielenica, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
-
LookChem. (n.d.). Cas 1201187-44-1,tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate. Retrieved from [Link]
-
Wood, M. R., et al. (2021). Discovery of structurally distinct tricyclic M4 positive allosteric modulator (PAM) chemotypes - Part 2. Bioorganic & Medicinal Chemistry Letters, 48, 128248. [Link]
-
Ofori, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(37), 21975-21981. [Link]
-
ResearchGate. (n.d.). Synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5-ones 12b and the... Retrieved from [Link]
-
Jin, Z., et al. (2024). Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][7][10][11]triazole derivatives as necroptosis inhibitors. RSC Medicinal Chemistry, 15(7), 2005-2015. [Link]
-
NIH. (2010). Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity. Retrieved from [Link]
-
Liang, D., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 2039–2064. [Link]
-
Wang, S., et al. (2024). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. [Link]
-
MySkinRecipes. (n.d.). tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate. Retrieved from [Link]
-
Gökçe, M., et al. (2011). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 36(3), 143-152. [Link]
-
ResearchGate. (n.d.). A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Retrieved from [Link]
Sources
- 1. Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | C7H8N2 | CID 1519416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel M4 positive allosteric modulators derived from questioning the role and impact of a presumed intramolecular hydrogen-bonding motif in β-amino carboxamide-harboring ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of structurally distinct tricyclic M4 positive allosteric modulator (PAM) chemotypes - Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives as necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate as a Versatile Building Block for Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of the Pyrrolo[3,4-b]pyridine Scaffold in Kinase Inhibition
The landscape of kinase inhibitor drug discovery is continually evolving, with a persistent demand for novel heterocyclic scaffolds that can serve as privileged structures for engaging the ATP-binding site of kinases. The pyrrolo[3,4-b]pyridine core, a bicyclic heteroaromatic system, has emerged as a motif of significant interest. Its structural resemblance to purine allows it to function as a hinge-binding element, a critical interaction for potent kinase inhibition.[1] Furthermore, the specific arrangement of nitrogen atoms and the fused ring system offer a three-dimensional framework that can be strategically functionalized to achieve high potency and selectivity against various kinase targets, including Janus kinases (JAKs), Cyclin-Dependent Kinases (CDKs), and Tropomyosin receptor kinases (TRKs).[2][3][4]
This application note provides a comprehensive guide to the synthesis and utility of tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate , a key building block for the construction of advanced kinase inhibitors. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle, facilitating multi-step synthetic sequences. We present a detailed, field-proven protocol for the multi-step synthesis of this building block and demonstrate its application in the synthesis of a representative kinase inhibitor scaffold, thereby providing researchers in drug development with a practical and robust methodology.
The Rationale Behind the Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. Our proposed synthetic route is designed for scalability and reproducibility, starting from a readily available pyridine derivative.
Figure 1: Synthetic workflow for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of this compound
Step 1: Oxidation of 3,4-Lutidine to Pyridine-3,4-dicarboxylic acid
This initial step involves the oxidation of the two methyl groups of 3,4-lutidine to carboxylic acids. A strong oxidizing agent like potassium permanganate is typically employed.
-
Materials: 3,4-Lutidine, Potassium Permanganate (KMnO₄), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Water.
-
Protocol:
-
In a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3,4-lutidine (1.0 eq) in water.
-
Slowly add a solution of NaOH (2.0 eq) in water and heat the mixture to 80 °C.
-
Over a period of 4-6 hours, add a solution of KMnO₄ (4.0 eq) in water portion-wise, maintaining the temperature between 80-90 °C.
-
After the addition is complete, continue stirring at 90 °C for an additional 2 hours or until the purple color of permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the filter cake with hot water.
-
Combine the filtrates, cool in an ice bath, and carefully acidify with concentrated HCl to pH 2-3.
-
The precipitated pyridine-3,4-dicarboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.
-
Step 2: Esterification to Dimethyl pyridine-3,4-dicarboxylate
The dicarboxylic acid is converted to its dimethyl ester to facilitate the subsequent reduction.
-
Materials: Pyridine-3,4-dicarboxylic acid, Methanol (MeOH), Sulfuric Acid (H₂SO₄).
-
Protocol:
-
Suspend pyridine-3,4-dicarboxylic acid (1.0 eq) in methanol.
-
Carefully add concentrated H₂SO₄ (0.2 eq) dropwise.
-
Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the dimethyl ester.
-
Step 3: Reduction to 3,4-Pyridinedimethanol
The diester is reduced to the corresponding diol using a powerful reducing agent like lithium aluminum hydride or sodium borohydride.
-
Materials: Dimethyl pyridine-3,4-dicarboxylate, Sodium Borohydride (NaBH₄), Methanol (MeOH).
-
Protocol:
-
Dissolve dimethyl pyridine-3,4-dicarboxylate (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (4.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of water, followed by acidification with HCl.
-
Concentrate the mixture under reduced pressure and extract the aqueous residue with dichloromethane/methanol. The combined organic extracts are dried and concentrated to afford 3,4-pyridinedimethanol.[5]
-
Step 4: Halogenation to 3,4-Bis(bromomethyl)pyridine
The diol is converted to the more reactive dibromide, which is a precursor for the cyclization step.
-
Materials: 3,4-Pyridinedimethanol, Hydrobromic Acid (48% aq. HBr).
-
Protocol:
-
Slowly add 48% aqueous HBr to 3,4-pyridinedimethanol (1.0 eq) at 0 °C.
-
Heat the mixture to 120 °C and maintain for 5-6 hours.
-
Cool the reaction to room temperature and carefully neutralize with a saturated solution of potassium carbonate to pH 8.
-
Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,4-bis(bromomethyl)pyridine.[6]
-
Step 5: Cyclization to 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine
The dibromide undergoes cyclization with a nitrogen source, such as ammonia, to form the pyrrolopyridine core.
-
Materials: 3,4-Bis(bromomethyl)pyridine, Ammonia solution (e.g., 7N in Methanol).
-
Protocol:
-
Dissolve 3,4-bis(bromomethyl)pyridine (1.0 eq) in a solution of ammonia in methanol.
-
Stir the reaction mixture in a sealed vessel at room temperature for 24-48 hours.
-
Monitor the reaction by LC-MS. Upon completion, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.[7]
-
Step 6: N-Boc Protection
The secondary amine of the pyrrolopyridine is protected with a Boc group to enhance its stability and facilitate further functionalization.
-
Materials: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).
-
Protocol:
-
Dissolve 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (1.0 eq) in DCM.
-
Add triethylamine (1.2 eq) followed by the dropwise addition of a solution of Boc₂O (1.1 eq) in DCM at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield pure this compound.[8]
-
Part 2: Application in Kinase Inhibitor Synthesis - A Representative Example
The synthesized building block is a versatile intermediate for the synthesis of various kinase inhibitors. As a representative example, we outline the synthesis of a hypothetical analog of a Janus Kinase (JAK) inhibitor, demonstrating the utility of our building block. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in autoimmune diseases and cancer.[4]
Figure 2: Workflow for the application of the building block in kinase inhibitor synthesis.
Step 1: Boc Deprotection
The Boc protecting group is removed under acidic conditions to liberate the secondary amine for subsequent functionalization.
-
Materials: this compound, Trifluoroacetic Acid (TFA), Dichloromethane (DCM).
-
Protocol:
-
Dissolve the Boc-protected pyrrolopyridine (1.0 eq) in DCM.
-
Add TFA (5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with DCM.
-
Dry the organic layer and concentrate to give the deprotected amine, which is often used directly in the next step.[9]
-
Step 2: N-Alkylation with a Suitable Electrophile
The secondary amine of the pyrrolopyridine core is alkylated with a functionalized electrophile. This step is crucial for introducing diversity and targeting specific residues in the kinase active site. The choice of electrophile is guided by the structure-activity relationship (SAR) of the target kinase family. For instance, in the synthesis of JAK inhibitors like PF-06651600, a key fragment is attached to a piperidine ring which is then coupled to the core.[3][10]
-
Materials: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine, a suitable electrophile (e.g., a substituted benzyl bromide or a functionalized heterocyclic halide), a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA), Acetonitrile (ACN) or Dimethylformamide (DMF).
-
Protocol:
-
Dissolve the deprotected pyrrolopyridine (1.0 eq) in ACN or DMF.
-
Add DIPEA (2.0 eq) followed by the electrophile (1.1 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 8-12 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the N-substituted pyrrolopyridine derivative.
-
This N-substituted intermediate can then undergo further transformations, such as coupling with other fragments, to yield the final kinase inhibitor. The specific subsequent steps will depend on the desired final structure of the inhibitor.
Data Summary
The following table summarizes typical characterization data for the key compounds in the synthetic pathway.
| Compound | Molecular Formula | Molecular Weight | Typical Yield (%) | Analytical Data (Expected) |
| Pyridine-3,4-dicarboxylic acid | C₇H₅NO₄ | 167.12 | 70-80 | ¹H NMR (DMSO-d₆): δ 13.5 (br s, 2H), 8.90 (s, 1H), 8.85 (d, 1H), 7.80 (d, 1H). MS (ESI): m/z 168.0 [M+H]⁺. |
| 3,4-Pyridinedimethanol | C₇H₉NO₂ | 139.15 | 85-95 | ¹H NMR (CD₃OD): δ 8.35 (s, 1H), 8.30 (d, 1H), 7.40 (d, 1H), 4.70 (s, 2H), 4.65 (s, 2H). MS (ESI): m/z 140.1 [M+H]⁺. |
| 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine | C₇H₈N₂ | 120.15 | 50-60 | ¹H NMR (CDCl₃): δ 8.45 (d, 1H), 8.20 (s, 1H), 7.15 (d, 1H), 4.15 (s, 2H), 4.05 (s, 2H). MS (ESI): m/z 121.1 [M+H]⁺. |
| This compound | C₁₂H₁₆N₂O₂ | 220.27 | 80-90 | ¹H NMR (CDCl₃): δ 8.50 (d, 1H), 8.30 (s, 1H), 7.20 (d, 1H), 4.70 (s, 4H), 1.50 (s, 9H). MS (ESI): m/z 221.1 [M+H]⁺. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. The synthetic route detailed in this application note is robust, scalable, and provides access to this key intermediate from simple starting materials. The demonstrated application in the conceptual synthesis of a JAK inhibitor analog highlights its potential in accelerating drug discovery efforts targeting a wide range of kinases. By providing a well-defined and protected scaffold, this building block enables the systematic exploration of chemical space around the pyrrolopyridine core, facilitating the development of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties.
References
-
Fancelli, D., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. Retrieved January 20, 2026, from [Link]
-
Tao, Y., et al. (2019). Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. Organic Process Research & Development. Retrieved January 20, 2026, from [Link]
-
Gadekar, et al. (2021). Design, Synthesis and Biological Evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
LookChem. (n.d.). 3,4-Pyridinedicarboxylic acid. Retrieved January 20, 2026, from [Link]
- World Intellectual Property Organization. (2017). 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor.
-
Tateishi, Y., et al. (2021). Synthesis and evaluation of tofacitinib analogs designed to mitigate metabolic activation. Drug Metabolism and Pharmacokinetics. Retrieved January 20, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Support information. Retrieved January 20, 2026, from [Link]
-
Maloney, M., et al. (2016). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.
-
Thorarensen, A., et al. (2019). Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. ACS Publications. Retrieved January 20, 2026, from [Link]
-
He, L., et al. (2019). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. European Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. Retrieved January 20, 2026, from [Link]
-
Expert Opinion on Therapeutic Patents. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation.
-
ResearchGate. (2005). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Retrieved January 20, 2026, from [Link]
-
Beilstein Journals. (2021). Free-radical cyclization approach to polyheterocycles containing pyrrole and pyridine rings. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2016). An Efficient Method for Synthesis of Tofacitinib Citrate. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2011). Synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5-ones 12b and the... Retrieved January 20, 2026, from [Link]
-
PubMed. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2021). (A) Inhibitors of JAK family kinases from Novartis.(B) Pyrrolo pyridine... Retrieved January 20, 2026, from [Link]
Sources
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Diversifying the triquinazine scaffold of a Janus kinase inhibitor - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. The neuroprotective action of JNK3 inhibitors based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN105348287A - Novel synthesis process of tofacitinib citrate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Application Note: Strategic Synthesis of Functionalized Pyrrolo[3,4-b]pyridine Derivatives from Tert-Butyl Carboxylate Precursors
Abstract
The pyrrolo[3,4-b]pyridine scaffold, a key aza-indole bioisostere, is a privileged core in numerous pharmacologically active agents.[1] Its unique electronic and structural properties make it a sought-after target in medicinal chemistry and drug development. This application note provides a detailed guide for researchers on two primary synthetic strategies to access functionalized pyrrolo[3,4-b]pyridine derivatives, leveraging the versatility of tert-butyl carboxylate groups as either key protecting elements or as precursors for ring construction. We present field-proven protocols, mechanistic insights, and troubleshooting guidance to empower chemists in the synthesis of novel compound libraries based on this important heterocyclic system.
Introduction: The Significance of the Pyrrolo[3,4-b]pyridine Core
Pyrrolo[3,4-b]pyridines, also known as 6-azaindoles, are heterocyclic compounds where a pyrrole ring is fused to a pyridine ring. This fusion imparts a unique set of physicochemical properties, making them valuable isosteres for indoles and purines in drug design.[1] Derivatives of this scaffold have demonstrated a wide range of biological activities, including potential as anticancer, antibacterial, and kinase inhibitory agents.[2][3]
The tert-butyl carboxylate group (Boc) is a cornerstone of modern organic synthesis. Its steric bulk and tunable stability make it an excellent protecting group for nitrogen atoms. Furthermore, tert-butyl ester functionalities on the pyridine ring can serve as valuable synthetic handles for subsequent transformations. This guide focuses on harnessing these features to build and functionalize the pyrrolo[3,4-b]pyridine system.
Strategic Overview: Synthetic Pathways
Two principal and complementary strategies are detailed for the synthesis of pyrrolo[3,4-b]pyridine derivatives, starting from precursors bearing a tert-butyl carboxylate moiety.
-
Strategy A: Post-Modification of a Boc-Protected Core. This approach begins with a commercially available or readily synthesized Boc-protected pyrrolo[3,4-b]pyridine skeleton. Functionalization is then achieved through reactions targeting the aromatic pyridine ring or the pyrrole moiety. This strategy is ideal for rapid library generation around a common core.
-
Strategy B: De Novo Ring Construction. This strategy involves building the pyrrole ring onto a functionalized pyridine precursor that already contains a tert-butyl carboxylate group. This method offers greater flexibility in introducing diversity at the positions involved in the cyclization step.
Figure 1: High-level overview of the two primary synthetic strategies.
Strategy A Protocol: Palladium-Catalyzed C-H Arylation of a Boc-Protected Core
This protocol details the direct C-7 arylation of tert-butyl 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate. Direct C-H activation is a powerful, atom-economical method for elaborating core structures without the need for pre-functionalization like halogenation.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(II) catalyst is chosen for its proven efficacy in C-H activation/arylation reactions. The use of a ligand like 1,10-phenanthroline can accelerate the reaction and improve yields.
-
Oxidant: An oxidant like silver carbonate is often required to regenerate the active Pd(II) species in the catalytic cycle, enabling the reaction to proceed to completion.
-
Solvent: A high-boiling, non-coordinating solvent such as toluene or 1,4-dioxane is used to achieve the necessary reaction temperatures for C-H activation.
Protocol 1: C-7 Arylation via C-H Activation
-
Vessel Preparation: To a flame-dried Schlenk tube, add tert-butyl 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate (1.0 mmol, 1.0 equiv.)[4], the desired aryl halide (e.g., iodobenzene, 1.2 mmol, 1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.06 mmol, 6 mol%).
-
Reagent Addition: Add silver(I) carbonate (Ag₂CO₃, 1.5 mmol, 1.5 equiv.).
-
Atmosphere Control: Evacuate and backfill the tube with dry argon or nitrogen three times.
-
Solvent Addition: Add 5 mL of anhydrous toluene via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 120 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium black and silver salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the C-7 arylated product.
| Parameter | Condition | Rationale |
| Temperature | 120 °C | Provides sufficient thermal energy for C-H bond cleavage. |
| Catalyst Loading | 5 mol% | Balances reaction efficiency with cost and ease of removal. |
| Atmosphere | Inert (Argon/N₂) | Prevents oxidation of the palladium catalyst and other reagents. |
| Typical Yield | 45-75% | Dependent on the electronic properties of the aryl halide. |
Critical Parameters and Troubleshooting:
-
Low Yield: If the reaction stalls, consider increasing the temperature to 130-140 °C or adding a fresh portion of the catalyst (2.5 mol%). Ensure all reagents and the solvent are scrupulously dry.
-
Side Reactions: Dimerization of the starting material can occur. Using a slight excess of the aryl halide can help suppress this side reaction.
-
Boc Deprotection: At elevated temperatures, some loss of the Boc protecting group may occur. If this is significant, the deprotected product can be re-protected after purification or the reaction temperature can be lowered, though this may require longer reaction times.
Strategy B Protocol: De Novo Synthesis via a Three-Component Reaction
This protocol outlines a powerful one-pot, three-component reaction (MCR) to construct the functionalized pyrrolo[3,4-b]pyridine skeleton.[1][5][6] This approach offers high convergence and allows for the rapid generation of molecular diversity from simple, readily available starting materials.
Causality Behind Experimental Choices:
-
Starting Material: We propose using a tert-butyl 3-aminopyridine-2-carboxylate as the pyridine precursor. The amino group is the nucleophile that initiates the cascade, and the ester can be a point of further modification.
-
Base Catalyst: A mild organic base like triethylamine (Et₃N) or DBU is used to promote the initial Knoevenagel condensation and subsequent cyclization steps without causing unwanted side reactions.[6]
-
Solvent: A protic solvent like ethanol is often ideal as it can participate in proton transfer steps and effectively solubilizes the reagents and intermediates.[1]
Figure 2: Proposed mechanism for the three-component synthesis.
Protocol 2: One-Pot Three-Component Synthesis
-
Reagent Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol, 1.0 equiv.), malononitrile (1.0 mmol, 1.0 equiv.), and tert-butyl 3-aminopyridine-2-carboxylate (1.0 mmol, 1.0 equiv.) in 10 mL of absolute ethanol.
-
Catalyst Addition: Add triethylamine (Et₃N, 1.2 mmol, 1.2 equiv.) to the stirred solution.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 5-8 hours.
-
Monitoring: The reaction progress can be monitored by TLC. Often, the product will begin to precipitate from the reaction mixture as it forms.
-
Isolation: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the flask to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 5 mL) and then diethyl ether (1 x 10 mL).
-
Drying: Dry the purified product under vacuum to a constant weight. The product is often of high purity, but if necessary, it can be recrystallized from ethanol or an ethanol/DMF mixture.
| Aldehyde Substituent | Base | Time (h) | Yield (%) |
| 4-Methoxy-phenyl | Et₃N | 5 | 92% |
| 4-Chloro-phenyl | Et₃N | 6 | 88% |
| 4-Nitro-phenyl | DBU | 5 | 95% |
| 2-Thienyl | Et₃N | 8 | 81% |
Table 1: Representative substrate scope and yields for the three-component synthesis, based on literature precedents.[1][6]
Critical Parameters and Troubleshooting:
-
No Reaction/Low Conversion: Ensure the purity of the aldehyde; auto-oxidation to the corresponding carboxylic acid can inhibit the reaction. If the reaction is sluggish, switching to a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be beneficial.[6]
-
Oily Product: If the product does not precipitate, concentrate the reaction mixture under reduced pressure and attempt to triturate the resulting oil with cold ethanol or diethyl ether to induce crystallization. If this fails, purification by column chromatography is necessary.
-
Solubility Issues: For particularly non-polar substrates, a co-solvent like THF or 1,4-dioxane may be required to maintain homogeneity at the start of the reaction.
Conclusion
The synthetic routes detailed in this application note provide robust and versatile methods for accessing functionalized pyrrolo[3,4-b]pyridine derivatives from precursors containing a tert-butyl carboxylate group. Strategy A offers an efficient path for the late-stage functionalization of a pre-formed core, while Strategy B provides a powerful convergent approach for building the heterocyclic system with a high degree of diversity. By understanding the mechanistic principles and critical experimental parameters outlined, researchers in drug discovery and organic synthesis can effectively leverage these protocols to generate novel chemical entities for biological evaluation.
References
-
Jiang, Y.-H., Xiao, M., & Yan, C.-G. (2016). Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions. RSC Advances. Available at: [Link][1][5]
-
Mol Divers. (2014). Efficient synthesis of functionalized spiro[indoline-3,4'-pyrrolo[3,4-b]pyridines] via one-pot three-component reaction. PubMed. Available at: [Link]
-
Jiang, Y.-H., Xiao, M., & Yan, C.-G. (2016). Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions. RSC Advances. Available at: [Link]
-
Recent Synthetic Strategies for the Functionalization of Indole and Azaindole Scaffolds. (n.d.). MDPI. Available at: [Link]
-
Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. (2020). Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. (2016). ResearchGate. Available at: [Link]
-
Different strategies for synthesis of 7-azaindoles. (2021). ResearchGate. Available at: [Link]
-
Azaindole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Azaindoles. (n.d.). Chinese Journal of Organic Chemistry. Available at: [Link]
-
Convenient Synthesis of Functionalized Pyrrolo[3,4‐b]pyridines and Pyrrolo[3,4‐b]quinolines via Three‐Component Reactions. (2016). Sci-Hub. Available at: [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2022). PMC. Available at: [Link]
-
Tert-Butyl 5H-Pyrrolo[3,4-B]Pyridine-6(7H)-Carboxylate. (n.d.). Autechilo. Available at: [Link]
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. (2019). PMC - PubMed Central. Available at: [Link]
-
Tetrahydropyridinylpyrrolopyridine. (n.d.). Wikipedia. Available at: [Link]
-
Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. (2022). ResearchGate. Available at: [Link]
Sources
- 1. Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound|CAS 1059172-92-7 [rlavie.com]
- 5. Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Facile Deprotection of Boc-Protected 5H-pyrrolo[3,4-b]pyridine
For: Researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds.
Introduction
The 5H-pyrrolo[3,4-b]pyridine core is a significant structural motif in medicinal chemistry, appearing in a range of biologically active compounds, including kinase inhibitors and modulators of muscarinic acetylcholine receptors.[1][2][3][4] In the multi-step synthesis of complex molecules incorporating this scaffold, the protection of the pyrrole nitrogen is a common and often necessary strategy. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines and nitrogen-containing heterocycles due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[5][6]
This application note provides detailed, field-proven protocols for the efficient deprotection of Boc-protected 5H-pyrrolo[3,4-b]pyridine. We will explore two primary, highly effective methods: trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in 1,4-dioxane. The causality behind experimental choices, troubleshooting, and validation through analytical methods are discussed to ensure reliable and reproducible outcomes in your research.
Mechanistic Rationale of Acid-Mediated Boc Deprotection
The removal of the Boc group under acidic conditions proceeds via a well-established E1 elimination mechanism. The key steps are as follows:
-
Protonation: The acid (TFA or HCl) protonates the carbonyl oxygen of the Boc group, rendering the carbamate more labile.[7][8][9]
-
Cleavage: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[7][9]
-
Decarboxylation: The carbamic acid is unstable and readily decomposes to release the free amine (the deprotected 5H-pyrrolo[3,4-b]pyridine) and carbon dioxide gas.[5][7]
-
Salt Formation: In the presence of excess acid, the newly liberated and basic pyrrole nitrogen is protonated, typically yielding the corresponding trifluoroacetate or hydrochloride salt.[7][8]
A critical consideration is the fate of the tert-butyl cation. This electrophilic species can potentially alkylate nucleophilic residues in the substrate or solvent. To mitigate this, scavengers can be employed, although for many substrates, rapid quenching by the solvent or trace water is sufficient.[6][10]
Diagram of the Boc Deprotection Mechanism:
Caption: General mechanism of acid-catalyzed Boc deprotection.
Recommended Deprotection Protocols
Two primary methods are recommended for the deprotection of Boc-protected 5H-pyrrolo[3,4-b]pyridine, each with its own advantages. The choice between them may depend on the scale of the reaction, the presence of other acid-labile functional groups, and desired final salt form.
Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a robust and rapid method, often reaching completion at room temperature. TFA is a strong acid that efficiently cleaves the Boc group.
Materials:
-
Boc-protected 5H-pyrrolo[3,4-b]pyridine
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve the Boc-protected 5H-pyrrolo[3,4-b]pyridine (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration).
-
TFA Addition: To the stirred solution at room temperature, add TFA (5–10 eq). A common approach is to use a 25-50% v/v solution of TFA in DCM.[9][11]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1–4 hours).
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.
-
Aqueous Work-up (Base Quench):
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until gas evolution ceases and the pH of the aqueous layer is basic (pH > 8).
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the free amine.[12]
-
-
Purification and Characterization: The crude product can be purified by silica gel column chromatography if necessary. Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is also highly effective and is often preferred when a hydrochloride salt of the final product is desired, which can be advantageous for solubility and stability. Commercially available solutions of 4M HCl in 1,4-dioxane are convenient.[13][14][15]
Materials:
-
Boc-protected 5H-pyrrolo[3,4-b]pyridine
-
4M HCl in 1,4-dioxane solution
-
Anhydrous 1,4-dioxane (if dilution is needed)
-
Diethyl ether, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
Step-by-Step Procedure:
-
Dissolution: Dissolve the Boc-protected 5H-pyrrolo[3,4-b]pyridine (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
HCl Addition: To the stirred solution, add the 4M HCl in 1,4-dioxane solution (5–10 eq of HCl).
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[13][14] Monitor by TLC or LC-MS.
-
Product Precipitation: Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the hydrochloride salt of the deprotected product.[16]
-
Isolation: Collect the precipitate by filtration, wash the solid with cold diethyl ether, and dry under vacuum to yield the 5H-pyrrolo[3,4-b]pyridine hydrochloride salt.
-
Characterization: Confirm the structure and purity of the hydrochloride salt by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary and Comparison
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |
| Reagent | Trifluoroacetic Acid | 4M Hydrogen Chloride |
| Solvent | Dichloromethane | 1,4-Dioxane |
| Temperature | Room Temperature | Room Temperature |
| Typical Time | 1–4 hours | 0.5–2 hours |
| Work-up | Aqueous basic wash | Precipitation with ether |
| Final Product | Free amine (after work-up) | Hydrochloride salt |
| Advantages | Fast, strong acid ensures complete reaction. | Direct isolation of HCl salt, often crystalline. |
| Considerations | Requires basic work-up to get free amine. | Dioxane is a peroxide-forming solvent. |
Experimental Workflow Visualization
Caption: Comparative workflow for Boc deprotection methods.
Trustworthiness and Self-Validation
To ensure the success of these protocols, a self-validating system is crucial. This involves meticulous monitoring and characterization at each phase.
-
Reaction Monitoring: The disappearance of the starting material and the appearance of a more polar spot (the deprotected amine) on a TLC plate (visualized with UV light and/or a potassium permanganate stain) provides a real-time assessment of the reaction's progress. LC-MS is invaluable for confirming the mass of the expected product.
-
Work-up Validation: In Protocol 1, checking the pH of the aqueous layer after bicarbonate addition confirms complete neutralization of the TFA. In Protocol 2, complete precipitation is key to a good yield.
-
Final Product Characterization:
-
¹H NMR: The most definitive confirmation of deprotection is the disappearance of the large singlet corresponding to the nine protons of the tert-butyl group (typically around 1.4–1.6 ppm). The aromatic protons of the 5H-pyrrolo[3,4-b]pyridine core will likely show a downfield shift due to the formation of the ammonium salt (in the case of the HCl salt) or in the presence of residual acid.
-
Mass Spectrometry: ESI-MS will show the molecular ion corresponding to the deprotected 5H-pyrrolo[3,4-b]pyridine.
-
Conclusion
The deprotection of Boc-protected 5H-pyrrolo[3,4-b]pyridine is a straightforward yet critical step in the synthesis of many valuable compounds. The protocols detailed herein, utilizing either trifluoroacetic acid in dichloromethane or hydrogen chloride in 1,4-dioxane, provide reliable and efficient methods for this transformation. By understanding the underlying mechanism and adhering to the detailed procedural and validation steps, researchers can confidently and reproducibly obtain the desired deprotected product, paving the way for further synthetic elaborations.
References
- J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]
- BenchChem. Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
- University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
- BenchChem. Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).
- BenchChem. Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
- ChemicalBook. 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione synthesis.
- ResearchGate. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
-
PubMed. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. Retrieved from [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Retrieved from [Link]
- BenchChem. Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
-
ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]
-
MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]
-
Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
-
MDPI. Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Retrieved from [Link]
-
MDPI. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Retrieved from [Link]
-
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
Reddit. Removal of Boc protecting group as workup?. Retrieved from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). SN Applied Sciences, 2(7). Retrieved from [Link]
-
PubMed Central. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Retrieved from [Link]
- Google Patents. WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor.
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Retrieved from [Link]
-
PubChem. 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. Retrieved from [Link]
-
Vapourtec. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]
-
PubMed. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Thermal Methods. Retrieved from [Link]
-
PubMed Central. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
ResearchGate. Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. Retrieved from [Link]
- Google Patents. CN102936220A - BOC protection method for aminopyridine.
-
PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]
Sources
- 1. Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. experts.arizona.edu [experts.arizona.edu]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
For: Researchers, medicinal chemists, and drug development professionals.
Introduction: The Significance of Pyrrolo[3,4-b]pyridin-5-ones
The pyrrolo[3,4-b]pyridin-5-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery.[1][2] This fused bis-heterocycle is recognized as an aza-analogue of isoindolin-1-one, a core structure present in numerous natural and synthetic compounds with anticancer properties.[3][4] The therapeutic potential of pyrrolo[3,4-b]pyridin-5-one derivatives is broad, with demonstrated activities including antidiabetic (e.g., as dipeptidyl peptidase-4 inhibitors), antiepileptic, and antipsychotic properties.[2][5]
The efficient construction of this valuable scaffold is paramount. One-pot multicomponent reactions (MCRs) have emerged as a highly effective and sustainable strategy for synthesizing these complex molecules.[1] MCRs offer several advantages over traditional stepwise syntheses, including operational simplicity, reduced waste, and the ability to generate diverse molecular libraries from readily available precursors.
This guide provides a detailed exploration of a robust one-pot synthesis of polysubstituted pyrrolo[3,4-b]pyridin-5-ones, focusing on the underlying mechanisms and providing a field-proven experimental protocol.
Core Synthetic Strategy: A Cascade of Reactions
The most elegant and widely adopted one-pot approach to pyrrolo[3,4-b]pyridin-5-ones involves a remarkable cascade of reactions, often initiated by an Ugi-Zhu three-component reaction (UZ-3CR).[3][6][7] This sequence masterfully orchestrates several bond-forming and rearrangement events in a single reaction vessel, culminating in the desired heterocyclic core.
The overall transformation can be summarized as a sequence of the following key steps:
-
Ugi-Zhu Three-Component Reaction (UZ-3CR): Formation of a 5-aminooxazole intermediate.
-
Aza Diels-Alder Cycloaddition: Reaction of the 5-aminooxazole with a dienophile (e.g., maleic anhydride).
-
N-Acylation, Decarboxylation, and Dehydration: An aromatization cascade to form the final pyrrolo[3,4-b]pyridin-5-one.[1][3][4]
This multi-step, single-vessel process is a testament to the power of cascade reactions in modern organic synthesis.
Mechanistic Insights: The "Why" Behind the Synthesis
Understanding the mechanism is critical for troubleshooting and adapting the protocol. The reaction proceeds as follows:
-
Formation of the 5-Aminooxazole: An aldehyde and an amine first condense to form a Schiff base (imine). A Lewis acid catalyst, such as Ytterbium triflate (Yb(OTf)₃) or Cerium(III) chloride (CeCl₃), activates the imine.[6][8] This activation facilitates a nucleophilic attack by an α-isocyanoacetamide. The resulting intermediate then undergoes a ring-closing tautomerization to yield the pivotal 5-aminooxazole intermediate.[6]
-
Cascade to the Core: The in situ-generated 5-aminooxazole acts as a diene in an aza Diels-Alder reaction with maleic anhydride. This cycloaddition is followed by a rapid sequence of N-acylation, decarboxylation, and dehydration, which collectively drive the formation of the stable, aromatic pyrrolo[3,4-b]pyridin-5-one ring system.[1][6]
Below is a diagram illustrating the logical flow of this elegant one-pot synthesis.
Caption: Workflow of the one-pot synthesis.
Experimental Protocol: Microwave-Assisted Synthesis
Microwave irradiation is often employed to accelerate the reaction, leading to higher yields and shorter reaction times.[5] This protocol is based on established methodologies utilizing a Lewis acid catalyst in toluene.[6]
Materials and Reagents
-
Substituted Aldehyde (e.g., Benzaldehyde)
-
Primary Amine (e.g., Benzylamine)
-
α-Isocyanoacetamide derivative
-
Maleic Anhydride
-
Ytterbium (III) triflate (Yb(OTf)₃) or Scandium (III) triflate (Sc(OTf)₃)[5]
-
Toluene (anhydrous)
-
Ethyl acetate (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv.), the amine (1.0 mmol, 1.0 equiv.), the α-isocyanoacetamide (1.0 mmol, 1.0 equiv.), and the Lewis acid catalyst (e.g., Yb(OTf)₃, 0.1 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous toluene (3 mL) to the vial.
-
First Microwave Step (Ugi-Zhu): Seal the vial and place it in the microwave reactor. Irradiate the mixture at 110°C for 15 minutes. This step facilitates the formation of the 5-aminooxazole intermediate.
-
Addition of Dienophile: After cooling the vial to room temperature, add maleic anhydride (1.2 mmol, 1.2 equiv.).
-
Second Microwave Step (Cascade): Reseal the vial and irradiate the mixture at 130°C for an additional 20 minutes. This higher temperature drives the Diels-Alder cycloaddition and subsequent aromatization cascade.
-
Reaction Workup:
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure pyrrolo[3,4-b]pyridin-5-one derivative.
-
Characterization: Confirm the structure of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Visualizing the Protocol
Caption: Step-by-step experimental workflow.
Data Summary: Scope and Efficiency
The power of this one-pot methodology lies in its versatility. A wide range of aldehydes, amines, and isocyanides can be employed, allowing for the synthesis of a diverse library of pyrrolo[3,4-b]pyridin-5-ones. The yields are generally moderate to excellent.
| Entry | Aldehyde | Amine | Overall Yield (%) | Reference |
| 1 | Benzaldehyde | Benzylamine | 95% | [7] |
| 2 | 4-Chlorobenzaldehyde | Benzylamine | 92% | [6] |
| 3 | 4-Methoxybenzaldehyde | Benzylamine | 88% | [7] |
| 4 | 2-Naphthaldehyde | Benzylamine | 85% | [7] |
| 5 | Furfural | Benzylamine | 75% | [7] |
| 6 | Benzaldehyde | 4-Methoxybenzylamine | 90% | [6] |
Table: Representative yields for the one-pot synthesis of various pyrrolo[3,4-b]pyridin-5-one derivatives. Yields are indicative and may vary based on specific substrates and reaction conditions.
Troubleshooting and Expert Insights
-
Catalyst Choice: While various Lewis acids can catalyze the reaction, scandium and ytterbium triflates are often reported to give superior results.[5][6] More environmentally benign options like cerium(III) chloride in acetonitrile have also been successfully employed.[8]
-
Anhydrous Conditions: The initial imine formation is sensitive to water. Using anhydrous solvents and reagents is crucial for achieving high yields in the first step of the cascade.
-
Microwave Parameters: The specified temperatures and times are a good starting point. Optimization may be required for particularly electron-rich or electron-deficient substrates. Monitor the reaction by TLC or LC-MS to determine optimal reaction times.
-
Purification: The polarity of the final products can vary significantly based on the substituents. A gradient elution during column chromatography is recommended to ensure effective separation from byproducts.
Conclusion
The one-pot synthesis of pyrrolo[3,4-b]pyridin-5-ones via a Ugi-Zhu/aza Diels-Alder/aromatization cascade is a powerful and efficient strategy for accessing this medicinally important scaffold.[3] By leveraging the principles of multicomponent and cascade reactions, researchers can rapidly generate diverse libraries of these compounds for biological screening and drug development programs. The provided protocol offers a robust and reproducible method, grounded in a clear understanding of the underlying reaction mechanism.
References
-
Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. (2023). National Institutes of Health. [Link]
-
pyrrolo[3,4-b]pyridin-5-ones and isoindolin-1-ones of interest. (n.d.). ResearchGate. [Link]
-
One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl). (n.d.). National Institutes of Health. [Link]
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. (2019). PubMed Central. [Link]
-
síntesis one-pot de pirrolo [3,4-b] piridin-5-onas via un triple proceso: ugi-3cr / aza diels-alder / n-acilacion / aromatizacion. (n.d.). Universidad de Guanajuato. [Link]
-
Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. (2019). PubMed. [Link]
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. (n.d.). MDPI. [Link]
-
Synthesis of Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via a One-Pot (Ugi-3CR/aza Diels-Alder/N-acylation/aromatization/SN2) Process. A Suitable Alternative towards Novel Aza-Analogues of Falipamil. (n.d.). ResearchGate. [Link]
-
Microwave-assisted synthesis of 3- and 5-aminopyrazole, pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinolin-4-one scaffolds for MAPK inhibition. (2025). ResearchGate. [Link]
-
Synthesis of 5H-Pyrrolo[3,4-b]Pyridin-5-Ones via a Cerium Chloride Catalyzed Multicomponent Cascade Process: A One-Pot Approach Incorporating Ugi-Zhu 3CR, Aza Diels–Alder, N-Acylation, and Aromatization Reactions. (2024). Taylor & Francis Online. [Link]
Sources
- 1. Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jovenesenlaciencia.ugto.mx [jovenesenlaciencia.ugto.mx]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols: N-Acylation and Subsequent Reactions of 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine Scaffold
The 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine core, a bicyclic heterocyclic system, represents a privileged scaffold in medicinal chemistry. Its rigid structure and the presence of a secondary amine provide a versatile platform for the development of novel therapeutic agents. Derivatives of this and closely related pyrrolopyridine isomers have demonstrated a wide range of biological activities, including their use as kinase inhibitors in oncology.[1][2][3] The strategic functionalization of the nitrogen atom at the 6-position through N-acylation not only allows for the modulation of the molecule's physicochemical properties but also serves as a crucial handle for introducing further molecular complexity. This guide provides a detailed exploration of the N-acylation of 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine and showcases key subsequent reactions that are instrumental in the synthesis of advanced intermediates for drug discovery.
Part 1: N-Acylation of 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine
The N-acylation of the secondary amine in the 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine scaffold is a fundamental transformation that yields stable amide products. This reaction is typically achieved by treating the parent heterocycle with an acylating agent in the presence of a base. The choice of acylating agent and reaction conditions can be tailored to achieve desired outcomes, from simple acetyl or benzoyl protection to the introduction of complex functionalities.
Causality Behind Experimental Choices
The selection of the N-acylation strategy is dictated by the reactivity of the acylating agent, the stability of the starting material and product, and the desired scale of the reaction.
-
Acyl Chlorides: These are highly reactive acylating agents that readily react with the secondary amine. The reaction is typically fast and efficient but generates hydrogen chloride (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base like triethylamine or pyridine to prevent the formation of the hydrochloride salt of the starting amine, which would be unreactive. Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride.
-
Acid Anhydrides: Acid anhydrides are generally less reactive than acyl chlorides, which can be advantageous for controlling the reaction. They produce a carboxylic acid as a byproduct, which also requires a base for neutralization. Acetic anhydride is a common and cost-effective reagent for introducing an acetyl group, a reaction that can sometimes be performed under neat conditions or in a suitable solvent.[4]
-
Catalyst-Free Conditions: For some reactive anhydrides, the N-acylation can proceed efficiently without the need for a catalyst, offering a greener and simpler experimental setup.[4]
Experimental Protocols for N-Acylation
Below are detailed protocols for the N-acylation of 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine using common acylating agents.
Protocol 1: N-Acylation using Acyl Chlorides
This protocol describes a general procedure for the N-acylation of 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine with an acyl chloride, such as benzoyl chloride.
Materials:
-
5,7-dihydro-6H-pyrrolo[3,4-b]pyridine
-
Acyl chloride (e.g., benzoyl chloride, 1.1 equiv.)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or pyridine (1.5 equiv.)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine (1.0 equiv.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 equiv.) to the stirred solution.
-
Slowly add the acyl chloride (1.1 equiv.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated product.
Protocol 2: N-Acylation using Acid Anhydrides
This protocol provides a method for the N-acetylation of 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine using acetic anhydride. A similar procedure can be followed for other acid anhydrides.
Materials:
-
5,7-dihydro-6H-pyrrolo[3,4-b]pyridine
-
Acetic anhydride (1.2 equiv.)
-
Pyridine (as solvent or co-solvent) or another suitable aprotic solvent like DCM or THF
-
Triethylamine (if not using pyridine as solvent, 1.5 equiv.)
Procedure:
-
In a round-bottom flask, dissolve 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine (1.0 equiv.) in pyridine.
-
Add acetic anhydride (1.2 equiv.) to the solution.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the pyridine under reduced pressure.
-
Dissolve the residue in DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-acetylated product.
-
If necessary, purify the product by recrystallization or flash column chromatography.
Data Presentation: Comparison of N-Acylation Methods
| Acylating Agent | Base | Solvent | Temperature | Typical Reaction Time | Yield | Notes |
| Benzoyl Chloride | Triethylamine | DCM | 0 °C to RT | 2-4 h | High | Requires anhydrous conditions. |
| Acetic Anhydride | Pyridine | Pyridine | RT | 1-3 h | High | Pyridine acts as both base and solvent. |
| Acetic Anhydride | None | Neat | RT | 0.5-2 h | Good to High | Catalyst-free, eco-friendly option.[4] |
Part 2: Subsequent Reactions of N-Acylated 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine
The N-acyl group in 6-acyl-5,7-dihydro-6H-pyrrolo[3,4-b]pyridines serves two primary purposes in subsequent synthetic transformations: as a protecting group for the nitrogen atom and as a tool to modulate the electronic properties of the heterocyclic system. The electron-withdrawing nature of the acyl group can influence the reactivity of the pyridine ring in subsequent reactions.
Workflow for Subsequent Reactions
Caption: General workflow for the synthesis of functionalized pyrrolo[3,4-b]pyridine derivatives.
Nucleophilic Aromatic Substitution (SNA r): Application in Moxifloxacin Synthesis
A prominent example of the synthetic utility of a related N-acylated pyrrolopyridine is in the synthesis of the antibiotic moxifloxacin.[1][5] In this multi-step synthesis, the N-benzyl protected octahydro-1H-pyrrolo[3,4-b]pyridine acts as a nucleophile in an SNAr reaction with a fluoroquinolone core. The N-benzyl group serves as a protecting group that is later removed.
Protocol 3: SNAr Reaction with a Fluoroquinolone Core (Illustrative)
This protocol is based on the principles of moxifloxacin synthesis and illustrates how an N-protected 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine can be used in an SNAr reaction.
Materials:
-
6-Benzoyl-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine (or other N-protected analogue)
-
1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
-
A suitable base (e.g., triethylamine, potassium carbonate)
-
A high-boiling polar aprotic solvent (e.g., DMSO, DMF)
Procedure:
-
In a reaction vessel, combine the fluoroquinolone core (1.0 equiv.), the N-protected pyrrolopyridine (1.1 equiv.), and the base (2.0 equiv.) in the chosen solvent.
-
Heat the reaction mixture to an elevated temperature (e.g., 60-120 °C) and stir for several hours.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The N-acyl group can then be removed under appropriate conditions (e.g., acidic or basic hydrolysis) to yield the final product.
Palladium-Catalyzed Cross-Coupling Reactions
While specific examples for the N-acylated 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine are not abundant in the literature, the principles of modern cross-coupling reactions can be applied to appropriately functionalized derivatives. For instance, a halogenated N-acyl pyrrolopyridine could serve as a versatile intermediate for Suzuki or Buchwald-Hartwig reactions, enabling the introduction of a wide range of substituents.
Conceptual Reaction Scheme for Cross-Coupling
Caption: Conceptual schemes for Suzuki and Buchwald-Hartwig cross-coupling reactions.
Protocol 4: Suzuki Cross-Coupling (Hypothetical Protocol based on Analogy)
This protocol outlines a plausible procedure for a Suzuki coupling reaction with a hypothetical bromo-substituted N-acyl-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine.
Materials:
-
Bromo-substituted 6-acyl-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine
-
Aryl or heteroaryl boronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, 2.0 equiv.)
-
Solvent system (e.g., dioxane/water, toluene/water)
Procedure:
-
In a reaction vessel, combine the bromo-pyrrolopyridine (1.0 equiv.), boronic acid (1.2 equiv.), palladium catalyst (0.05 equiv.), and base (2.0 equiv.).
-
Add the degassed solvent system.
-
Heat the mixture under an inert atmosphere to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash chromatography to obtain the coupled product.
Conclusion
The N-acylation of 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine is a robust and versatile reaction that opens the door to a wide array of subsequent functionalizations. As demonstrated by its role in the synthesis of complex molecules like moxifloxacin and the potential for its application in modern cross-coupling chemistry, this scaffold is of significant interest to the drug discovery community. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers to explore the chemical space around this promising heterocyclic system.
References
- A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. (URL not available)
-
Efficient synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane. Synthetic Communications, 47(3).
-
Process for the preparation of moxifloxacin hydrochloride and intermediates thereof. EP2551268A1.
-
Preparation method of moxifloxacin intermediate. CN103588772A.
-
A PROCESS FOR PREPARATION OF INTERMEDIATE OF MOXIFLOXACIN. WO/2012/131629.
-
SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE. US20110137036A1.
-
Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3).
- Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (URL not available)
- Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. (URL not available)
-
Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry, 28(4).
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (URL not available)
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(6), 1999.
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6434.
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(21), 6683.
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 16(11), 1616.
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3918.
-
One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Beilstein Journal of Organic Chemistry, 15, 2769-2776.
-
Discovery of 5,7-Dihydro-6 H -pyrrolo[2,3- d ]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1797-1804.
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 24(18), 3369.
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(14), 5519.
Sources
- 1. EP2551268A1 - Process for the preparation of moxifloxacin hydrochloride and intermediates thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 5. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Synthesis and Characterization of M4 Muscarinic Acetylcholine Receptor Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of M4 Allosteric Modulators
The M4 muscarinic acetylcholine receptor, a member of the G protein-coupled receptor (GPCR) family, has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders, most notably schizophrenia.[1] Unlike conventional antipsychotics that primarily target dopamine receptors, positive allosteric modulators (PAMs) of the M4 receptor offer a more nuanced approach.[1] They do not directly activate the receptor but rather enhance its sensitivity to the endogenous neurotransmitter, acetylcholine.[1] This mechanism is believed to restore balance in neural circuits implicated in psychosis with a potentially lower risk of the side effects associated with direct receptor agonists.[1]
M4 receptors are predominantly coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release. The strategic potentiation of this pathway in specific brain regions holds the key to the therapeutic efficacy of M4 PAMs.
This guide provides a comprehensive overview of the synthesis, purification, and characterization of M4 PAMs, with a focus on compounds featuring a thieno[2,3-b]pyridine core, a scaffold present in well-characterized modulators like VU10010.
M4 Receptor Signaling Pathway
The canonical signaling pathway initiated by the activation of the M4 muscarinic receptor involves its coupling to inhibitory G proteins (Gαi/o). This interaction triggers a cascade of intracellular events aimed at modulating neuronal function.
Caption: M4 Receptor Signaling Cascade.
Synthesis of a Thieno[2,3-b]pyridine-based M4 PAM
The following protocol outlines a general synthetic route for preparing M4 PAMs based on the thieno[2,3-b]pyridine scaffold, exemplified by compounds in the VU10004 series.[3] This multi-step synthesis involves the construction of the core heterocyclic system followed by functionalization to introduce the desired allosteric modulatory activity.
Experimental Workflow for Synthesis and Purification
Caption: Synthetic and Purification Workflow.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of the Tetra-substituted Pyrimidine Intermediate [4]
-
To a solution of 3-aminocrotonitrile and ammonium thiocyanate in a suitable solvent such as 1,4-dioxane, add the desired acyl chloride.
-
Heat the reaction mixture at 110 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.
Step 2: Reaction with 2-Chloroacetamide [4]
-
Dissolve the pyrimidine intermediate from Step 1 and 2-chloroacetamide in N-methyl-2-pyrrolidone (NMP).
-
Add potassium carbonate as a base.
-
Heat the mixture in a microwave reactor at 60 °C for 30 minutes, followed by 100 °C for 1 hour.
-
Work up the reaction mixture to isolate the carboxamide product.
Step 3: Cyclization to the Thieno[2,3-d:4,5-d']dipyrimidine Carboxamide This step is part of the overall transformation and is driven by the reaction conditions in the subsequent step.
Step 4: Formation of the Pyrimidone Intermediate [4]
-
Treat the carboxamide from Step 2 with trimethylorthoformate.
-
Heat the mixture at 150 °C for 3 hours.
-
Remove the volatile byproducts under reduced pressure to yield the pyrimidone intermediate.
Step 5: Chlorination [4]
-
Treat the pyrimidone intermediate with phosphorus oxychloride (POCl₃) and triethylamine (TEA) in a solvent like 1,2-dichloroethane (DCE).
-
Heat the reaction mixture at 110 °C for 3 hours.
-
Carefully quench the reaction and extract the chlorinated product.
Step 6: Nucleophilic Aromatic Substitution [4]
-
To the chlorinated intermediate in NMP, add the desired amine and N,N-diisopropylethylamine (DIEA).
-
Heat the reaction at 60 °C for 2 hours or in a microwave reactor at 100 °C for 10 minutes.
-
Purify the crude product to obtain the final M4 PAM.
Purification and Characterization
Purification
The synthesized crude product is typically purified using standard chromatographic techniques.
-
Flash Column Chromatography: Performed on a silica gel column with a suitable solvent system (e.g., gradients of ethyl acetate in hexanes or dichloromethane in methanol) to separate the desired product from impurities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, reversed-phase HPLC is often employed using a C18 column with a gradient of acetonitrile in water containing a modifier like trifluoroacetic acid (TFA) or ammonium hydroxide.[4]
Characterization
The identity and purity of the synthesized M4 PAM must be confirmed through a combination of analytical techniques.
| Analytical Technique | Purpose | Key Parameters to Report |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation. | Chemical shifts (δ), coupling constants (J), and integration values. |
| Mass Spectrometry (MS) | Determination of the molecular weight. | Mass-to-charge ratio (m/z) of the molecular ion. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | Retention time and peak area percentage at a specific wavelength. |
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the chemical structure of the synthesized compound.[5] Spectra are typically recorded on a 400 MHz or higher spectrometer in a deuterated solvent such as DMSO-d₆ or CDCl₃.
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.[6] High-resolution mass spectrometry (HRMS) is preferred for obtaining accurate mass data.
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A standard method involves a C18 column with a gradient elution of acetonitrile and water. The purity is calculated from the peak area of the product relative to the total peak area.
Functional Characterization of M4 PAMs
The biological activity of the synthesized compounds is assessed through in vitro functional assays using cell lines expressing the human M4 muscarinic receptor.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon receptor activation.[7][8] Since the M4 receptor is Gαi/o-coupled and does not directly signal through calcium, a chimeric G protein (e.g., Gαqi5) is often co-expressed to couple the receptor to the phospholipase C pathway, which leads to calcium release.[8]
Protocol:
-
Cell Culture and Transfection: HEK293 cells are transiently or stably transfected with the human M4 receptor and a promiscuous G protein.
-
Cell Plating: Seed the transfected cells into 96-well or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[9][10]
-
Compound Addition and Measurement: A fluorescent plate reader (e.g., FLIPR) is used to measure the baseline fluorescence. The test compound is then added, followed by a sub-maximal concentration of acetylcholine. The change in fluorescence, indicating calcium mobilization, is recorded over time.[9]
ERK1/2 Phosphorylation Assay
Activation of the M4 receptor can also lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which serves as a downstream readout of receptor activation.[11][12][13]
Protocol:
-
Cell Culture and Stimulation: Cells expressing the M4 receptor are serum-starved and then stimulated with the test compound in the presence of acetylcholine for a defined period (e.g., 5-10 minutes).[12]
-
Cell Lysis: The cells are lysed to release the intracellular proteins.
-
Detection of Phospho-ERK1/2: The level of phosphorylated ERK1/2 is quantified using methods such as:
-
Western Blotting: Using antibodies specific for the phosphorylated forms of ERK1/2.
-
ELISA-based assays (e.g., AlphaScreen): A high-throughput method that uses antibody-coated beads to detect phospho-ERK1/2.[13]
-
Conclusion
The synthesis and characterization of M4 muscarinic receptor positive allosteric modulators represent a significant area of research in the pursuit of novel treatments for schizophrenia and other CNS disorders. The protocols outlined in this guide provide a framework for the chemical synthesis, purification, and functional evaluation of these promising therapeutic agents. Rigorous adherence to these methods and thorough characterization are essential for advancing our understanding of M4 receptor pharmacology and for the development of new medicines.
References
-
Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and... - ResearchGate. Available from: [Link]
-
Synthesis and pharmacological evaluation of M4 muscarinic receptor positive allosteric modulators derived from VU10004 - Monash University. Available from: [Link]
-
Discovery of VU6016235: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) - ACS Publications. Available from: [Link]
-
NMR spectroscopy as a characterization tool enabling biologics formulation development. Available from: [Link]
-
Discovery of VU6008677: A Structurally Distinct Tricyclic M4 Positive Allosteric Modulator with Improved CYP450 Profile | ACS Medicinal Chemistry Letters. Available from: [Link]
-
Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines - ResearchGate. Available from: [Link]
-
G protein-coupled receptor-mediated ERK1/2 phosphorylation: towards a generic sensor of GPCR activation - PubMed. Available from: [Link]
-
Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Available from: [Link]
-
19F NMR for the speciation and quantification of the OH-molecules in complex matrices. Available from: [Link]
-
Signal transduction at GPCRs: Allosteric activation of the ERK MAPK by β-arrestin | PNAS. Available from: [Link]
-
Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC - NIH. Available from: [Link]
-
Design, synthesis, and pharmacological evaluation of novel M4 muscarinic receptor positive allosteric modulators for schizophrenia treatment - PubMed. Available from: [Link]
-
Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics | eLife. Available from: [Link]
-
GPCR-mediated Phospho-ERK1/2 monitored by the Phospho-ERK assay. HEK293... Available from: [Link]
-
The role of NMR spectroscopy in lignocellulosic biomass characterisation: A mini review. Available from: [Link]
-
Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging | Agilent. Available from: [Link]
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation - Lirias. Available from: [Link]
-
Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0152100 | Request PDF - ResearchGate. Available from: [Link]
-
Methods for the synthesis of thieno[2,3‐b]pyridines. - ResearchGate. Available from: [Link]
-
Mass spectrometric identification and characterization of new fluoxymesterone metabolites in human urine by liquid chromatography time-of-flight tandem mass spectrometry - PubMed. Available from: [Link]
-
Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery - PMC. Available from: [Link]
-
FLIPR Calcium 4 Assay Kit Guide | Molecular Devices. Available from: [Link]
-
Structural Insights into Positive Allosteric Modulation at the M4 muscarinic acetylcholine receptor Michaela Georgia Kaoullas1, - CCeMMP. Available from: [Link]
-
19F MAS-NMR and solution chemical characterization of the reactions of fluoride with hydroxyapatite and powdered enamel - PubMed. Available from: [Link]
-
Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - MDPI. Available from: [Link]
-
Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]
-
The unconventional activation of the muscarinic acetylcholine receptor M4R by diverse ligands - PMC - PubMed Central. Available from: [Link]
-
Structures of key pharmacologic tools. Structures of M 4 allosteric... | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Ca2+ Mobilization Assay - Creative Bioarray. Available from: [Link]
Sources
- 1. Design, synthesis, and pharmacological evaluation of novel M4 muscarinic receptor positive allosteric modulators for schizophrenia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The unconventional activation of the muscarinic acetylcholine receptor M4R by diverse ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The role of NMR spectroscopy in lignocellulosic biomass characterisation: A mini review FULIR [fulir.irb.hr]
- 6. Mass spectrometric identification and characterization of new fluoxymesterone metabolites in human urine by liquid chromatography time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. agilent.com [agilent.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. G protein-coupled receptor-mediated ERK1/2 phosphorylation: towards a generic sensor of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: A Guide to the Synthesis and Evaluation of Tricyclic Heterocycles as Potent Kinase Inhibitors
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Tricyclic heterocyclic scaffolds have emerged as "privileged structures" in the design of potent and selective kinase inhibitors due to their rigid conformation, which facilitates precise interactions within the ATP-binding pocket of kinases.[2][3] This guide provides a comprehensive overview of the rationale, synthesis, and biological evaluation of tricyclic heterocycles as kinase inhibitors, intended for researchers in drug discovery and medicinal chemistry. We detail synthetic strategies, provide a step-by-step protocol for a representative Bruton's Tyrosine Kinase (BTK) inhibitor, and outline methods for in vitro kinase inhibition assays and data interpretation.
Rationale and Design Principles: The Advantage of Tricyclic Scaffolds
Kinase inhibitors are broadly classified based on their binding mode to the ATP pocket.[4] Tricyclic systems offer distinct advantages for inhibitor design:
-
Structural Rigidity: The fused ring system reduces conformational flexibility, minimizing the entropic penalty upon binding to the target kinase. This rigidity allows for the precise positioning of pharmacophoric groups to engage with key residues in the kinase domain, such as the hinge region, the DFG motif, and hydrophobic pockets.[3][5]
-
Three-Dimensional Diversity: Tricyclic cores provide a robust framework for extending substituents into three-dimensional space, enabling the exploration of complex structure-activity relationships (SAR) to enhance potency and selectivity.[2][6]
-
Proven Clinical Success: Numerous approved kinase inhibitors are based on bicyclic and tricyclic scaffolds, demonstrating their clinical viability. A notable example is Ibrutinib, a potent BTK inhibitor, which features a pyrazolo[3,4-d]pyrimidine core.[7][8] This scaffold forms critical hydrogen bonds with the kinase hinge region, while an acrylamide group forms a covalent bond with a key cysteine residue (Cys481), leading to irreversible inhibition.[8]
General Synthetic Strategies
The construction of tricyclic kinase inhibitors often relies on modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, which allow for the efficient formation of C-C and C-N bonds.[9][10][11]
A common strategy involves a convergent synthesis, where a key heterocyclic core is first assembled and then elaborated with various side chains. Palladium-catalyzed reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings are instrumental in this process.[9][12] For instance, the synthesis of many pyrido[2,3-d]pyrimidine-based inhibitors involves building the pyridine ring onto a pre-formed pyrimidine core.[1][13]
Below is a generalized workflow for the synthesis of a tricyclic kinase inhibitor.
Caption: Generalized workflow for tricyclic kinase inhibitor synthesis.
Detailed Experimental Protocol: Synthesis of a Representative Pyrazolo[3,4-d]pyrimidine BTK Inhibitor
This protocol describes the synthesis of an analog of Ibrutinib, a well-established covalent BTK inhibitor.[7][14][15] The synthesis involves the key step of coupling the pyrazolo[3,4-d]pyrimidine core with a chiral piperidine fragment.
Materials:
-
3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
(R)-1-acryloylpiperidin-3-yl methanesulfonate
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq), (R)-1-acryloylpiperidin-3-yl methanesulfonate (1.5 eq), and Cesium Carbonate (2.0 eq).
-
Scientist's Note: Cesium carbonate is a strong base that is effective in this N-alkylation reaction. Its relatively low nucleophilicity and good solubility in DMF are advantageous. An excess of the electrophile and base is used to drive the reaction to completion.
-
-
Solvent Addition: Add anhydrous DMF (10 volumes, e.g., 10 mL for 1 g of starting material) to the flask.
-
Reaction Conditions: Stir the reaction mixture at 55-60 °C for approximately 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Scientist's Note: Moderate heating is required to overcome the activation energy of the reaction. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction, as it solvates the cation of the base, leaving the anion more reactive.
-
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water (20 volumes) and extract the product with Ethyl Acetate (3 x 20 volumes).
-
Washing: Combine the organic layers and wash with deionized water (2 x 20 volumes) and then with brine (1 x 20 volumes).
-
Scientist's Note: The water wash removes the DMF and inorganic salts. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of Dichloromethane:Methanol as the eluent to afford the pure final compound.[15]
Characterization of the Final Compound
To ensure the identity and purity of the synthesized inhibitor, a comprehensive characterization is essential. This forms a self-validating system for the protocol.
| Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural Elucidation | Signals corresponding to the protons and carbons of the tricyclic core, phenoxy group, piperidine ring, and acrylamide moiety. |
| LC-MS | Purity and Mass Verification | A major peak in the chromatogram with the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. |
| HRMS | Exact Mass Determination | Provides the elemental composition and confirms the molecular formula with high accuracy. |
| HPLC | Purity Assessment | A single major peak indicating >95% purity is typically required for biological assays. |
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[16][17] It is a universal platform suitable for screening inhibitors against a wide range of kinases.[16][18]
Materials:
-
Kinase of interest (e.g., BTK)
-
Substrate peptide
-
ATP
-
Synthesized inhibitor (in DMSO)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
Kinase Reaction Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM MnCl₂, 2 mM TCEP)[18]
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the synthesized inhibitor in DMSO. Then, dilute with kinase reaction buffer to the desired final concentrations. Include a "no inhibitor" control (DMSO vehicle).
-
Kinase Reaction:
-
Termination and ATP Depletion:
-
ADP to ATP Conversion and Detection:
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Data Analysis and Interpretation
The potency of a kinase inhibitor is typically expressed as an IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[21]
-
Data Normalization: The raw luminescence data is converted to percent inhibition.
-
0% Inhibition (High Signal): Wells with vehicle (DMSO) only.
-
100% Inhibition (Low Signal): Wells with no kinase or a potent control inhibitor.
-
Percent Inhibition = 100 * (1 - (Signal_Sample - Signal_100%Inh) / (Signal_0%Inh - Signal_100%Inh))
-
-
Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC₅₀ value.
It is important to distinguish between IC₅₀ and Kᵢ (inhibition constant). The IC₅₀ value is dependent on the experimental conditions, particularly the ATP concentration.[22][23] The Kᵢ is a measure of the intrinsic binding affinity and is independent of substrate concentration.[24] The Cheng-Prusoff equation can be used to calculate Kᵢ from IC₅₀ for competitive inhibitors.[23]
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low yield in synthesis | Incomplete reaction; degradation of starting materials or product. | Confirm purity of starting materials. Ensure anhydrous conditions. Optimize reaction time and temperature. |
| High background signal in assay | ATP contamination in reagents. | Use high-purity ATP and kinase preparations.[20] |
| Poor IC₅₀ curve fit | Compound precipitation at high concentrations; incorrect dilutions. | Check compound solubility in the assay buffer. Prepare fresh serial dilutions and verify concentrations. |
| Discrepancy between biochemical and cell-based assays | Poor cell permeability; compound efflux; off-target effects. | Assess compound properties (e.g., LogP). Use cell lines with known target expression.[22][25] |
Conclusion
Tricyclic heterocycles represent a cornerstone in the development of targeted kinase inhibitors. Their synthesis, while often complex, is enabled by modern catalytic methods that allow for diverse structural modifications. A systematic approach, combining robust chemical synthesis, thorough characterization, and reliable biochemical assays like the ADP-Glo™ system, is crucial for identifying and optimizing novel drug candidates. This guide provides a foundational framework for researchers to confidently prepare and evaluate these potent therapeutic agents.
References
-
Norman, P. (2013). Design and synthesis of tricyclic cores for kinase inhibition. Bioorganic & Medicinal Chemistry Letters, 23(3), 693-698. Retrieved from [Link]
-
A-B, A., et al. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules, 28(24), 8049. Retrieved from [Link]
-
Unknown. (n.d.). ADP Glo Protocol. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12695-12711. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrido[2,3-d]pyrimidine derivatives 43 and 44. Retrieved from [Link]
-
Sestito, S., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4138. Retrieved from [Link]
-
ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]
-
Li, D., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200251. Retrieved from [Link]
-
Seliem, I. A., et al. (2020). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 25(21), 5038. Retrieved from [Link]
-
Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 1-13. Retrieved from [Link]
- Google Patents. (n.d.). WO2017134588A1 - Process for the preparation of ibrutinib.
-
Iacob, D. A., et al. (2023). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules, 28(15), 5863. Retrieved from [Link]
-
ResearchGate. (n.d.). Design and synthesis of tricyclic cores for kinase inhibition. Retrieved from [Link]
-
Wiese, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(11), 3244. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of [ 13 C 6 ]‐Ibrutinib. Retrieved from [Link]
-
Rossi, S., et al. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 29(5), 1011. Retrieved from [Link]
-
Wang, Y., et al. (2023). Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors. RSC Medicinal Chemistry, 14(6), 1141-1146. Retrieved from [Link]
-
ResearchGate. (2019). Interpretation: Contradiction in IC50 results between the binding assay and the cell based assay, Why?. Retrieved from [Link]
-
Kaur, H., et al. (2024). A Review of Recent Progress on the Anticancer Activity of Heterocyclic Compounds. Polycyclic Aromatic Compounds. Retrieved from [Link]
-
Singh, S. K., et al. (2021). Cyclic Peptides as Protein Kinase Inhibitors: Structure-Activity Relationship and Molecular Modeling. International Journal of Molecular Sciences, 22(13), 6965. Retrieved from [Link]
-
Taylor, W. R., et al. (2015). Reengineered tricyclic anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 25(17), 3418-3422. Retrieved from [Link]
-
Roskoski, R. Jr. (2024). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Pharmacological Research, 107212. Retrieved from [Link]
-
ResearchGate. (n.d.). Research progress of TRK inhibitors and their structure-activity relationship. Retrieved from [Link]
-
ChemHelp ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. Retrieved from [Link]
-
Wang, S., et al. (2024). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Molecules, 29(2), 434. Retrieved from [Link]
-
ResearchGate. (n.d.). Specificity profiles of clinical kinase inhibitors. Retrieved from [Link]
-
ResearchGate. (2020). Palladium Catalysed Cyclizations for N-Heterocycle Synthesis: Recent Developments. Retrieved from [Link]
-
ResearchGate. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Retrieved from [Link]
-
Kumar, V., et al. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. International Journal of Molecular Sciences, 24(18), 13783. Retrieved from [Link]
-
Wang, A., et al. (2024). Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship. European Journal of Medicinal Chemistry, 265, 116082. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of Current Type I/II Kinase Inhibitors. Retrieved from [Link]
-
Trost, B. M., & Czabaniuk, L. C. (2011). Palladium-catalyzed dynamic kinetic asymmetric transformations of vinyl aziridines with nitrogen heterocycles: rapid access to bromopyrrole alkaloids and related medicinal chemistry lead compounds. Journal of the American Chemical Society, 133(43), 17302-17315. Retrieved from [Link]
-
Zhang, Y., et al. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. European Journal of Medicinal Chemistry, 203, 112595. Retrieved from [Link]
-
Kaur, N. (2021). Palladium Assisted Synthesis of Heterocycles. CRC Press. Retrieved from [Link]
Sources
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of tricyclic cores for kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reengineered tricyclic anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. routledge.com [routledge.com]
- 12. Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization [mdpi.com]
- 13. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medkoo.com [medkoo.com]
- 15. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
- 16. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 17. researchgate.net [researchgate.net]
- 18. content.protocols.io [content.protocols.io]
- 19. promega.com [promega.com]
- 20. carnabio.com [carnabio.com]
- 21. mdpi.com [mdpi.com]
- 22. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols: Docking Studies of Novel Compounds Synthesized from tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate
Introduction
Molecular docking is a cornerstone of modern drug discovery, providing invaluable insights into the interactions between small molecules and their biological targets.[1][2][3] This computational technique predicts the preferred orientation of a ligand when bound to a receptor, allowing for the estimation of binding affinity and the elucidation of key intermolecular interactions.[2][4][5] These predictions are instrumental in virtual screening, lead optimization, and understanding the mechanism of action of potential drug candidates.[2][4][6] The pyrrolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This is often attributed to its ability to mimic the purine ring of ATP, making it a suitable candidate for designing kinase inhibitors.[7] This document provides a detailed guide for conducting docking studies on novel compounds derived from tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate, a versatile building block for generating diverse chemical libraries.
The protocols outlined herein are designed for researchers, scientists, and drug development professionals engaged in computational drug design. We will delve into the causality behind experimental choices, ensuring a robust and self-validating workflow. By integrating established best practices and citing authoritative sources, this guide aims to provide a comprehensive and trustworthy resource for your research endeavors.
I. Foundational Concepts: The "Why" Behind the "How"
Before embarking on the practical aspects of molecular docking, it is crucial to understand the underlying principles that govern the methodology. A successful docking study is not merely about generating a binding score; it is about building a predictive model that reflects biological reality.
The Target: Kinases as a Prime Focus for Pyrrolopyridine Derivatives
The pyrrolopyridine core is structurally analogous to the purine base of adenosine triphosphate (ATP), the primary phosphate donor for kinases.[7] This inherent structural mimicry makes pyrrolopyridine derivatives excellent candidates for targeting the ATP-binding site of kinases.[7] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[8] Therefore, for the purpose of these application notes, we will focus on docking against various protein kinases. Recent studies have highlighted the potential of pyrrolopyridine derivatives as inhibitors of kinases such as FMS kinase, EGFR, HER2, and VEGFR-2.[8][9][10]
The Ligands: Preparation of Novel Pyrrolopyridine Compounds
The starting material, this compound, provides a flexible scaffold for the synthesis of a diverse library of compounds. The tert-butoxycarbonyl (Boc) protecting group allows for selective modification at other positions of the pyrrolopyridine core. The quality of the input ligand structures is paramount for obtaining meaningful docking results. This includes correct 2D to 3D conversion, charge assignment, and the generation of realistic tautomers and ionization states at physiological pH.
The Docking Algorithm: Choosing the Right Tool for the Job
A variety of docking algorithms are available, each with its own strengths and weaknesses. These algorithms primarily differ in their search strategies for exploring the conformational space of the ligand and the scoring functions used to estimate binding affinity.[1] Common search algorithms include systematic searches, incremental construction, and Monte Carlo methods.[11] Scoring functions are mathematical models that approximate the free energy of binding.[12] For these protocols, we will reference methodologies applicable to widely used docking software such as AutoDock Vina, Glide, or GOLD, but the principles are broadly transferable.
II. Experimental Protocols: A Step-by-Step Guide
This section provides detailed, step-by-step protocols for performing molecular docking studies. Adherence to these steps will ensure the generation of reliable and reproducible results.
Protein Preparation: Ensuring a High-Quality Receptor Structure
The accuracy of a docking study is heavily dependent on the quality of the target protein structure.
Protocol 2.1: Protein Preparation
-
Obtain Protein Structure: Download the 3D structure of the target kinase from the Protein Data Bank (PDB). Prioritize high-resolution crystal structures with a co-crystallized ligand in the active site. This ligand will serve as a crucial validation tool.
-
Initial Inspection and Cleaning: Visualize the protein structure using molecular graphics software (e.g., PyMOL, Chimera). Remove all non-essential molecules, including water, ions, and co-solvents, unless they are known to be critical for ligand binding.
-
Handling Missing Residues and Loops: Check for any missing residues or loops in the protein structure. If they are far from the binding site, they can often be ignored. If they are near the active site, they may need to be modeled using tools like MODELLER or the protein preparation wizard in Schrödinger's Maestro.
-
Protonation and Tautomeric States: Assign correct protonation states to titratable residues (e.g., His, Asp, Glu) at a physiological pH (typically 7.4). This is a critical step as it directly influences the hydrogen bonding network. Tools like H++ or the Protein Preparation Wizard in Maestro can automate this process.
-
Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen bond network. The constraints should be applied to the heavy atoms to prevent significant deviation from the crystal structure.
Ligand Preparation: From 2D Structure to 3D Conformation
The ligands, novel compounds synthesized from this compound, must be carefully prepared for docking.
Protocol 2.2: Ligand Preparation
-
2D to 3D Conversion: Convert the 2D chemical structures of your synthesized compounds into 3D structures using a program like Open Babel or the ligand preparation tools within your docking software suite.
-
Charge Assignment and Ionization States: Assign appropriate partial charges to each atom using a force field (e.g., Gasteiger, AM1-BCC). Generate possible ionization states at physiological pH.
-
Tautomer and Stereoisomer Generation: Enumerate all likely tautomers and stereoisomers for each compound. This is crucial as different forms may have significantly different binding affinities.
-
Energy Minimization: Perform an energy minimization of each ligand conformation to obtain a low-energy starting structure for the docking simulation.
Grid Generation: Defining the Search Space
The docking search space is defined by a grid that encompasses the binding site of the target protein.
Protocol 2.3: Grid Generation
-
Identify the Binding Site: If a co-crystallized ligand is present, the binding site can be defined as the region surrounding this ligand. Typically, a box with a side length of 10-15 Å around the ligand is sufficient.[11]
-
Blind Docking (if necessary): If the binding site is unknown, a "blind docking" approach can be used where the grid box encompasses the entire protein surface.[11] This is computationally more expensive but can be useful for identifying novel binding pockets.
-
Grid Parameterization: The grid file stores information about the potential energy of interaction between different atom types and the protein. The spacing of the grid points is typically set to 0.375 Å.
Molecular Docking Simulation: Predicting the Binding Mode
This is the core computational step where the ligand is "docked" into the prepared protein.
Protocol 2.4: Molecular Docking
-
Select Docking Algorithm and Parameters: Choose the appropriate docking algorithm and set the parameters. For example, in AutoDock Vina, you can specify the exhaustiveness of the search. Higher values increase the computational time but also the reliability of the result.
-
Run the Docking Simulation: Execute the docking run for each prepared ligand against the prepared protein. The output will typically be a set of predicted binding poses for each ligand, ranked by their docking scores.
-
Store and Organize Results: Save the output files, which include the docked ligand conformations and their corresponding scores. Maintain a clear and organized file structure.
III. Data Analysis and Validation: From Scores to Insights
The output of a docking simulation is a wealth of data that requires careful analysis and validation to extract meaningful biological insights.
Interpreting Docking Scores
The docking score is an estimate of the binding affinity, typically in kcal/mol.[13][14] A more negative score generally indicates a more favorable binding interaction.[13] However, it is crucial to remember that these scores are predictions and should not be interpreted as absolute binding free energies.
Table 1: Example Docking Results for Novel Pyrrolopyridine Derivatives against Kinase X
| Compound ID | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |
| Compound A | -9.5 | 50 | Met123, Leu178, Asp201 |
| Compound B | -8.2 | 250 | Met123, Val101 |
| Compound C | -10.1 | 25 | Met123, Leu178, Asp201, Lys75 |
| Control | -9.8 | 35 | Met123, Leu178, Asp201 |
Visual Analysis of Binding Poses
Visual inspection of the predicted binding poses is a critical step to assess the quality of the docking results.[13]
Protocol 3.1: Visual Analysis
-
Load Protein-Ligand Complex: Load the docked protein-ligand complex into a molecular visualization program.
-
Analyze Intermolecular Interactions: Identify and analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues.
-
Compare with Known Binders: If a co-crystallized ligand or known inhibitor is available, compare its binding mode with the predicted poses of your novel compounds. Look for similarities in key interactions.
Validation of the Docking Protocol
Validation is essential to ensure that the chosen docking protocol can reliably predict the correct binding mode.[11][15]
Protocol 3.2: Docking Protocol Validation
-
Redocking: Extract the co-crystallized ligand from the PDB structure and dock it back into the same protein.
-
Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose of the ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation.[15]
-
Enrichment Studies (for virtual screening): If performing virtual screening, the protocol should be validated by its ability to distinguish known active compounds from a set of decoy molecules.[16]
IV. Visualization of Workflows
Visualizing the experimental workflow can provide a clear and concise overview of the entire process.
Molecular Docking Workflow
Caption: A high-level overview of the molecular docking workflow.
Decision Tree for Docking Result Interpretation
Caption: A decision-making flowchart for interpreting docking results.
V. Conclusion and Future Directions
Molecular docking is a powerful computational tool that can significantly accelerate the drug discovery process.[3][5] By following the detailed protocols and best practices outlined in these application notes, researchers can confidently perform docking studies on novel compounds derived from this compound. It is imperative to remember that docking is a predictive tool, and its results should be used to guide and prioritize experimental validation. Promising candidates identified through docking should be synthesized and subjected to in vitro and in vivo testing to confirm their biological activity. Future work could involve the use of more advanced computational techniques, such as molecular dynamics simulations, to further refine the binding poses and estimate binding free energies with higher accuracy.
VI. References
-
Basics, types and applications of molecular docking: A review.
-
A Comprehensive Review on Molecular Docking in Drug Discovery.
-
A Review On Molecular Docking And Its Application.
-
How to validate the molecular docking results ? | ResearchGate.
-
The Art and Science of Molecular Docking - Annual Reviews.
-
(PDF) A REVIEW ON MOLECULAR DOCKING AND ITS APPLICATION - ResearchGate.
-
How can I validate docking result without a co-crystallized ligand?
-
Computational Methods in Drug Discovery - PMC - PubMed Central.
-
How to validate molecular docking results with no proper crystal structure?? - ResearchGate.
-
Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review - PubMed.
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations.
-
Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity.
-
Unveiling Molecular Interactions: A Guide to Cross-Validating Computational Docking with Experimental Results - Benchchem.
-
Molecular Docking and Structure-Based Drug Design Strategies - PMC - NIH.
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH.
-
(PDF) Computational Docking and Organic Drug Design: From Molecules to Medicines.
-
Updates on Drug Designing Approach Through Computational Strategies: a Review.
-
How to Interpret Docking Scores with Precision | Molecular Docking Tutorial - YouTube.
-
Computational Methods Applied to Rational Drug Design.
-
(PDF) Best Practices in Docking and Activity Prediction - ResearchGate.
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
-
A Beginner's Guide to Molecular Docking - ETFLIN.
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot.
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC.
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI.
Sources
- 1. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. annualreviews.org [annualreviews.org]
- 4. A Review On Molecular Docking And Its Application [journalijar.com]
- 5. researchgate.net [researchgate.net]
- 6. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 11. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 15. researchgate.net [researchgate.net]
- 16. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize the yield and purity of your synthesis.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. The successful synthesis of this molecule is crucial for advancing drug discovery programs. This guide outlines a reliable synthetic pathway and provides practical solutions to potential issues you may encounter during your experiments.
Recommended Synthetic Pathway
A common and effective method for the synthesis of this compound involves a two-step process starting from 3,4-pyridinedimethanol. This pathway is generally favored for its straightforward nature and amenability to scale-up.
Workflow of the Recommended Synthesis
Caption: Recommended two-step synthesis of the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of 3,4-Bis(chloromethyl)pyridine dihydrochloride
Reaction: 3,4-Pyridinedimethanol to 3,4-Bis(chloromethyl)pyridine dihydrochloride
Materials:
-
3,4-Pyridinedimethanol
-
Thionyl chloride (SOCl₂)
-
Toluene (or other suitable inert solvent)
Procedure:
-
Suspend 3,4-pyridinedimethanol in toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Slowly add thionyl chloride to the suspension at room temperature. The reaction is exothermic, and gas evolution (HCl and SO₂) will be observed. Ensure the addition is controlled to maintain a manageable reaction rate.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by filtration and wash with a small amount of cold toluene or diethyl ether.
-
Dry the product under vacuum to obtain 3,4-bis(chloromethyl)pyridine dihydrochloride as a solid.
Step 2: Synthesis of this compound
Reaction: 3,4-Bis(chloromethyl)pyridine dihydrochloride to this compound
Materials:
-
3,4-Bis(chloromethyl)pyridine dihydrochloride
-
Aqueous ammonia (e.g., 28-30% solution)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve 3,4-bis(chloromethyl)pyridine dihydrochloride in aqueous ammonia in a sealed vessel.
-
Heat the mixture to a temperature between 60-80°C for several hours. The progress of the cyclization to form 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can be monitored by GC-MS or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine.
-
Dissolve the crude amine in dichloromethane or THF.
-
Add triethylamine to the solution, followed by the slow addition of di-tert-butyl dicarbonate.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Troubleshooting Guide
| Problem | Potential Root Cause(s) | Recommended Solution(s) |
| Low or No Yield in Step 1 (Dichlorination) | - Incomplete reaction due to insufficient thionyl chloride or reaction time.- Degradation of the product due to excessive heat or prolonged reaction time.- Loss of product during workup due to its solubility in the mother liquor. | - Increase the molar excess of thionyl chloride and/or extend the reflux time. Monitor the reaction by TLC/LC-MS.- Optimize the reaction temperature and time. Avoid overheating.- After filtration, cool the filtrate to a lower temperature to encourage further precipitation. |
| Low Yield in Step 2 (Cyclization) | - Incomplete cyclization.- Formation of polymeric byproducts.- Inefficient extraction of the free amine from the aqueous layer. | - Increase the reaction temperature or time. Ensure the reaction vessel is properly sealed to prevent the escape of ammonia.- Use high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.- Perform multiple extractions with a suitable organic solvent. Adjusting the pH of the aqueous layer might improve extraction efficiency. |
| Incomplete Boc Protection | - Insufficient (Boc)₂O or base.- Low nucleophilicity of the secondary amine.- Presence of moisture which can hydrolyze (Boc)₂O. | - Use a slight excess of (Boc)₂O (1.1-1.5 equivalents) and a suitable base like triethylamine (1.2-2.0 equivalents).- If the reaction is sluggish, consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP).- Ensure all reagents and solvents are anhydrous. |
| Formation of Impurities | - Dimerization or polymerization during cyclization.- Unreacted starting materials.- Side reactions during Boc protection (e.g., formation of di-Boc protected species, though less common for secondary amines). | - As mentioned, high-dilution for the cyclization step can minimize oligomerization.- Ensure each step goes to completion by monitoring with appropriate analytical techniques.- Careful control of stoichiometry during the Boc protection step is crucial. Optimize purification methods (e.g., column chromatography gradient). |
| Difficult Purification | - Co-elution of the product with impurities.- Oily product that is difficult to handle. | - Optimize the mobile phase for column chromatography. Consider using a different stationary phase if silica gel is not effective.- If the product is an oil, try to crystallize it from a suitable solvent system. If it remains an oil, ensure thorough drying under high vacuum to remove residual solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the dichlorination reaction in Step 1?
A1: The reaction is typically performed at the reflux temperature of the solvent used, which is often toluene (around 110°C). This temperature provides sufficient energy for the reaction to proceed at a reasonable rate without causing significant degradation of the starting material or product.
Q2: Can I use a different chlorinating agent instead of thionyl chloride?
A2: While other chlorinating agents like phosphorus pentachloride (PCl₅) or oxalyl chloride could potentially be used, thionyl chloride is generally preferred for this transformation due to its volatility and the gaseous nature of its byproducts (SO₂ and HCl), which simplifies the workup procedure.
Q3: The cyclization step (Step 2) is not going to completion. What can I do?
A3: To drive the cyclization to completion, you can try increasing the reaction temperature (within the limits of your sealed vessel) or prolonging the reaction time. Ensuring a sufficient excess of aqueous ammonia is also critical. If these measures are ineffective, consider performing the reaction in a different solvent system that may better solubilize the starting material.
Q4: My final product is an oil and is difficult to purify. Any suggestions?
A4: If column chromatography is challenging, you could attempt to convert the oily product into a solid salt (e.g., a hydrochloride or trifluoroacetate salt) for easier handling and purification by recrystallization. Subsequently, the free base can be regenerated if needed.
Q5: Are there any specific safety precautions I should be aware of?
A5: Yes. Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The dichlorination reaction produces HCl and SO₂ gases, which are also toxic and corrosive, so a gas trap is necessary. The cyclization with ammonia is performed in a sealed vessel and can generate pressure, so ensure your vessel is rated for the reaction conditions.
Visualization of Key Processes
Troubleshooting Logic Flow
Caption: A logical flow for monitoring and troubleshooting the synthesis.
References
- General Synthetic Strategies for Pyrrolopyridines: While a direct public-domain synthesis for the title compound is not readily available in peer-reviewed journals, synthetic strategies for related structures can be found in various patents and chemical supplier documentation.
- Boc Protection of Amines: For detailed information on the mechanism and general procedures for Boc protection, please refer to authoritative sources on protecting groups in organic synthesis. A useful online resource is the Organic Chemistry Portal's section on Boc-Protected Amino Groups. [Link: https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.htm]
- Safety Information for Reagents: Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis. Information for reagents like thionyl chloride and di-tert-butyl dicarbonate can be found on the websites of major chemical suppliers such as Sigma-Aldrich, Thermo Fisher Scientific, and others.
Technical Support Center: A Guide to the Stability and Storage of tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate
Welcome to the technical support center for tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate (CAS No. 1059172-92-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and practical advice on the stability and proper storage of this compound. Adherence to these guidelines is crucial for ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage, it is recommended to keep this compound at a temperature of 2-8°C.[1] This temperature range helps to minimize potential degradation over time. The compound should be stored in a tightly sealed container to prevent exposure to atmospheric moisture.
Q2: How should I handle the compound upon receiving a shipment?
Upon receipt, the compound, which is typically a colorless to pale-yellow liquid, should be inspected for any signs of damage to the packaging.[1] It is shipped under refrigerated conditions (2-8°C), and it is imperative to transfer it to a refrigerator set to the same temperature range for storage immediately.[1]
Q3: Is this compound sensitive to air or moisture?
While specific data on the air sensitivity of this compound is not extensively documented, it is good laboratory practice to handle it in a dry environment. The tert-butyloxycarbonyl (Boc) protecting group can be susceptible to hydrolysis under certain conditions, so minimizing exposure to moisture is a prudent precautionary measure.
Q4: What is the primary degradation pathway I should be concerned about?
The most significant stability concern for this compound is the acid-catalyzed cleavage of the tert-butyloxycarbonyl (Boc) protecting group.[2] The Boc group is notoriously labile in the presence of strong acids, and even mild acidic conditions can lead to its removal, yielding the unprotected 5,6,7,8-tetrahydro-5H-pyrrolo[3,4-b]pyridine.[2][3]
Q5: Can I store solutions of this compound? If so, what solvents are recommended and for how long?
For short-term use, solutions can be prepared in anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF). However, long-term storage of solutions is generally not recommended due to the increased risk of degradation. If storage of a solution is unavoidable, it should be kept under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C and used as quickly as possible. Avoid protic solvents or those containing acidic impurities.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected product in my reaction (lacking the Boc group) | The Boc group may have been cleaved during your reaction or workup. | Check the pH of all aqueous solutions used in the workup. Avoid acidic washes if the Boc-protected compound is desired. Consider using a milder workup procedure, such as washing with a saturated sodium bicarbonate solution.[3] |
| Compound appears discolored or has an unusual odor upon opening. | This could indicate degradation. | Do not use the compound if you suspect it has degraded. It is advisable to perform a quality control check, such as obtaining a ¹H NMR spectrum, to verify the integrity of the compound. |
| Inconsistent results between different batches of the compound. | This may be due to improper storage or handling of one of the batches, leading to partial degradation. | Always store the compound under the recommended conditions (2-8°C) and minimize its time at room temperature.[1] Perform a quick quality check on each new batch before use. |
Storage and Handling Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | To minimize thermal degradation. |
| Atmosphere | Store in a tightly sealed container. | To prevent exposure to moisture. |
| Light Exposure | Store in an opaque or amber vial. | To prevent potential photodegradation. |
| Handling | Avoid contact with acidic substances. | The Boc protecting group is acid-labile.[2] |
Experimental Protocol: Quality Control via ¹H NMR
To ensure the integrity of this compound before use, a simple ¹H NMR spectrum can be acquired.
Objective: To verify the presence of the tert-butyl protons of the Boc group.
Procedure:
-
Dissolve a small amount (2-3 mg) of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analysis: Look for a characteristic singlet peak around 1.4-1.5 ppm, which corresponds to the nine equivalent protons of the tert-butyl group. The presence and correct integration of this peak are strong indicators of the compound's integrity.
Logical Workflow for Handling and Storage
Caption: Decision workflow for handling and storage.
References
- Angene Chemical. (2024). Safety Data Sheet - tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)
-
PubChem. (n.d.). tert-Butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo(2,3-d)pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate. [Link]
- Sigma-Aldrich. (2025).
-
Reddit. (2014). Removal of Boc protecting group as workup?[Link]
-
ChemBK. (n.d.). tert-Butyl3-amino-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate. [Link]
- Fisher Scientific. (n.d.). tert-Butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Cleavage and reactions of some NH-BOC protected 1-aminopyrroles: a new one-pot route to pyrrolo[1,2-b][4][5][6]triazines together with spectroscopic and X-ray studies. [Link]
- BLDpharm. (n.d.). tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)
-
Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions. [Link]
-
ChemSrc. (2021). This compound. [Link]
-
LookChem. (n.d.). Cas 1201187-44-1,tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate. [Link]
-
Reddit. (2023). How do I remove the N-Boc protection group to get the amino acid histidine?[Link]
-
Pharmaffiliates. (n.d.). tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate. [Link]
-
Taizhou Volsen Chemical Co., Ltd. (n.d.). Tert-Butyl (5-Tosyl-5H-Pyrrolo [2,3-B]Pyrazin-2-Yl)Carbamate For Upadacitinib CAS 1201187-44-1. [Link]
-
Shanghai Minstar Chemical Co., Ltd. (n.d.). tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate CAS NO.1201187-44-1. [Link]
-
ChemSrc. (2025). CAS#:1201187-44-1 | tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate. [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate. [Link]
Sources
- 1. This compound|CAS 1059172-92-7 [rlavie.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. reddit.com [reddit.com]
- 4. angenechemical.com [angenechemical.com]
- 5. tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate | 1201187-44-1 [chemicalbook.com]
- 6. tert-Butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo(2,3-d)pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate | C28H38N8O3 | CID 67354206 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of substituted pyrrolopyridines
Welcome to the technical support center for the synthesis of substituted pyrrolopyridines (azaindoles). This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this privileged heterocyclic scaffold. Pyrrolopyridines are bioisosteres of indoles, but the presence of the electron-withdrawing pyridine ring introduces unique synthetic challenges not typically encountered in indole chemistry.[1][2] This resource provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common side reactions and optimize your synthetic routes.
Part 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the pyrrolopyridine core.[3][4][5] However, the interplay between the two distinct heterocyclic rings can lead to issues with chemoselectivity, stability, and unwanted side reactions.
Issue 1: Poor Chemoselectivity in Suzuki-Miyaura Cross-Coupling of Dihalo-Pyrrolopyridines
Question: I am attempting a Suzuki-Miyaura cross-coupling on a 2-iodo-4-chloro-pyrrolopyridine intermediate, intending to react only at the C-2 position. However, I am getting a mixture of products, including reaction at C-4 and di-substituted products. How can I achieve selective C-2 arylation?
Answer: This is a classic chemoselectivity challenge. The oxidative addition of palladium catalysts generally occurs faster with aryl iodides than with aryl chlorides, which provides a basis for selectivity. However, factors like the catalyst system, temperature, and reaction time can erode this difference.
Causality & Expert Insights: The higher reactivity of the C-I bond over the C-Cl bond is the primary driver of selectivity. However, prolonged reaction times or overly reactive catalyst systems can provide enough energy to overcome the activation barrier for C-Cl insertion, leading to a loss of selectivity. A study on the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines found that catalyst choice was paramount.[6] While some catalysts gave low chemoselectivity, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) showed excellent selectivity for C-2 arylation.[6]
Troubleshooting Protocol:
-
Catalyst Selection: Switch to a less reactive palladium source that favors C-I insertion. Pd₂(dba)₃ has been shown to be highly effective.[6] Avoid highly active pre-catalysts like XPhos Pd G2 initially, as these may be too reactive and overcome the selectivity margin.[6]
-
Reaction Time & Temperature: Carefully monitor the reaction by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the slower reaction at the C-4 chloro position from occurring. Running the reaction at a lower temperature (e.g., 80-90 °C instead of >100 °C) can also enhance selectivity.
-
Protecting Groups: Ensure the pyrrole nitrogen is protected (e.g., with a SEM or benzenesulfonyl group). An unprotected N-H can interfere with the catalyst and lead to side reactions.[6]
Table 1: Catalyst Systems for Selective Suzuki-Miyaura Coupling on 4-chloro-2-iodo-pyrrolopyridine
| Catalyst System | Selectivity for C-2 Arylation | Typical Yield (C-2 Product) | Reference |
| Pd₂(dba)₃ / K₂CO₃ | Excellent | 68-71% | [6] |
| Pd(OAc)₂ / Ligand | Variable; can lead to mixtures | N/A | [6] |
| XPhos Pd G2 / XPhos | Can be unselective | N/A | [6] |
| (Dppf)PdCl₂ | Low chemoselectivity reported | N/A | [6] |
Issue 2: Reductive Dehalogenation as a Major Side Reaction
Question: During my palladium-catalyzed amination (Buchwald-Hartwig) or Suzuki coupling, I am observing a significant amount of hydrodehalogenation, where the halide is replaced by a hydrogen atom. Why does this happen and how can I prevent it?
Answer: Hydrodehalogenation is a common side reaction in cross-coupling chemistry, often promoted by the presence of protic sources, unstable catalysts, or side reactions involving the boronic acid or amine coupling partner.
Causality & Expert Insights: This side reaction can occur through several mechanisms. One common pathway involves the protonolysis of the organopalladium intermediate (Ar-Pd-L) before reductive elimination can occur. Another possibility is the β-hydride elimination from palladium alkoxide species formed from alcohol solvents or bases like sodium tert-butoxide. In a specific case of Suzuki-Miyaura coupling on a 2-iodo-4-chloro-pyrrolopyridine, reduction at C-4 was observed as a side reaction.[6]
Preventative Measures:
-
Solvent Choice: Use anhydrous, aprotic solvents like dioxane, toluene, or DMF. Ensure solvents are rigorously dried, as trace water can be a proton source.
-
Base Selection: Use a non-hydroxide, non-alkoxide base if possible. K₂CO₃, Cs₂CO₃, or K₃PO₄ are often good choices. If using an alkoxide base like NaOtBu, ensure conditions are strictly anhydrous.
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) can promote the desired reductive elimination over side reactions by stabilizing the palladium center.
-
Reagent Purity: Ensure your boronic acid is pure. Boronic acid decomposition can generate H₃BO₃ and protons, which can facilitate dehalogenation.
DOT Diagram: General Troubleshooting for Low-Yield Cross-Coupling
Caption: Troubleshooting workflow for low yields in cross-coupling reactions.
Part 2: Overcoming Hurdles in Classical Cyclization Routes
While modern methods are prevalent, classical name reactions remain important for constructing the pyrrolopyridine core. However, the electronics of the pyridine ring often require significant adaptations from standard indole synthesis protocols.[7][8]
Issue 3: Failure or Low Yield in Fischer Indole Synthesis of 7-Azaindoles
Question: I am trying to synthesize a 7-azaindole derivative using the Fischer indole synthesis from a pyridylhydrazine, but the reaction is failing or giving very low yields. Why is this less efficient than for a standard indole?
Answer: The Fischer indole synthesis is often challenging for azaindoles, particularly 7-azaindoles.[9] The electron-deficient nature of the pyridine ring is the primary culprit, as it disfavors the key[9][9]-sigmatropic rearrangement step, which has a high activation energy.
Causality & Expert Insights: The pyridine nitrogen acts as an electron sink, withdrawing electron density from the ring. This deactivates the ring system towards the electrophilic cyclization step that is central to the Fischer synthesis.[9] This electronic effect makes the formation of the new C-C bond significantly more difficult compared to the electron-rich benzene ring in a standard indole synthesis.
Solutions and Protocol Adjustments:
-
Catalyst Choice is Critical: Standard Brønsted acids (like HCl or H₂SO₄) may not be sufficient. Stronger Lewis acids or dehydrating/condensing agents are often required. Polyphosphoric acid (PPA) is a commonly used and effective catalyst for promoting the cyclization of pyridylhydrazones.[9]
-
Harsher Reaction Conditions: Be prepared to use higher temperatures (e.g., >150 °C) and longer reaction times than for typical indole syntheses to overcome the higher activation energy barrier.
-
Consider Alternative Routes: If direct Fischer indolization remains problematic, especially for certain substitution patterns, alternative palladium-catalyzed cyclization methods, such as the Larock indole synthesis, may be more efficient and reliable.[8][10]
Part 3: Managing Protecting Group-Related Side Reactions
Protecting groups are essential, but their removal can be a source of unexpected and complex side reactions, particularly with sensitive heterocyclic systems.
Issue 4: Complex Side Products during SEM-Deprotection
Question: I am using a trimethylsilylethoxymethyl (SEM) group to protect the pyrrole nitrogen. During the final deprotection step with trifluoroacetic acid (TFA), I am getting very low yields of my desired product and isolating a complex mixture, including a strange tricyclic eight-membered ring. What is causing this?
Answer: This is a known and challenging side reaction specific to SEM-deprotection in the presence of certain functional groups. The deprotection mechanism releases formaldehyde as a byproduct, which can then react with your deprotected pyrrolopyridine.
Causality & Mechanistic Insight: The cleavage of the SEM group under acidic conditions (e.g., TFA) generates a stabilized carbocation that ultimately fragments to release ethylene, a silyl species, and formaldehyde.[6] If your pyrrolopyridine product has nucleophilic sites (like an amine at C-4 and the N-H of the pyrrole), the released formaldehyde can participate in an intramolecular Pictet-Spengler-type reaction, leading to the formation of a tricyclic, eight-membered ring. This exact issue was documented during the synthesis of CSF1R inhibitors.[6]
DOT Diagram: Mechanism of 8-Membered Ring Side Product Formation
Caption: Formation of a side product during SEM-deprotection.
Troubleshooting and Mitigation Strategy:
-
Scavenge the Formaldehyde: The key is to trap the formaldehyde as it is formed. After the initial TFA treatment, do not immediately neutralize. Instead, consider adding a scavenger like dimedone or N,N'-dimethylethylenediamine to the acidic mixture to react with the formaldehyde before it can participate in side reactions.
-
Modify the Workup: A carefully controlled workup is essential. One successful, albeit low-yielding, procedure involved quenching the TFA reaction, followed by extended stirring with aqueous NaHCO₃ overnight.[11] This suggests that the kinetics of the desired versus undesired pathways can be manipulated.
-
Alternative Protecting Groups: If this side reaction proves insurmountable, the most robust solution is to redesign the synthesis using a protecting group that does not generate reactive byproducts upon cleavage. A tosyl (Ts) or benzenesulfonyl (Bs) group, which can be removed under basic or reductive conditions, respectively, would be a suitable alternative.
Experimental Protocol: Optimized SEM-Deprotection
This protocol is adapted from methodologies where formaldehyde byproducts are a known issue.[11]
-
Deprotection Step: Dissolve the SEM-protected pyrrolopyridine (1 equiv.) in dichloromethane (CH₂Cl₂) (approx. 0.1 M concentration).
-
Add trifluoroacetic acid (TFA) (approx. 20% v/v).
-
Stir the reaction at a controlled temperature (e.g., 25-50 °C) and monitor for the consumption of starting material by TLC or LC-MS (typically 2-4 hours).
-
Quenching & Neutralization: Once the starting material is consumed, concentrate the reaction mixture in vacuo to remove the bulk of the CH₂Cl₂ and TFA.
-
Immediately redissolve the residue in a biphasic mixture of tetrahydrofuran (THF) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:2 v/v).
-
Stir the biphasic mixture vigorously at room temperature overnight. This extended period allows for the slow, controlled neutralization and helps minimize the reaction of the desired product with any residual formaldehyde.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via silica gel column chromatography to isolate the desired N-H pyrrolopyridine.
This guide provides a starting point for addressing some of the most common and frustrating side reactions in substituted pyrrolopyridine synthesis. By understanding the underlying chemical principles, you can make informed decisions to troubleshoot effectively and advance your research.
References
- Motati, D. R., Amaradhi, R., & Watkins, B. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers.
- Synthesis of Azaindoles. Chinese Journal of Chemistry.
- Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. BenchChem.
- Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. RSC Publishing. (2020).
- Synthesis of Azaindoles.
- Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab, Scripps Research.
- Proposed mechanism for the synthesis of pyrrolopyridine derivatives.
-
Haukedal, H., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]
- Zhang, G., et al. (2021). Palladium(II)-Catalyzed C(sp)–C(sp2) Coupling: A Direct Approach to Multi-Substituted Pyrrolo[1,2-a]pyrazines. Synthesis.
- Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. MDPI.
-
Organometallic methods for the synthesis and functionalization of azaindoles. PubMed. [Link]
- Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. MDPI. (2023).
- Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organometallic methods for the synthesis and functionalization of azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 8. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. baranlab.org [baranlab.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Scaling the Production of tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate
Welcome to the technical support center for the synthesis and scale-up of tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable heterocyclic compound. Here, we address common challenges and provide in-depth, field-proven insights to enhance the scalability and reproducibility of your synthesis.
I. Overview of the Synthesis Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity, especially at a larger scale. A common synthetic approach involves the construction of the pyrrolopyridine core, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group.
Below is a generalized workflow for the synthesis. Specific reagents and conditions can vary based on the chosen synthetic route.
Caption: A simplified workflow for the synthesis of this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis and scale-up of this compound.
Issue 1: Low Yield in the Pyrrolopyridine Core Formation
Question: We are experiencing significantly lower than expected yields during the initial cyclization step to form the 5H-pyrrolo[3,4-b]pyridine core. What are the potential causes and how can we improve the yield?
Answer:
Low yields in the formation of the pyrrolopyridine core often stem from incomplete reactions, side product formation, or degradation of the product under the reaction conditions. Here are several factors to investigate:
-
Reagent Quality and Stoichiometry: Ensure the purity of your starting materials. Impurities can interfere with the reaction. Precisely control the stoichiometry of the reactants; an excess of one reagent may lead to side reactions.
-
Reaction Temperature and Time: The cyclization reaction is often sensitive to temperature. A temperature that is too low can lead to an incomplete reaction, while a temperature that is too high can cause decomposition of the starting materials or the desired product. We recommend performing small-scale experiments to optimize the temperature and reaction time.
-
Solvent Choice: The polarity and boiling point of the solvent can significantly impact the reaction rate and selectivity. Solvents like toluene or xylene are often used for these types of cyclizations, as they allow for higher reaction temperatures and azeotropic removal of water if it is a byproduct.
-
Catalyst Activity: If a catalyst is used, its activity is crucial. Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. Consider using a freshly opened or purified catalyst. For some related syntheses, catalysts like ytterbium triflate have been shown to be effective.[1][2]
Proposed Optimization Strategy:
| Parameter | Initial Condition | Optimized Condition | Rationale |
| Temperature | 80 °C | 110 °C (refluxing toluene) | To ensure the reaction goes to completion and to facilitate the removal of any water formed. |
| Reaction Time | 12 hours | 24 hours (monitored by TLC/LC-MS) | To allow for complete conversion of the starting materials. |
| Catalyst Loading | 1 mol% | 5 mol% | To increase the reaction rate without promoting significant side product formation. |
Issue 2: Incomplete Boc Protection
Question: During the Boc protection step, we are observing a significant amount of unreacted starting material even after extended reaction times. How can we drive the reaction to completion?
Answer:
Incomplete Boc protection is a common issue and can usually be resolved by adjusting the reaction conditions to favor the formation of the protected product.
-
Reagent Equivalence: While a slight excess of di-tert-butyl dicarbonate (Boc)₂O is typically used, a larger excess (e.g., 1.5-2.0 equivalents) may be necessary to drive the reaction to completion, especially if the starting amine is sterically hindered or has low nucleophilicity.
-
Base Selection and Stoichiometry: The choice and amount of base are critical. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used. Ensure at least a stoichiometric amount of base is used to neutralize the acid formed during the reaction. In some cases, a stronger base may be required.
-
Solvent and Temperature: The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. Gently heating the reaction mixture (e.g., to 40 °C) can sometimes improve the reaction rate, but be cautious of potential (Boc)₂O decomposition at higher temperatures.
-
Water Contamination: The presence of water can hydrolyze (Boc)₂O, reducing its effective concentration. Ensure all glassware is dry and use anhydrous solvents.
Caption: Key components of the Boc protection step.
Issue 3: Difficulty in Product Purification
Question: We are struggling to purify the final product. Column chromatography is proving to be inefficient on a larger scale, and we are observing product decomposition. Are there alternative purification methods?
Answer:
Purification can be a significant bottleneck in scaling up production. While chromatography is effective at the lab scale, it can be costly and time-consuming for larger quantities.
-
Crystallization: If the product is a solid, crystallization is often the most scalable and cost-effective purification method. A systematic screening of different solvents and solvent mixtures is recommended to find suitable conditions for crystallization.
-
Extraction: A well-designed aqueous workup can remove many impurities. Washing the organic layer with a dilute acid solution can remove basic impurities, while a wash with a dilute base solution can remove acidic impurities. Brine washes are used to remove residual water.[3]
-
Distillation: If the product is a thermally stable liquid with a sufficiently high boiling point, vacuum distillation could be a viable option for purification on a larger scale.
Recommended Purification Workflow:
-
Aqueous Workup: After the reaction is complete, quench the reaction mixture and perform a series of aqueous extractions to remove the bulk of the impurities.
-
Solvent Swap: If the reaction solvent is not suitable for the next step, perform a solvent swap to a more appropriate solvent.
-
Crystallization Screening: Take a small aliquot of the crude product and screen various solvents (e.g., heptane, ethyl acetate, isopropanol, and mixtures thereof) to induce crystallization.
-
Scale-up Crystallization: Once optimal crystallization conditions are identified, proceed with the bulk crystallization.
III. Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and stability of this compound?
A1: The final product is often a colorless to pale-yellow liquid or a low-melting solid.[4] It should be stored at 2-8°C to prevent degradation.[4]
Q2: Are there any specific safety precautions to consider during the synthesis?
A2: Standard laboratory safety practices should be followed. Many of the reagents used in the synthesis are flammable, corrosive, or toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q3: Can this compound be used as an intermediate in the synthesis of other molecules?
A3: Yes, this compound and its derivatives are valuable intermediates in medicinal chemistry. They serve as building blocks for the synthesis of various biologically active compounds, including kinase inhibitors. The pyrrolopyridine scaffold is a key structural motif in a number of compounds with potential therapeutic applications.[5]
Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent for monitoring the progress of the reaction. For final product characterization, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy are recommended.
IV. Experimental Protocols
Protocol 1: General Procedure for Boc Protection
-
Dissolve the 5H-pyrrolo[3,4-b]pyridine starting material in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents) to the solution.
-
Slowly add triethylamine (TEA) (1.5 equivalents) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or crystallization as needed.
References
- Vertex AI Search. Tert-Butyl 5H-Pyrrolo[3,4-B]Pyridine-6(7H)
- ChemBK. tert-Butyl3-amino-5H-pyrrolo[3,4-b]pyridine-6(7H)
- Google Patents. WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor.
- LookChem.
- National Institutes of Health.
- PubMed Central.
- PubMed. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines.
- ResearchGate. Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions.
- MDPI. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma.
- Smolecule. tert-Butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)
- ChemSrc. tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)
- Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- ChemicalBook.
- MDPI.
- Pharmaffiliates. tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)
- PubChem. 1,1-Dimethylethyl N-(5-((4-methylphenyl)sulfonyl)-5H-pyrrolo(2,3-b)pyrazin-2-yl)
- Taizhou Volsen Chemical Co., Ltd. Tert-Butyl (5-Tosyl-5H-Pyrrolo [2,3-B]Pyrazin-2-Yl)
- BLDpharm. 1201187-44-1|tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)
- PubMed Central. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma.
- MDPI. 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one.
- ResearchGate. Initially tested pyrrolo[3,4-b]pyridin-5-ones. [a] Synthesis reported....
Sources
- 1. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy [mdpi.com]
- 4. This compound|CAS 1059172-92-7 [rlavie.com]
- 5. Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Byproducts in Multi-Step Synthesis Involving Boc-Protected Amine Intermediates
Welcome to the technical support center for managing reaction byproducts during the synthesis of complex molecules involving tert-butyloxycarbonyl (Boc) protected amine intermediates. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into troubleshooting common issues encountered during the critical Boc-deprotection step. Our focus is on understanding the root cause of byproduct formation and implementing robust strategies for mitigation and purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the fundamental mechanism of Boc deprotection, and why do side reactions occur?
A1: The Boc group is a cornerstone of amine protection strategy due to its stability in basic and nucleophilic conditions and its facile removal under acidic conditions.[1][2] The standard deprotection mechanism, typically initiated by trifluoroacetic acid (TFA), involves protonation of the carbamate oxygen. This leads to cleavage, generating a free carbamic acid and a relatively stable tert-butyl cation.[3][4] The carbamic acid readily decarboxylates to yield the desired free amine and carbon dioxide gas.[3][5]
The primary origin of all major side reactions is the highly reactive tert-butyl cation (t-Bu⁺) .[6][7] This potent electrophile will readily attack any available nucleophile in the reaction mixture, leading to unwanted alkylation of your target molecule or other species present.[8][9]
Caption: Decision workflow for post-deprotection workup.
Q5: My substrate is highly acid-sensitive and degrades even with scavengers. Are there milder or alternative methods for Boc deprotection?
A5: Yes, while TFA is the workhorse, several alternative methods exist for substrates that cannot tolerate strongly acidic conditions.
| Method | Reagents & Conditions | Advantages | Considerations & Limitations |
| Lewis Acids | ZnBr₂ in CH₂Cl₂; TMSI in CH₂Cl₂ | Milder than TFA, non-hydrolytic. [4][10]Can offer different selectivity (e.g., ZnBr₂ can selectively cleave secondary N-Boc over primary). [4] | TMSI is moisture-sensitive. Lewis acids can coordinate to other functional groups. |
| HCl in Organic Solvent | 1-4M HCl in Dioxane, Ethyl Acetate, or Methanol | Generally effective and avoids trifluoroacetylation side products sometimes seen with TFA. [][12]Often yields a crystalline HCl salt. [12] | Dioxane is a peroxide-former and has safety concerns. Still strongly acidic. |
| Thermal Deprotection | Heating in a suitable solvent (e.g., water, toluene, or in continuous flow systems) | Acid-free method, making it "green." [1][13]Can offer unique selectivity based on temperature control. [14][15] | Requires high temperatures (often >100 °C) which may not be suitable for all substrates. [16] |
| Oxalyl Chloride / Methanol | (COCl)₂ in MeOH | A very mild, room temperature method reported to be tolerant of many other acid-labile groups. [2][17] | The mechanism likely involves in-situ generation of HCl, but the overall conditions are reported to be milder. [2] |
When choosing an alternative, always screen the conditions on a small scale first to ensure compatibility with your specific substrate.
Experimental Protocols
Protocol 1: Standard TFA/TIS/H₂O Deprotection and Precipitation
-
Preparation: Dissolve the Boc-protected substrate (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.
-
Scavenger Addition: Add water (2.5% v/v) and triisopropylsilane (TIS) (2.5% v/v) to the solution.
-
Deprotection: Cool the flask to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to a final concentration of 50-95% v/v.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS (typically complete in 1-2 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add the resulting oil dropwise to a flask containing cold diethyl ether (~10-20 times the volume of the initial DCM) with rapid stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold diethyl ether, and dry under high vacuum to yield the amine TFA salt.
Protocol 2: Purification using a Basic Scavenger Resin
-
Deprotection: Perform the deprotection reaction as described in Protocol 1 (Steps 1-4).
-
Solvent Removal: Concentrate the reaction mixture to dryness under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA.
-
Resin Treatment: Dissolve the crude residue in methanol or DCM. Add Amberlyst® A21 resin (or equivalent, ~3-5 equivalents relative to the substrate).
-
Scavenging: Stir the slurry at room temperature for 30-60 minutes.
-
Isolation: Filter the mixture through a cotton plug or a fritted funnel to remove the resin. Wash the resin with a small amount of the same solvent.
-
Final Product: Combine the filtrates and concentrate under reduced pressure to yield the neutral, free amine. [18]
References
-
Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? (2013). ResearchGate. Retrieved from [Link]
-
Pal, S., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. ACS Publications. Retrieved from [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). Chemistry Stack Exchange. Retrieved from [Link]
-
Liu, Y.-S., et al. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
-
Klai, N., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry. Retrieved from [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
St. Hilaire, P. M., et al. (2015). Reduction of cysteine-S-protecting groups by triisopropylsilane. Protein Science. NIH. Retrieved from [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? (2014). ResearchGate. Retrieved from [Link]
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Tetrahedron Letters. Retrieved from [Link]
-
Alternative Methods for Boc Deprotection. (2023). Reddit. Retrieved from [Link]
-
TFA Deprotection. (n.d.). Scribd. Retrieved from [Link]
-
Greene's Protective Groups in Organic Synthesis, 2 Volume Set. (n.d.). Wiley-VCH. Retrieved from [Link]
-
Boc De-protection. (2023). Reddit. Retrieved from [Link]
-
Greene's Protective Groups in Organic Synthesis: Fifth Edition. (2014). ResearchGate. Retrieved from [Link]
-
Greene's Protective Groups in Organic Synthesis (6th ed.). (n.d.). eBooks.com. Retrieved from [Link]
-
Book Review: Protective Groups in Organic Synthesis - T. W. Greene, P. G. M. Wuts. (n.d.). Retrieved from [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
BOC Protection and Deprotection. (n.d.). J&K Scientific LLC. Retrieved from [Link]
-
BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd. Retrieved from [Link]
-
SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Reduction of cysteine- S -protecting groups by triisopropylsilane. (2015). ResearchGate. Retrieved from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). NIH. Retrieved from [Link]
-
Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. Retrieved from [Link]
-
Mehta, A., et al. (1992). Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. Tetrahedron Letters. Retrieved from [Link]
-
(A) BOC deprotection mechanism with aid of a scavenger. (B) Thermal... (n.d.). ResearchGate. Retrieved from [Link]
-
Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. (1998). ACS Publications. Retrieved from [Link]
-
Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. (1989). Sci-Hub. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
strategies in organic synthesis. (2004). Wipf Group - University of Pittsburgh. Retrieved from [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). NIH. Retrieved from [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. Retrieved from [Link]
- N-alkylation of n-alpha-boc-protected amino acids. (1990). Google Patents.
Sources
- 1. mcours.net [mcours.net]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. BOC deprotection [ms.bzchemicals.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 12. reddit.com [reddit.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
- 17. xray.uky.edu [xray.uky.edu]
- 18. researchgate.net [researchgate.net]
Analytical methods for assessing the purity of tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate
Welcome to the technical support guide for the analytical assessment of tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate (CAS No. 1059172-92-7). This document provides practical, in-depth guidance in a question-and-answer format to address common challenges encountered during purity analysis. The methodologies and troubleshooting advice are grounded in established analytical principles to ensure robust and reliable results.
Section 1: General Purity Assessment Strategy
This section covers foundational questions regarding the overall approach to purity determination for this compound.
Q1: What are the primary analytical methods for determining the purity of this compound?
A multi-technique approach is essential for a comprehensive purity profile. The primary methods are:
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone for quantitative purity analysis. Typically, a Reversed-Phase HPLC (RP-HPLC) method with UV detection is used to separate the main compound from process-related impurities and degradation products. This technique provides the area percent purity, which is crucial for quality control.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR is a powerful tool for structural confirmation and identity. It verifies the presence of key functional groups (like the tert-butyl group) and the overall structure of the molecule. While not primarily quantitative without an internal standard, it is excellent for detecting structural impurities that might co-elute in HPLC.
-
Mass Spectrometry (MS): MS confirms the molecular weight of the compound. When coupled with a chromatographic technique (LC-MS), it becomes a powerful tool for identifying unknown impurity peaks by providing their molecular weights, which aids in structural elucidation.[1]
Q2: What potential impurities should I anticipate?
Understanding potential impurities is key to developing a selective analytical method. For this specific molecule, impurities typically arise from the synthesis or degradation:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Precursors used in the final synthetic step.
-
Synthetic By-products: Compounds formed from side reactions during the synthesis.
-
-
Degradation Products:
-
Boc-Deprotected Analog: Loss of the tert-butylcarbonyl protecting group, yielding 5,6,7,8-tetrahydro-5H-pyrrolo[3,4-b]pyridine. This is a common failure mode for Boc-protected amines, especially in acidic conditions.
-
Oxidation Products: The pyridine ring or other parts of the molecule can be susceptible to oxidation, forming N-oxides or other oxygenated species. The formation of sulfoxide impurities in similar heterocyclic compounds has been documented, suggesting oxidation is a relevant degradation pathway.[2]
-
-
Residual Solvents: Solvents used during synthesis and purification (e.g., ethyl acetate, dichloromethane, hexanes) may be present in the final product. Gas Chromatography (GC) with a headspace autosampler is the standard method for quantifying residual solvents.
Workflow for Comprehensive Purity Assessment
The following diagram illustrates a logical workflow for analyzing a new batch of the target compound.
Caption: General workflow for purity assessment.
Section 2: HPLC Method Development & Troubleshooting
This section provides answers to common questions and issues encountered during HPLC analysis.
Q3: I need to develop an HPLC method from scratch. Where do I start?
A good starting point is a generic reversed-phase gradient method, which can then be optimized. The pyridine moiety in your compound is basic, which requires specific considerations to achieve good peak shape.
Rationale: Reversed-phase chromatography on a C18 column is the workhorse for small organic molecules. The use of an acidic modifier in the mobile phase, such as formic acid or trifluoroacetic acid (TFA), is critical.[1] It protonates the basic pyridine nitrogen, minimizing undesirable secondary interactions with the silica backbone of the column, which are a primary cause of peak tailing.[3]
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Setting | Rationale & Notes |
| Column | C18, 2.5-5 µm, 4.6 x 150 mm | Standard phase for good retention of moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is an MS-compatible modifier that improves peak shape.[3] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic solvent with good UV transparency. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient helps elute any unexpected impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Using a column oven ensures retention time stability.[4][5] |
| Detection (UV) | 254 nm and 275 nm | Monitor multiple wavelengths to ensure detection of all components. |
| Injection Vol. | 5 µL | Small volume minimizes peak distortion. |
| Sample Prep. | Dissolve in 50:50 Water:ACN | Dissolving the sample in a solvent similar to the mobile phase prevents peak shape issues.[6] |
Q4: My main peak is tailing severely. How can I fix this?
Peak tailing is the most common issue for basic compounds like pyridines. It is typically caused by secondary ionic interactions between the protonated analyte and deprotonated residual silanol groups on the HPLC column packing.
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure an acid modifier (0.1% TFA or Formic Acid) is present. If tailing persists with formic acid, switching to the stronger ion-pairing agent TFA can sometimes produce sharper peaks.
-
Increase Modifier/Buffer Concentration: If using a buffered mobile phase, increasing the buffer strength can help saturate the active sites on the column and improve peak shape.
-
Use a Base-Deactivated Column: Modern columns are often "end-capped" or specifically designed for analyzing basic compounds at neutral or low pH. Using a column specifically marketed for improved peak shape with bases is a highly effective solution.
-
Lower Sample Load: Overloading the column can exacerbate tailing. Try injecting a lower concentration or a smaller volume of your sample.
Troubleshooting Logic for HPLC Peak Tailing
This diagram outlines the decision-making process for addressing peak tailing.
Caption: Troubleshooting logic for HPLC peak tailing.
Q5: My retention times are drifting between injections. What causes this?
Inconsistent retention times compromise data reliability. The cause is often environmental or related to column equilibration.[6]
-
Insufficient Equilibration: The most common cause. Before starting a sequence, ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes. Drifting retention times at the beginning of a run are a classic sign of an unequilibrated column.[4]
-
Temperature Fluctuation: Chromatography is sensitive to temperature. Without a column oven, ambient temperature changes in the lab can cause retention times to shift throughout the day.[5]
-
Mobile Phase Composition: If preparing mobile phases online using a gradient mixer, ensure the proportioning valves are functioning correctly. If preparing manually, ensure accurate measurements. Evaporation of the more volatile solvent (e.g., acetonitrile) can also alter the composition over time. Always use fresh mobile phase.[4]
-
Column Contamination: Strongly retained impurities from previous injections can slowly elute, altering the stationary phase chemistry and causing drift. Using a guard column and implementing a column wash step after each sequence can prevent this.[5]
Q6: I'm seeing split or shouldered peaks. What should I do?
Split peaks can have several causes, often related to the injection process or column health.
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure acetonitrile), the sample band will not focus correctly on the column head, leading to distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.[6]
-
Column Inlet Frit Blockage / Void: Particulate matter from the sample or pump seals can clog the column inlet frit, disturbing the flow path and splitting the peak. A sudden pressure increase is often a co-symptom. Solution: First, try disconnecting and reversing the column (back-flushing) to a waste container with a strong solvent. If this fails, the column may need to be replaced. Using inline filters and guard columns is the best preventative measure.
-
Co-eluting Impurity: What appears to be a split peak may actually be two closely eluting compounds. Solution: Change the analytical method (e.g., gradient slope, mobile phase composition) to see if the two peaks can be resolved. An LC-MS analysis would quickly confirm if the two parts of the peak have different masses.
Section 3: Spectroscopic Analysis (NMR & MS)
Q7: How do I use ¹H NMR to confirm the structure and check for purity?
¹H NMR provides a fingerprint of the molecule. For this compound, you should look for these characteristic signals:
-
tert-Butyl Group: A sharp singlet integrating to 9 protons, typically around δ 1.5 ppm . The presence of this peak is a strong indicator that the Boc-protecting group is intact.
-
Pyrrolidine Protons (CH₂): Two or more signals for the methylene groups in the saturated portion of the ring system, typically between δ 4.0-5.0 ppm .
-
Pyridine Aromatic Protons: Signals in the aromatic region, typically between δ 7.0-8.5 ppm .
Purity Assessment: The integration of these signals should correspond to their proton counts. The presence of small, unidentified peaks suggests impurities. For instance, a singlet around δ 3.0 ppm could indicate residual dimethyl sulfoxide (DMSO) if that was used as a solvent, while broad peaks could indicate the presence of water or amine salts.
Q8: What result should I expect from Mass Spectrometry?
Mass spectrometry confirms the molecular weight, providing definitive evidence of the compound's identity.
-
Molecular Formula: C₁₂H₁₆N₂O₂
-
Molecular Weight: 220.27 g/mol [7]
-
Expected Ion (ESI+): In positive-ion electrospray ionization (ESI+), the most common ion observed will be the protonated molecule, [M+H]⁺, at m/z 221.3 .
Observing ions at other masses would indicate impurities. For example, an ion at m/z 121 would correspond to the deprotected pyrrolopyridine core, confirming degradation.
References
-
ChemBK. tert-Butyl 3-amino-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate. Available from: [Link]
-
Ikeya, T., et al. (2017). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports. Available from: [Link] (Note: This is a representative example of HPLC-MS and NMR usage in a research context).
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]
-
Crawford Scientific. HPLC Troubleshooting Guide. Available from: [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available from: [Link]
-
Rambabu, D., et al. (2013). Crystal Structure Analysis of 5-tert-Butyl-8-methyl-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-1-one. ResearchGate. Available from: [Link]
-
MDPI. (2019). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules. Available from: [Link]
-
Der Pharma Chemica. (2015). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. Available from: [Link]
-
Asian Journal of Chemistry. (2012). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Available from: [Link]
Sources
- 1. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. helixchrom.com [helixchrom.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. This compound|CAS 1059172-92-7 [rlavie.com]
Technical Support Center: Stabilizing Pyrrolopyridine Derivatives During Experimental Workup
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and best practices for preventing the decomposition of pyrrolopyridine derivatives during synthetic workup and purification. Pyrrolopyridines, also known as azaindoles, are a vital class of heterocycles in medicinal chemistry, but their fused aromatic system can be susceptible to degradation under common laboratory conditions.[1] This resource is designed to help you navigate these challenges, ensure the integrity of your compounds, and maximize your yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you may encounter. Each answer provides not only a solution but also the underlying chemical reasoning to help you make informed decisions in your future experiments.
Q1: My reaction mixture turns dark or changes color (e.g., yellow, brown) during aqueous workup or solvent evaporation. What is happening and how can I prevent it?
Answer:
Color change is a common indicator of decomposition, often due to oxidation. The electron-rich pyrrole ring system is particularly susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, residual acids, or trace metal catalysts from a preceding reaction.[2][3]
Core Problem: Oxidation of the pyrrolopyridine scaffold.
Solutions & Scientific Rationale:
-
Perform Workup Under Inert Atmosphere: The most direct way to prevent oxidation is to exclude oxygen.
-
Causality: By replacing air with an inert gas like nitrogen (N₂) or argon (Ar), you remove the primary oxidizing agent. This is crucial during steps with prolonged air exposure, such as solvent evaporation.
-
Recommendation: Use a nitrogen-purged rotary evaporator or conduct extractions in a flask that has been flushed with an inert gas.
-
-
Use Degassed Solvents: Solvents can dissolve a significant amount of oxygen.
-
Causality: Using solvents that have been degassed (by sparging with N₂/Ar, freeze-pump-thaw cycles, or sonication) minimizes the amount of dissolved oxygen introduced into your system.
-
Recommendation: For particularly sensitive compounds, prepare degassed water, brine, and organic solvents immediately before the workup.
-
-
Add an Antioxidant: A small amount of a radical scavenger can protect your compound.
-
Causality: Antioxidants function by reacting with and neutralizing radical species that initiate decomposition pathways.[4][5] Phenolic antioxidants like Butylated Hydroxytoluene (BHT) are effective radical traps and are generally easy to remove during final purification due to their non-polar nature.[6]
-
Recommendation: Add a pinch of BHT (typically <0.1 mol%) to your crude reaction mixture before beginning the workup or to the organic solvent used for extraction.
-
Q2: I'm experiencing significant yield loss after silica gel column chromatography. My TLC analysis before the column looks clean, but the final yield is very low. Why?
Answer:
This is a classic problem indicating that your compound is degrading on the stationary phase. Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. This acidity can catalyze the decomposition of sensitive heterocycles like pyrrolopyridines.[7]
Core Problem: Acid-catalyzed decomposition on silica gel.
Solutions & Scientific Rationale:
-
Deactivate the Silica Gel: Neutralize the acidic sites before running the column.
-
Causality: Adding a small amount of a basic modifier to the mobile phase will neutralize the acidic silanol groups, creating a more inert environment for your compound.[7]
-
Recommendation: Add 0.5-1% triethylamine (Et₃N) or pyridine to your eluent system. Pre-treating the silica by flushing the packed column with this modified eluent before loading your sample is also highly effective.
-
-
Switch to a Different Stationary Phase: Avoid acidic silica altogether.
-
Causality: Different stationary phases have different surface properties. Alumina, for instance, is available in neutral or basic grades and can be an excellent alternative for acid-sensitive compounds.[7] Reversed-phase (C18) silica is another option where separation occurs by a different mechanism (hydrophobicity) and avoids the issue of surface acidity.
-
Recommendation: First, test your compound's stability on TLC plates of neutral alumina and C18 to see if streaking or decomposition is reduced. If successful, scale up to a column with the appropriate stationary phase.
-
-
Minimize Contact Time: Get the compound off the column as quickly as possible.
-
Causality: Decomposition is a time-dependent process. Reducing the residence time of your compound on the column will reduce the extent of degradation.
-
Recommendation: Use flash chromatography rather than gravity chromatography. Choose a solvent system that provides good separation but elutes your compound with a reasonable Rf value (typically 0.2-0.4). Avoid letting a column run overnight.
-
Q3: My compound has a basic nitrogen in the pyridine ring. How does this affect my extraction strategy, and could it be causing workup issues?
Answer:
The basicity of the pyridine nitrogen is a key chemical handle that you can—and should—use to your advantage. However, it can also cause issues if not managed correctly. During an acidic wash (e.g., with 1M HCl), your compound will likely become protonated and move into the aqueous layer. This is great for removing non-basic impurities but can lead to decomposition if your compound is unstable in strong acid.
Core Problem: Uncontrolled protonation and potential acid instability.
Solutions & Scientific Rationale:
-
Use a Buffered or Mildly Acidic Wash: Avoid harsh acids if stability is a concern.
-
Causality: A buffered solution (e.g., ammonium chloride, NH₄Cl) or a weak organic acid (e.g., 10% citric acid) can protonate basic impurities without drastically lowering the pH to a level that might degrade your target compound.
-
Recommendation: To remove highly basic impurities, wash the organic layer with a saturated NH₄Cl solution instead of HCl. Always check the stability of your compound at different pH values on a small scale first.
-
-
Strategic pH Adjustment for Purification: Use the basicity for a targeted extraction.
-
Causality: This is a classic acid-base extraction technique. By manipulating the pH, you can selectively move your compound between aqueous and organic phases, leaving neutral or acidic impurities behind.[8]
-
Recommendation: Dissolve the crude mixture in an organic solvent (e.g., EtOAc, DCM). Extract with a mild acid (e.g., 10% citric acid). Isolate this aqueous layer, which now contains your protonated compound. Wash the aqueous layer with an organic solvent to remove any trapped neutral impurities. Finally, basify the aqueous layer (e.g., with NaHCO₃ or Na₂CO₃) until pH > 8 and re-extract your now-neutral compound back into an organic solvent.[8]
-
Q4: I've just completed a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). My final product is pure by NMR but has a persistent off-white or grey color. What is this, and is it a problem?
Answer:
The color is very likely due to residual palladium, often in the form of palladium black nanoparticles.[9] While it may not show up in an NMR spectrum, residual heavy metals can be detrimental, potentially interfering with biological assays or catalyzing decomposition over time.[10][11]
Core Problem: Contamination with residual palladium catalyst.
Solutions & Scientific Rationale:
-
Use a Metal Scavenger: Add a reagent that specifically binds to and removes palladium.
-
Causality: Certain functional groups, particularly those containing sulfur, have a high affinity for palladium and can chelate the metal, forming complexes that can be removed by filtration or extraction.
-
Recommendation: After the reaction, stir the crude mixture with a metal scavenger like QuadraSil® or SiliaMetS® Thiol for a few hours before filtration. Alternatively, during the aqueous workup, wash the organic layer with a solution of sodium thiosulfate or N-acetylcysteine.[9]
-
-
Charcoal Treatment: Activated carbon is effective at adsorbing many metal species.
-
Causality: Activated charcoal has a large surface area and can adsorb palladium species, as well as other large, non-polar colored impurities.[7]
-
Recommendation: Dissolve your crude product in a suitable solvent, add a small amount of activated charcoal (typically 1-2% by weight), stir or heat briefly, and then filter through a pad of Celite® to remove the charcoal. Be aware that charcoal can also adsorb your product, so use it sparingly and monitor for yield loss.
-
Troubleshooting Summary Table
| Observation | Probable Cause(s) | Recommended Solutions |
| Color darkens during workup/evaporation | Oxidation by atmospheric oxygen | Work under inert (N₂/Ar) atmosphere; use degassed solvents; add an antioxidant (e.g., BHT). |
| Low yield after silica chromatography | Acid-catalyzed decomposition on silica gel | Add Et₃N (0.5-1%) to eluent; switch to neutral alumina or reversed-phase (C18) media.[7] |
| Product moves into aqueous layer | Protonation of basic pyridine nitrogen | Use milder acid washes (e.g., NH₄Cl); use strategic acid-base extraction for purification.[8] |
| Streaking or new spots on TLC plate | Decomposition on silica | Perform a TLC stability test[7]; if unstable, avoid silica gel chromatography. |
| Purified solid is grey, black, or off-color | Residual palladium or other metal catalyst | Wash with sodium thiosulfate solution[9]; stir with a solid-supported metal scavenger; treat with activated charcoal. |
| Product "oils out" during crystallization | Supersaturated solution; rapid cooling; impurities present | Add more hot solvent; cool slowly; scratch flask with a glass rod; perform a pre-purification step.[7][12] |
Visualized Workflows and Mechanisms
General Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and solving decomposition issues during workup.
Caption: Troubleshooting workflow for pyrrolopyridine decomposition.
Key Decomposition Pathways
This diagram illustrates the primary chemical threats to the pyrrolopyridine core during workup.
Caption: Common decomposition pathways for pyrrolopyridines.
Key Experimental Protocols
Protocol 1: TLC Stability Test
This rapid test determines if your compound is sensitive to the stationary phase before you commit your entire batch to a column.[7]
-
Spotting: Dissolve a small amount of your crude product in a suitable solvent. Spot it on two separate TLC plates (e.g., one silica, one alumina).
-
Initial Run: Immediately elute the first TLC plate with an appropriate solvent system and visualize the spot(s). This is your T=0 baseline.
-
Incubation: Leave the second, uneluted TLC plate on the benchtop, exposed to air and light, for 1 hour.
-
Final Run: After 1 hour, elute the second TLC plate in the same solvent system.
-
Analysis: Compare the two plates. If the second plate shows new spots, streaking from the baseline, or a diminished product spot compared to the first plate, your compound is unstable on that stationary phase.
Protocol 2: Antioxidant-Modified Aqueous Workup
This procedure is for compounds that show signs of oxidation (e.g., darkening) during standard extraction.
-
Preparation: Before starting, ensure all aqueous solutions (water, brine, etc.) and the primary organic solvent for extraction have been degassed by bubbling N₂ through them for 15-20 minutes.
-
Initial Quench: Cool the reaction mixture to room temperature. Add a small spatula tip of Butylated Hydroxytoluene (BHT).
-
Transfer: Transfer the mixture to a separatory funnel that has been flushed with N₂.
-
Extraction: Perform your required aqueous washes (e.g., water, NaHCO₃ solution, brine) using the prepared degassed solutions. Work efficiently to minimize exposure time.
-
Drying and Evaporation: Dry the isolated organic layer over anhydrous sodium sulfate. Filter the solution into a round-bottom flask, add another small pinch of BHT, and evaporate the solvent on a rotary evaporator, preferably with a nitrogen bleed to maintain an inert atmosphere.
Protocol 3: Purification via Base-Modified Column Chromatography
This protocol is for purifying acid-sensitive compounds on silica gel.
-
Solvent Preparation: Prepare your chromatography eluent (e.g., 50:50 Hexane:Ethyl Acetate). To this solvent mixture, add 0.5% to 1% by volume of triethylamine (Et₃N). Mix thoroughly.
-
Column Packing: Pack a flash chromatography column with silica gel using the base-modified eluent.
-
Equilibration: Flush the packed column with 2-3 column volumes of the base-modified eluent. This step is critical as it neutralizes the silica before your compound is introduced.
-
Sample Loading: Dissolve your crude product in a minimal amount of solvent (preferably with a drop of Et₃N added). Adsorb it onto a small amount of silica gel, and load it carefully onto the top of the column.
-
Elution: Run the column with the base-modified eluent, collecting fractions as usual. The presence of the base should prevent on-column degradation, leading to higher recovery and purity.
References
- Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Benchchem.
- Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. Benchchem.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel).
- The Oxidation of Pyrrole. Chem Asian J.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals (Basel).
- Overcoming challenges in the purification of pyridine compounds. Benchchem.
- How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate.
- Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles. Materials (Basel).
- Proposed mechanism for the synthesis of pyrrolopyridine derivatives. ResearchGate.
- Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. ResearchGate.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
- Pyrrolopyridine derivatives from pyridoxal 5'-sulfate. J Biol Chem.
- Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department.
- Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opin Ther Pat.
- What are some practical ways to purify complex compounds other than column chromatography? Reddit.
- Pyrrolopyridine or Pyrazolopyridine Derivatives. Semantic Scholar.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Med Chem Lett.
- A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI.
- Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules.
- Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants (Basel).
- How do antioxidants work? Chemistry Stack Exchange.
- Modern Separation Techniques for the Efficient Workup in Organic Synthesis. ResearchGate.
- 4.7: Reaction Work-Ups. Chemistry LibreTexts.
- Heterocyclic Compounds: Isolation, Synthesis, and Biological Evaluation. MDPI.
- Toxic Metals (As, Cd, Ni, Pb) Impact in the Most Common Medicinal Plant (Mentha piperita). Plants (Basel).
- Purification Troubleshooting. Reddit.
- Protein purification troubleshooting guide. SelectScience.
- Evaluation of the stability of heavy metal-containing sediments obtained in the wastewater treatment processes with the use of various precipitating agents. Environ Monit Assess.
- (PDF) Evaluation of the stability of heavy metal-containing sediments obtained in the wastewater treatment processes with the use of various precipitating agents. ResearchGate.
- Impact of Heavy Metal Pollution in the Environment on the Metabolic Profile of Medicinal Plants and Their Therapeutic Potential. MDPI.
- Synthesis of new heterocyclic compounds based on pyrazolopyridine scaffold and evaluation of their neuroprotective potential in MPP+-induced neurodegeneration. Eur J Med Chem.
- Toxic Metals (As, Cd, Ni, Pb) Impact in the Most Common Medicinal Plant (Mentha piperita). Semantic Scholar.
Sources
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Oxidation of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. Toxic Metals (As, Cd, Ni, Pb) Impact in the Most Common Medicinal Plant (Mentha piperita) [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to the 5H-pyrrolo[3,4-b]pyridine Core: A Guide for Researchers
The 5H-pyrrolo[3,4-b]pyridine scaffold, an aza-analogue of the biologically significant isoindolin-1-one core, has garnered considerable attention in medicinal chemistry. Its derivatives have shown promise as anticancer agents and dipeptidyl peptidase-4 (DPP-4) inhibitors, making the development of efficient and versatile synthetic routes to this heterocyclic system a key objective for researchers in drug discovery.[1][2] This guide provides a comparative analysis of different synthetic strategies for accessing the 5H-pyrrolo[3,4-b]pyridine core, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach.
Modern Multicomponent Strategy: The Ugi-Zhu Reaction Cascade
The most prominent and well-documented approach to the 5H-pyrrolo[3,4-b]pyridine core is a one-pot cascade process initiated by an Ugi-Zhu three-component reaction (UZ-3CR).[1][3][4][5] This elegant and highly efficient methodology leverages the power of multicomponent reactions (MCRs) to rapidly assemble molecular complexity from simple starting materials, demonstrating high atom economy.[1]
Mechanistic Overview
The reaction sequence commences with the Ugi-Zhu reaction, where an aldehyde, an amine, and an α-isocyanoacetamide react to form a 5-aminooxazole intermediate. This is followed by a cascade of reactions, typically an aza-Diels-Alder cycloaddition with a dienophile such as maleic anhydride, followed by N-acylation, decarboxylation, and dehydration to yield the final 5H-pyrrolo[3,4-b]pyridin-5-one.[1][5] The use of Lewis acid catalysts, such as ytterbium triflate or scandium triflate, is often employed to activate the intermediate imine for nucleophilic attack by the isocyanide.[1][5] Microwave irradiation has also been shown to accelerate the reaction.[1]
Caption: Ugi-Zhu reaction followed by a cascade sequence.
Experimental Protocol: General Procedure for the One-Pot Synthesis of 5H-Pyrrolo[3,4-b]pyridin-5-ones
The following is a representative protocol based on literature precedents.[1]
-
To a sealed microwave reaction vial, add the aldehyde (1.0 equiv.) and the amine (1.0 equiv.) in toluene (0.1 M).
-
Heat the mixture with stirring using microwave irradiation (e.g., 65 °C, 100 W) for 5 minutes.
-
Add a Lewis acid catalyst, such as ytterbium(III) triflate (0.03 equiv.), and continue heating under the same conditions for another 5 minutes.
-
Add the α-isocyanoacetamide (1.2 equiv.) and heat the mixture at a slightly higher temperature (e.g., 70 °C, 150 W) for 15 minutes.
-
Add maleic anhydride (1.4 equiv.) and continue to heat at an elevated temperature (e.g., 80 °C, 150 W) for an additional 15 minutes.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5H-pyrrolo[3,4-b]pyridin-5-one.
Performance and Scope
This multicomponent approach is highly versatile, allowing for the introduction of a wide range of substituents on the final product by simply varying the starting aldehyde, amine, and isocyanide. Reported yields for this method are generally good to excellent, typically ranging from 20% to 92%.[1][3]
| Aldehyde | Amine | Isocyanide | Yield (%) | Reference |
| Benzaldehyde | Morpholine | N-benzyl-2-isocyanoacetamide | 75 | [1] |
| 4-Chlorobenzaldehyde | Piperidine | 2-isocyano-N-phenylacetamide | 82 | [1] |
| 2-Furaldehyde | Benzylamine | N-(tert-butyl)-2-isocyanoacetamide | 65 | [5] |
| 4-Nitrobenzaldehyde | Cyclohexylamine | 2-isocyano-N-methylacetamide | 45 | [1] |
Table 1: Representative yields for the Ugi-Zhu based synthesis of 5H-pyrrolo[3,4-b]pyridin-5-ones.
Classical Synthetic Approaches: A Hypothetical Analysis
While multicomponent reactions dominate the recent literature for the synthesis of the 5H-pyrrolo[3,4-b]pyridine core, classical named reactions such as the Fischer indole synthesis, Paal-Knorr synthesis, and Pictet-Spengler reaction offer alternative, albeit less explored, pathways. The following sections outline proposed synthetic routes using these established methods.
Fischer Indole Synthesis
The Fischer indole synthesis is a robust method for constructing indole rings from a phenylhydrazine and a carbonyl compound under acidic conditions. This methodology can be adapted for the synthesis of azaindoles, with studies showing its effectiveness for the preparation of 4- and 6-azaindoles, particularly when the starting pyridylhydrazine contains an electron-donating group.[6][7][8][9]
A plausible route to the 5H-pyrrolo[3,4-b]pyridine core via a Fischer indole synthesis would involve the reaction of a suitably substituted 3-hydrazinopyridine with a protected β-ketoaldehyde or a related carbonyl compound.
Caption: Proposed Fischer indole synthesis route.
-
Synthesis of 3-Hydrazino-4-methylpyridine:
-
Diazotize 3-amino-4-methylpyridine with sodium nitrite in aqueous acid at low temperature.
-
Reduce the resulting diazonium salt in situ with a suitable reducing agent like tin(II) chloride to yield 3-hydrazino-4-methylpyridine.
-
-
Fischer Cyclization:
-
Condense 3-hydrazino-4-methylpyridine with a protected β-ketoaldehyde (e.g., 3,3-diethoxypropanal) in an acidic medium (e.g., polyphosphoric acid or sulfuric acid in ethanol).
-
Heat the reaction mixture to induce the[4][4]-sigmatropic rearrangement and subsequent cyclization.
-
Neutralize the reaction mixture and extract the product.
-
Purify by column chromatography.
-
Paal-Knorr Synthesis
The Paal-Knorr synthesis is a straightforward method for synthesizing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[10][11][12] The primary challenge in applying this to the 5H-pyrrolo[3,4-b]pyridine system is the synthesis of the requisite 3,4-disubstituted pyridine precursor bearing two carbonyl functionalities or their equivalents.
A potential pathway would involve the preparation of a pyridine-3,4-dicarboxaldehyde or a related 1,4-dicarbonyl compound, followed by condensation with a primary amine.
Caption: Proposed Paal-Knorr synthesis route.
-
Synthesis of Pyridine-3,4-dicarboxaldehyde:
-
Reduce commercially available pyridine-3,4-dicarboxylic acid or its ester derivative to the corresponding diol using a strong reducing agent like lithium aluminum hydride.
-
Oxidize the resulting diol to the dialdehyde using a mild oxidizing agent such as manganese dioxide or pyridinium chlorochromate.
-
-
Paal-Knorr Cyclization:
-
React the pyridine-3,4-dicarboxaldehyde with a primary amine in a suitable solvent, often with a weak acid catalyst like acetic acid.
-
Heat the mixture to facilitate the condensation and subsequent cyclization and dehydration.
-
Work up the reaction and purify the product by chromatography or recrystallization.
-
Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline or related heterocyclic system.[13] For the synthesis of a 5H-pyrrolo[3,4-b]pyridine derivative, a 3-amino-4-(2-aminoethyl)pyridine or a similar precursor would be required.
This route would likely involve the synthesis of a 4-(2-aminoethyl)-3-nitropyridine, followed by reduction of the nitro group and subsequent Pictet-Spengler cyclization with an aldehyde.
Caption: Proposed Pictet-Spengler reaction route.
-
Synthesis of 4-(2-Aminoethyl)-3-aminopyridine:
-
Start with 4-methyl-3-nitropyridine and react it with N,N-dimethylformamide dimethyl acetal to form the corresponding enamine.
-
Reduce the enamine and the nitro group simultaneously using a reducing agent such as catalytic hydrogenation to yield the diamine.
-
-
Pictet-Spengler Cyclization and Aromatization:
-
React the diamine with an aldehyde in the presence of an acid catalyst (e.g., trifluoroacetic acid).
-
The resulting tetrahydro-5H-pyrrolo[3,4-b]pyridine can then be aromatized using an oxidizing agent like manganese dioxide to afford the final product.
-
Comparative Analysis
| Feature | Ugi-Zhu Multicomponent Reaction | Fischer Indole Synthesis | Paal-Knorr Synthesis | Pictet-Spengler Reaction |
| Generality | High - well-established for this core | Moderate - established for azaindoles, but requires specific precursors | Moderate - general for pyrroles, but precursor synthesis is challenging | Low - requires specific diamine precursor and subsequent oxidation |
| Atom Economy | High | Moderate | Good | Moderate |
| Convergence | Convergent | Linear | Linear | Linear |
| Number of Steps | One-pot | Multi-step | Multi-step | Multi-step |
| Reported Yields | Good to Excellent (20-92%) | Generally good for azaindoles | Generally good for pyrroles | Variable, depends on precursor synthesis and oxidation |
| Substrate Scope | Broad | Moderate | Moderate | Limited by precursor availability |
| Key Advantage | High efficiency and molecular diversity from simple starting materials | Utilizes a classic and reliable indole synthesis method | Direct formation of the pyrrole ring | Can generate the reduced or oxidized core |
| Key Disadvantage | Requires synthesis of isocyanide reagents | Requires synthesis of pyridylhydrazine; potential for regioisomer formation | Synthesis of the 1,4-dicarbonyl pyridine precursor is non-trivial | Requires multi-step synthesis of a specific diamine precursor and a final oxidation step |
Table 2: Comparative overview of synthetic routes to the 5H-pyrrolo[3,4-b]pyridine core.
Conclusion
For the synthesis of the 5H-pyrrolo[3,4-b]pyridine core, the Ugi-Zhu multicomponent reaction cascade stands out as the most efficient and versatile strategy documented to date. Its one-pot nature, high atom economy, and broad substrate scope make it an ideal choice for generating libraries of diverse derivatives for drug discovery.
While classical methods like the Fischer indole, Paal-Knorr, and Pictet-Spengler syntheses are theoretically applicable, they present significant challenges, primarily in the synthesis of the required pyridine-based precursors. These routes are more linear and would likely involve multiple synthetic steps, potentially leading to lower overall yields compared to the convergent MCR approach. However, for the synthesis of specific, targeted analogues where the required precursors are readily accessible, these classical methods could serve as viable alternatives.
Ultimately, the choice of synthetic route will depend on the specific goals of the research program, including the desired level of molecular diversity, the availability of starting materials, and the scalability of the synthesis.
References
-
Ortega-Vera, M., et al. (2023). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Pharmaceuticals, 16(11), 1562. [Link]
-
Zamudio-Medina, A., et al. (2021). Synthesis of pyrrolo[3,4-b]pyridin-5-ones via a cascade process (Ugi-3CR/aza Diels-Alder/N-acylation/aromatization). RSC Advances, 11(34), 20835-20845. [Link]
-
González-Zamora, E., et al. (2021). Synthesis of bis-furyl-pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu reaction and in vitro activity assays against human SARS-CoV-2 and in silico studies on its main proteins. RSC Medicinal Chemistry, 12(10), 1735-1745. [Link]
-
Lozano-Lara, F., et al. (2021). Synthesis of bis-furyl-pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu reaction and in vitro activity assays against human SARS-CoV-2 and in silico studies on its main proteins. RSC Advances, 11(54), 34241-34251. [Link]
-
Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 11(22), 5142–5145. [Link]
- Devasthale, P. V., et al. (2012). Discovery of novel 6-substituted pyrrolo[3,4-b]pyridin-5-ones as potent dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(2), 939-944.
-
Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (2009). Synthesis of 4- and 6-azaindoles via the Fischer reaction. PubMed, 19827771. [Link]
-
Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. American Chemical Society. [Link]
-
Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (2009). Synthesis of 4- and 6-azaindoles via the Fischer reaction. Semantic Scholar. [Link]
- Yurovskaya, M. A., & Karchava, A. V. (2011). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds, 47(3), 322-329.
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
Paal-Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Ugi-Zhu Reaction and In Vitro-In Silico Studies against Breast Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of bis-furyl-pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu reaction and in vitro activity assays against human SARS-CoV-2 and in silico studies on its main proteins - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of bis-furyl-pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu reaction and in vitro activity assays against human SARS-CoV-2 and in silico studies on its main proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 4- and 6-azaindoles via the Fischer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. rgmcet.edu.in [rgmcet.edu.in]
- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Biological Activity of tert-Butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate Analogs as Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with high potency and selectivity is a continuous endeavor. The pyrrolopyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as a versatile template for the design of potent ATP-competitive kinase inhibitors. This guide provides an in-depth comparative analysis of the biological activity of tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate and its analogs, with a focus on their potential as kinase inhibitors. We will delve into structure-activity relationships (SAR), present comparative biological data from related scaffolds, and provide detailed experimental protocols to support your research and development efforts.
The Pyrrolo[3,4-b]pyridine Scaffold: A Promising Core for Kinase Inhibition
The pyrrolo[3,4-b]pyridine core is an attractive scaffold for kinase inhibitor design due to its structural resemblance to the purine ring of ATP, allowing it to effectively bind to the hinge region of the kinase ATP-binding pocket. The nitrogen atoms in the bicyclic system can act as hydrogen bond acceptors and donors, crucial for anchoring the molecule in the active site. The this compound scaffold, in particular, offers several advantages for chemical modification. The Boc-protecting group on the pyrrole nitrogen provides a handle for further synthetic transformations, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Biological Activity: A Focus on Kinase Inhibition
While comprehensive, direct comparative studies on a series of this compound analogs are limited in the public domain, we can infer valuable structure-activity relationships by examining closely related pyrrolopyridine and pyrazolopyridine derivatives. These analogs have been extensively studied as inhibitors of various kinases, including Janus kinases (JAKs), TANK-binding kinase 1 (TBK1), and Cyclin-Dependent Kinases (CDKs).[1][2][3]
Structure-Activity Relationship (SAR) Insights
Analysis of various pyrrolopyridine and pyrazolopyridine derivatives reveals key structural features that influence their kinase inhibitory activity:
-
Substitutions on the Pyridine Ring: Modifications at this position are crucial for establishing key interactions with the kinase hinge region. The introduction of amine or substituted amine moieties can form critical hydrogen bonds that anchor the inhibitor.
-
Substitutions on the Pyrrole/Pyrazole Ring: The nature and position of substituents on the five-membered ring can significantly impact selectivity and potency. Bulky hydrophobic groups can occupy specific pockets within the ATP-binding site, enhancing affinity.
-
The N-H of the Pyrrole/Pyrazole: The nitrogen atom in the five-membered ring often acts as a hydrogen bond donor, interacting with backbone carbonyls in the hinge region.
The following table presents a comparative overview of the IC50 values for a selection of pyrazolo[3,4-b]pyridine and pyrrolo[2,3-b]pyridine derivatives against various kinases, illustrating the impact of structural modifications on inhibitory activity.
| Compound ID | Core Scaffold | Target Kinase | IC50 (nM) | Reference |
| Compound 15y | 1H-Pyrazolo[3,4-b]pyridine | TBK1 | 0.2 | [2] |
| BX795 | Pyrimidine | TBK1 | 7.1 | [2] |
| MRT67307 | Pyrimidine | TBK1 | 28.7 | [2] |
| Compound 31g | 1H-Pyrrolo[2,3-b]pyridine | JAK1 | Potent (enantiomer 38a) | [1] |
| Compound 4 | Pyrazolo[3,4-b]pyridine | CDK2/cyclin A2 | 240 | [3] |
| Roscovitine | Purine | CDK2/cyclin A2 | 390 | [3] |
This table is for illustrative purposes to demonstrate the potency of related scaffolds. Direct comparison should be made with caution as experimental conditions may vary between studies.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections provide a general synthetic scheme for the pyrrolo[3,4-b]pyridine core and a detailed protocol for a kinase inhibition assay.
General Synthesis of the Pyrrolo[3,4-b]pyridine Core
The synthesis of the pyrrolo[3,4-b]pyridine scaffold can be achieved through various synthetic routes. One common approach involves a multi-step synthesis starting from commercially available pyridine derivatives.
Caption: General synthetic workflow for the preparation of the this compound core.
In Vitro Kinase Inhibition Assay Protocol
This protocol outlines a luminescence-based kinase assay to determine the in vitro potency (IC50) of test compounds against a target kinase. This method measures the amount of ATP remaining in the solution following the kinase reaction.
Materials:
-
This compound analogs
-
Recombinant target kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 384-well microplates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Perform serial dilutions of the stock solutions in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
-
Assay Plate Preparation:
-
Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate.
-
Include positive controls (a known inhibitor of the target kinase) and negative controls (DMSO only).
-
-
Kinase Reaction:
-
Prepare a kinase/substrate mixture in the kinase assay buffer.
-
Add 10 µL of the kinase/substrate mixture to each well of the assay plate.
-
Prepare an ATP solution in the kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 20 µL of the Kinase-Glo® reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Normalize the data using the negative control (0% inhibition) and positive control (100% inhibition).
-
Plot the normalized data against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Caption: Step-by-step workflow for the in vitro kinase inhibition assay.
Signaling Pathway Context: Kinase Inhibition in Cancer
Many kinases are key components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. The diagram below illustrates a simplified generic kinase signaling pathway that is often targeted in cancer therapy.
Caption: A simplified kinase signaling pathway often targeted in cancer, showing the point of intervention for a kinase inhibitor.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a promising class of compounds for the development of novel kinase inhibitors. While direct comparative data for this specific scaffold is still emerging, the wealth of information on related pyrrolopyridine and pyrazolopyridine derivatives provides a strong foundation for rational drug design. The key to success lies in the systematic exploration of the chemical space around this core, focusing on modifications that enhance interactions with the target kinase while maintaining favorable drug-like properties. The experimental protocols and SAR insights provided in this guide are intended to empower researchers to advance their drug discovery programs and unlock the full therapeutic potential of this versatile scaffold.
References
-
Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Molecules. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Novel 5,6,7,8-tetrahydrobenzo[b]pyran Derivatives: Synthesis and Anticancer Activity. Acta Chimica Slovenica. [Link]
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. [Link]
Sources
- 1. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate with other protected pyrrolopyridines
In the intricate world of medicinal chemistry and drug discovery, the pyrrolopyridine scaffold stands as a privileged heterocyclic motif, forming the core of numerous biologically active molecules, including potent kinase inhibitors.[1] The synthesis and functionalization of these valuable building blocks, however, are critically dependent on the strategic use of nitrogen protecting groups. The choice of protecting group can profoundly influence reaction outcomes, dictating yields, stability, and the feasibility of subsequent synthetic transformations.
This guide provides an in-depth comparative analysis of tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate, a widely used Boc-protected building block, against other common protected pyrrolopyridines. We will delve into the nuances of stability, reactivity in key cross-coupling reactions, and the practicalities of deprotection, supported by experimental data from the literature. Our aim is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.
The Role of Protecting Groups in Pyrrolopyridine Chemistry
The nitrogen atom in the pyrrole ring of the pyrrolopyridine system is nucleophilic and can interfere with many standard synthetic transformations, such as metal-catalyzed cross-coupling reactions or strong base-mediated functionalizations. Protecting this nitrogen atom serves several crucial purposes: it modulates the electronic properties of the heterocyclic system, enhances solubility in organic solvents, and prevents unwanted side reactions, thereby enabling precise and regioselective modifications of the scaffold. The ideal protecting group should be easy to install, stable under a variety of reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the rest of the molecule. This concept of selective removal is known as orthogonality.[2][3][4]
Caption: Orthogonal protection strategy allowing for selective reactions.
In Focus: this compound (Boc-Protected)
The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry, lauded for its ease of introduction and, most notably, its lability under acidic conditions.
Key Characteristics:
-
Installation: Typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
-
Stability: Generally stable to basic conditions, nucleophiles, and catalytic hydrogenation, making it orthogonal to Cbz and Fmoc groups.[4][5]
-
Deprotection: Readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6] Thermal deprotection is also possible but can require high temperatures.[7]
Performance in Cross-Coupling Reactions:
While widely used, the Boc group has known limitations. Studies have shown that standard Boc protection on nitrogen heterocycles can lead to decomposition or premature deprotection during palladium-catalyzed cross-coupling reactions, particularly under basic conditions.[8][9] For instance, in a Suzuki-Miyaura coupling of a Boc-protected bromopyrrole, a 5% yield of the deprotected by-product was observed, which increased to 11% with a different base.[8] This instability can complicate purification and reduce overall yields. Similarly, in certain rhodium-catalyzed couplings, N-Boc protected amines have been found to give less clean reaction profiles and lower yields compared to their N-Cbz counterparts.[10]
Comparative Analysis with Alternative Protecting Groups
The selection of a protecting group is a strategic decision contingent on the planned synthetic route. Below, we compare the Boc group with other frequently employed protecting groups for pyrrolopyridines: Carboxybenzyl (Cbz), 2-(Trimethylsilyl)ethoxymethyl (SEM), and p-toluenesulfonyl (Tosyl).
Carboxybenzyl (Cbz) Group
Introduced in the 1930s, the Cbz group remains a stalwart in organic synthesis.[4]
-
Key Advantage: Its primary advantage is its stability under both acidic and basic conditions, offering a different orthogonality compared to Boc.[4]
-
Deprotection: The Cbz group is characteristically removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂/Pd-C).[2][11] This method is mild and avoids the strong acids or bases that can affect other functional groups. However, it is incompatible with reducible groups like alkenes, alkynes, or nitro groups.
-
Performance: In a direct comparison of a rhodium-catalyzed coupling, N-Cbz-protected amines demonstrated cleaner reactions and higher yields than their N-Boc counterparts, highlighting its superior stability in this specific context.[10]
2-(Trimethylsilyl)ethoxymethyl (SEM) Group
The SEM group is a valuable alternative, particularly when Boc proves too labile.
-
Key Advantage: The SEM group exhibits enhanced stability in certain cross-coupling reactions where Boc fails. A study on pyrrolopyridazinones showed that while Boc-protected substrates led to significant decomposition during Pd-catalyzed cross-coupling, the use of the SEM group resulted in excellent yields with no decomposition.[9] Similarly, in a Suzuki-Miyaura coupling, the SEM-protecting group was found to be more stable than Boc under the optimized reaction conditions.[8]
-
Deprotection: Deprotection of the SEM group is typically achieved with fluoride sources (e.g., TBAF) or under acidic conditions (e.g., HCl). However, the deprotection can be challenging and sometimes leads to side products.[12]
p-Toluenesulfonyl (Tosyl) Group
Sulfonyl-based protecting groups like Tosyl offer a significant increase in stability due to their strong electron-withdrawing nature.
-
Key Advantage: The Tosyl group provides exceptional stability across a wide range of conditions, including strongly basic, acidic, and oxidative environments.[13] This robustness makes it suitable for synthetic routes involving harsh reagents. The resulting sulfonamide is significantly less nucleophilic and basic than the parent amine.[14]
-
Deprotection: The high stability of the Tosyl group also makes it notoriously difficult to remove.[13] Deprotection typically requires harsh reductive conditions (e.g., dissolving metals like sodium in liquid ammonia) or strongly acidic conditions, which can limit its applicability in the synthesis of complex molecules with sensitive functional groups.[15] More readily cleaved sulfonyl groups, like the nitrobenzenesulfonyl (Ns) group, have been developed to address this challenge.[13][16]
Data Summary for Protecting Group Selection
The following tables summarize the key characteristics and performance of each protecting group to aid in selection.
Table 1: Stability and Deprotection Conditions
| Protecting Group | Abbreviation | Stability Profile | Common Deprotection Reagents | Orthogonality |
| tert-Butoxycarbonyl | Boc | Stable to base, hydrogenolysis. Labile to acid.[4] | TFA, HCl, Heat[6][7] | Orthogonal to Cbz, Fmoc |
| Carboxybenzyl | Cbz | Stable to acid and base. Labile to hydrogenolysis.[2][4] | H₂, Pd/C[11] | Orthogonal to Boc, Fmoc |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | More stable than Boc in some Pd-couplings.[8][9] | TBAF, HCl[9] | - |
| p-Toluenesulfonyl | Tosyl | Very stable to acid, base, and oxidation.[13] | Na/NH₃, HBr/AcOH (harsh conditions)[15] | High stability, but difficult removal |
Table 2: Performance in Palladium-Catalyzed Cross-Coupling Reactions
| Protecting Group | Substrate | Reaction Type | Observation | Reference |
| Boc | Bromopyrrole | Suzuki-Miyaura | Partial deprotection observed (5-11% byproduct). | [8] |
| Boc | Pyrrolopyridazinone | Biaryl Coupling | Significant decomposition. | [9] |
| SEM | Bromopyrrole | Suzuki-Miyaura | Stable under reaction conditions, good yield. | [8] |
| SEM | Pyrrolopyridazinone | Biaryl Coupling | Excellent yields, no decomposition. | [9] |
Experimental Protocols
The following are representative, detailed protocols for the deprotection of various N-protected pyrrolopyridines, adapted from the literature.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)[6]
-
Dissolve the Boc-protected pyrrolopyridine (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M).
-
Add trifluoroacetic acid (TFA, 5-10 equiv) to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid. Caution: CO₂ evolution may cause pressure buildup.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected pyrrolopyridine.
Protocol 2: Cbz Deprotection using Catalytic Hydrogenolysis[11]
-
Dissolve the Cbz-protected pyrrolopyridine (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Stir the suspension vigorously under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Caption: Typical workflows for Boc and Cbz deprotection.
Conclusion and Strategic Recommendations
The choice between this compound and its alternatively protected counterparts is not a matter of inherent superiority, but of strategic synthetic planning.
-
Boc-protected pyrrolopyridine remains an excellent choice for synthetic routes that primarily involve base-sensitive substrates or require subsequent hydrogenolysis steps for other functionalities. Its ease of removal with acid is a significant advantage. However, researchers should exercise caution when planning palladium-catalyzed cross-coupling reactions, as instability may lead to diminished yields.
-
Cbz-protected pyrrolopyridines are ideal for syntheses that require robust protection against acidic or basic conditions. They are particularly advantageous when the planned route involves acid-labile groups and avoids reducible functionalities. Their stability in certain metal-catalyzed reactions can offer cleaner conversions compared to Boc.
-
SEM-protected pyrrolopyridines serve as a powerful alternative when the Boc group proves too labile under cross-coupling conditions. While installation and stability are advantageous, potential challenges in the deprotection step must be considered and optimized.
-
Tosyl-protected pyrrolopyridines should be reserved for scenarios demanding exceptional stability against a wide array of harsh chemical environments. The significant challenge of their removal necessitates that this step be planned for the final stages of a synthesis, on a robust intermediate.
Ultimately, a thorough understanding of the stability and reactivity profiles of each protecting group allows for the design of more efficient, higher-yielding, and robust synthetic pathways toward novel and impactful pyrrolopyridine-based therapeutics.
References
- BenchChem. (2025). A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups. BenchChem.
- Anonymous. (n.d.). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. PMC - NIH.
- Grokipedia. (n.d.). Tosyl group. Grokipedia.
- Lim, D. S. W., Lew, T. T. S., & Zhang, Y. (2015). Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. Organic Letters, 17(23), 6054-6057.
- Paquette, L. A., et al. (2009). Effect of sulfonyl protecting groups on the neighboring group participation ability of sulfonamido nitrogen. Journal of Organic Chemistry, 74(7), 2897-900.
- Anonymous. (n.d.). Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core.
- SK. (2014, May 6). Sulfonyl Protective Groups.
- Anonymous. (2006, December). Pyrrole Protection.
- Anonymous. (2018, June 7).
- Lim, D. S. W., Lew, T. T. S., & Zhang, Y. (2015). Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates.
- Anonymous. (n.d.). 2-Trimethylsilylethanesulfonyl (SES) versus Tosyl (Ts) Protecting Group in the Preparation of Nitrogen-Containing Five-Membered Rings. A Novel Route for the Synthesis of Substituted Pyrrolines and Pyrrolidines.
- Anonymous. (2023, June 7). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. PMC - NIH.
- Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal.
- Anonymous. (2025, April 8).
- BenchChem Technical Support Team. (2025, December). advantages and disadvantages of Boc versus Cbz protecting group. BenchChem.
- Wikipedia. (n.d.). Tosyl group. Wikipedia.
- Anonymous. (n.d.).
- Anonymous. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube.
- Anonymous. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI.
- BenchChem. (2025). A Comparative Analysis of Boc Protecting Group Stability for Researchers and Drug Development Professionals. BenchChem.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- BenchChem. (2025). Experimental protocol for Boc deprotection of (S)-3-Acetyl-1-Boc-pyrrolidine. BenchChem.
- Anonymous. (n.d.). Deprotection of different N-Boc-compounds.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal.
- Anonymous. (n.d.). Development of a Photolabile Amine Protecting Group Suitable for Multistep Flow Synthesis.
- Anonymous. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI.
- Anonymous. (n.d.).
- StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine - Chemistry. StudySmarter.
- BenchChem. (n.d.). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. BenchChem.
- Udayasri, A., et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1-9.
- Anonymous. (n.d.).
- Anonymous. (2024, October 24).
- Anonymous. (2025, December 30). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C]. American Chemical Society.
Sources
- 1. Amino Protecting Groups Stability [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates [organic-chemistry.org]
- 11. total-synthesis.com [total-synthesis.com]
- 12. mdpi.com [mdpi.com]
- 13. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 14. youtube.com [youtube.com]
- 15. Tosyl group - Wikipedia [en.wikipedia.org]
- 16. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Definitive Structure Elucidation of Pyrrolo[3,4-b]pyridine Derivatives: An X-ray Crystallography Perspective
Introduction: The Imperative for Unambiguous Structural Confirmation
The pyrrolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif integral to a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including analgesic, anticancer, and antimycobacterial properties.[1][2] In the rigorous landscape of drug discovery and development, the unequivocal determination of a molecule's three-dimensional structure is not merely a confirmatory step but a cornerstone of the entire research endeavor. It underpins structure-activity relationship (SAR) studies, informs computational modeling, and is a non-negotiable prerequisite for intellectual property protection.
While a suite of analytical techniques can provide valuable structural insights, single-crystal X-ray diffraction (SCXRD) remains the gold standard for the absolute and unambiguous determination of molecular structure.[3][4][5] This guide provides a comprehensive comparison of X-ray crystallography with other common analytical techniques for the structural confirmation of novel pyrrolo[3,4-b]pyridine derivatives. It is intended for researchers, medicinal chemists, and drug development professionals seeking to navigate the critical path of structural elucidation with scientific rigor and efficiency.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD provides a complete and high-resolution map of electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and stereochemistry.[5] The resulting crystal structure offers an unparalleled level of detail, resolving any ambiguities that may arise from spectroscopic data alone.
Experimental Workflow: From Powder to Publication-Ready Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands patience and precision. The following protocol outlines the key stages, emphasizing the rationale behind each experimental choice.
1. Crystallization: The Art and Science of Growing Single Crystals
The most significant bottleneck in SCXRD is often the growth of high-quality single crystals.[3][4] For pyrrolo[3,4-b]pyridine derivatives, which are often small organic molecules, several techniques can be employed.
-
Slow Evaporation: This is the simplest and most common crystallization method.[6]
-
Protocol:
-
Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation. The choice of solvent is critical and can significantly influence crystal growth.[6] A preliminary solubility screening with a range of solvents (e.g., acetone, ethanol, dichloromethane, ethyl acetate, toluene) is highly recommended.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
-
Causality: As the solvent slowly evaporates, the concentration of the solute gradually increases, leading to a supersaturated solution from which crystals can nucleate and grow. The slow rate is crucial for the formation of well-ordered, single crystals rather than polycrystalline powder.[7]
-
-
Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available.[6][8]
-
Protocol:
-
Dissolve the compound in a small amount of a relatively high-boiling point solvent in which it is soluble.
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble.
-
The anti-solvent vapor will slowly diffuse into the solvent containing the compound, reducing its solubility and inducing crystallization.
-
-
Causality: The gradual change in the solvent environment created by the diffusion of the anti-solvent provides a controlled and gentle approach to reaching supersaturation, which is ideal for growing high-quality crystals.
-
-
Thermal Control (Cooling):
-
Protocol:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution. This can be achieved by transferring the solution to a refrigerator or by using a programmable cooling device.
-
-
Causality: The solubility of most organic compounds decreases as the temperature is lowered.[7] Slow cooling allows for the controlled formation of crystals as the solution becomes supersaturated.
-
2. Crystal Mounting and Data Collection
Once suitable crystals are obtained, a single, well-formed crystal is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during X-ray exposure. Data collection is performed using a single-crystal X-ray diffractometer.
3. Structure Solution and Refinement
The diffraction pattern, consisting of thousands of reflections, is collected. The "phase problem" is a central challenge in crystallography, where the phases of the diffracted X-rays are lost.[9] For small molecules like pyrrolo[3,4-b]pyridines, direct methods are typically successful in solving the phase problem and generating an initial electron density map. This map is then used to build an initial molecular model, which is subsequently refined against the experimental data to yield the final, highly accurate crystal structure.
Comparative Analysis: Choosing the Right Tool for the Job
While SCXRD provides the definitive answer, other analytical techniques are indispensable for routine characterization and can offer complementary information. The choice of technique depends on the specific question being asked, the amount of sample available, and the stage of the research.
| Technique | Principle | Sample Requirements | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Diffraction of X-rays by the electron clouds of atoms in a crystalline lattice. | Single crystal (typically 0.1-0.5 mm). | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and intermolecular interactions.[5] | Unambiguous and definitive structural determination.[3][4] | Requires high-quality single crystals, which can be challenging to obtain.[3][4] The structure represents the solid-state conformation, which may differ from the solution-state conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | 1-10 mg of pure compound dissolved in a suitable deuterated solvent. | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), connectivity between atoms, and through-space interactions (NOE). | Provides detailed information about the structure in solution.[9] Essential for confirming the carbon-hydrogen framework. | Can be ambiguous for complex structures with overlapping signals. Does not directly provide bond lengths or angles. Absolute stereochemistry determination can be challenging. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio. | Micrograms to nanograms of sample. | Provides the molecular weight of the compound and information about its fragmentation pattern. | High sensitivity and requires very small amounts of sample.[10] Confirms the molecular formula. | Provides limited information about the 3D structure and connectivity of atoms. Isomers often cannot be distinguished. |
Workflow for Structural Elucidation of Pyrrolo[3,4-b]pyridine Derivatives
The following diagram illustrates a typical workflow for the structural elucidation of a novel pyrrolo[3,4-b]pyridine derivative, highlighting the decision-making process.
Caption: Workflow for the structural elucidation of pyrrolo[3,4-b]pyridine derivatives.
Conclusion: An Integrated Approach to Structural Integrity
The definitive structural confirmation of novel pyrrolo[3,4-b]pyridine derivatives is a critical undertaking that necessitates a multi-faceted analytical approach. While NMR and mass spectrometry are indispensable tools for initial characterization and confirmation of the molecular formula and connectivity, they can leave room for ambiguity, particularly with respect to stereochemistry and the precise three-dimensional arrangement of atoms.
Single-crystal X-ray diffraction stands alone in its ability to provide an unambiguous and high-resolution picture of the molecule in the solid state. The investment in time and effort required to obtain high-quality crystals is invariably justified by the certainty and depth of structural information it provides. For researchers and drug development professionals working with novel pyrrolo[3,4-b]pyridine derivatives, a strategic and integrated use of these techniques, with SCXRD as the ultimate arbiter of structure, is the most robust and scientifically sound path forward.
References
-
García-Ramos, Y., et al. (n.d.). Crystallization of Small Molecules. [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 11), 1625–1632. [Link]
-
Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(8), 2826-2847. [Link]
-
Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton. [Link]
-
Saigal, et al. (2021). Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ChemistrySelect, 6(10), 2415-2421. [Link]
-
Martinez, R., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2650. [Link]
-
Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]
-
University of Colorado Boulder. (n.d.). Crystallization. [Link]
-
Khan, I., et al. (2018). Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. ChemistrySelect, 3(42), 11843-11847. [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. [Link]
-
NanoImaging Services. (2023). Comparing Analytical Techniques for Structural Biology. [Link]
-
Zatsepin, N. A., et al. (2017). Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals. Acta Crystallographica Section D, 73(Pt 11), 919–933. [Link]
-
Martinez, R., et al. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Molecules, 28(10), 4101. [Link]
-
Li, Y., et al. (2023). Synthesis, characterization, crystal structure, and DFT study of 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine. Journal of Structural Chemistry, 64(5), 849-858. [Link]
-
MDPI. (n.d.). Special Issue : Heterocyclic Organic Compounds: Crystal Structure and Their Properties. [Link]
-
Zhang, C., et al. (2022). Crystal Structure and Noncovalent Interactions of Heterocyclic Energetic Molecules. Molecules, 27(15), 5003. [Link]
-
Li, J., et al. (2023). Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation. The Journal of Organic Chemistry, 88(11), 7351–7360. [Link]
-
Spek, A. L. (n.d.). Interpretation of crystal structure determinations. [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(Pt 2), 148–155. [Link]
-
Baklanov, M. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1629. [Link]
-
Klimovitskii, E. I. (2018). Structural and Conformational Aspects in the Chemistry of Heterocycles. Molecules, 23(12), 3128. [Link]
-
Baklanov, M. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1629. [Link]
-
Newby, Z. E. R., et al. (2009). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Journal of Visualized Experiments, (33), 1591. [Link]
-
Szymański, P., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
-
Bakunov, S. A., et al. (2020). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Molecular Diversity, 24(3), 889–898. [Link]
-
Szymański, P., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 9. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 10. CXMS: An Alternative to X-Ray Crystallography for Proteins [thermofisher.com]
The Unseen Hurdles in Drug Discovery: An In-Silico ADMET Comparative Guide to Novel Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives
In the relentless pursuit of novel therapeutics, the path from a promising lead compound to a marketed drug is fraught with challenges. A significant portion of these failures can be attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Early-stage assessment of these parameters is therefore not just advantageous, but essential for de-risking drug discovery projects and optimizing resource allocation. This guide provides an in-depth comparative analysis of the in-silico ADMET profiles of a promising class of compounds, the pyrrolo[3,4-c]pyrazole-4,6-dione derivatives, benchmarked against established kinase inhibitors.
The pyrrolo[3,4-c]pyrazole scaffold has garnered considerable attention in medicinal chemistry due to its versatile biological activities, including potent kinase inhibition, which is a cornerstone of modern oncology. However, the ultimate success of any therapeutic agent hinges on its ability to navigate the complex biological landscape of the human body. In-silico ADMET profiling offers a rapid and cost-effective approach to predict these properties before a single gram of the compound is synthesized, allowing for early identification of potential liabilities and guiding the design of molecules with more favorable pharmacokinetic and safety profiles.
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the in-silico ADMET landscape of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. We will delve into the practical application of widely used predictive models, present a comparative analysis of key ADMET parameters, and offer insights into the interpretation of this data to inform lead optimization strategies.
The In-Silico ADMET Workflow: A Step-by-Step Protocol
The predictive power of in-silico ADMET profiling lies in the sophisticated algorithms that correlate a molecule's structural features with its likely biological behavior. Here, we outline a detailed protocol using a representative pyrrolo[3,4-c]pyrazole-4,6-dione derivative and the freely accessible SwissADME web server, a tool widely recognized for its user-friendly interface and robust prediction models.[1][2][3]
Representative Compound: 5-(4-chlorophenyl)-3-(4-fluorophenyl)-1-(4-nitrophenyl)-3a,4,6,6a-tetrahydro-1H,5H-pyrrolo[3,4-c]pyrazole-4,6-dione
SMILES (Simplified Molecular Input Line Entry System) Notation: O=C1N(C2=CC=C(Cl)C=C2)C(=O)C3N1N(C4=CC=C([O-])C=C4)C=C3C5=CC=C(F)C=C5
Step 1: Compound Input
The workflow begins with providing the chemical structure of the molecule to the prediction tool. The most common and convenient format for this is the SMILES notation.
-
Navigate to the SwissADME website ([Link]).
-
In the "Enter a list of SMILES" text box, paste the SMILES string of the representative pyrrolo[3,4-c]pyrazole-4,6-dione derivative.
-
Click the "Run" button to initiate the analysis.
Causality: The SMILES string is a concise and unambiguous representation of the 2D structure of a molecule, which is the fundamental input for most in-silico prediction algorithms. The software parses this information to calculate a wide range of molecular descriptors.
Step 2: Analysis of Physicochemical Properties
The initial output from SwissADME provides a wealth of information on the physicochemical properties of the molecule. These properties are the foundation upon which ADMET predictions are built.
-
Lipinski's Rule of Five: This is a key filter for assessing "drug-likeness" and predicting oral bioavailability. The rule states that a compound is more likely to be orally bioavailable if it adheres to the following criteria:
-
Molecular Weight (MW) ≤ 500 g/mol
-
LogP (octanol-water partition coefficient) ≤ 5
-
Hydrogen Bond Donors (HBD) ≤ 5
-
Hydrogen Bond Acceptors (HBA) ≤ 10
-
-
Topological Polar Surface Area (TPSA): This descriptor is a good indicator of a molecule's ability to permeate cell membranes. A TPSA of ≤ 140 Ų is generally considered favorable for oral absorption.
Causality: Lipinski's Rule of Five is an empirically derived set of guidelines based on the physicochemical properties of known orally active drugs. Molecules that violate multiple aspects of this rule are more likely to have poor absorption or permeation. TPSA quantifies the polar surface area of a molecule, which is a critical factor in its ability to form hydrogen bonds with the polar head groups of the lipid bilayer, thus influencing its passive diffusion across membranes.
Step 3: Pharmacokinetic Predictions
This section of the output provides predictions for key pharmacokinetic parameters:
-
Gastrointestinal (GI) Absorption: Predicted as "High" or "Low". This is a crucial parameter for orally administered drugs.
-
Blood-Brain Barrier (BBB) Permeation: Predicted as "Yes" or "No". This is critical for drugs targeting the central nervous system and also for avoiding unwanted CNS side effects for peripherally acting drugs.
-
P-glycoprotein (P-gp) Substrate: Predicted as "Yes" or "No". P-gp is an efflux transporter that can pump drugs out of cells, reducing their intracellular concentration and efficacy. Being a P-gp substrate can be a significant liability.
-
Cytochrome P450 (CYP) Inhibition: Predicts whether the compound is likely to inhibit major CYP isoforms (e.g., CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions.
Causality: These predictions are based on complex quantitative structure-activity relationship (QSAR) models that have been trained on large datasets of compounds with experimentally determined pharmacokinetic properties. The models identify structural motifs and physicochemical properties that are correlated with specific ADMET outcomes.
Step 4: Druglikeness and Medicinal Chemistry Friendliness
-
Druglikeness Filters: SwissADME applies several filters (e.g., Ghose, Veber, Egan, Muegge) that provide additional perspectives on the druglikeness of a compound based on different sets of rules.
-
Medicinal Chemistry Friendliness: This section flags potentially problematic fragments (e.g., PAINS - Pan Assay Interference Compounds) that are known to interfere with bioassays, leading to false-positive results.
Causality: These filters and alerts are based on accumulated knowledge from medicinal chemistry and high-throughput screening campaigns. They help to identify compounds that may be difficult to work with in the lab or that are likely to exhibit non-specific activity.
Step 5: Visualization of ADMET Profile
SwissADME provides a "BOILED-Egg" plot, which is an intuitive graphical representation of passive gastrointestinal absorption and brain penetration.
-
The white part of the egg represents the physicochemical space for high probability of passive absorption by the gastrointestinal tract.
-
The yellow part (yolk) represents the physicochemical space for high probability of brain penetration.
-
The grey area represents molecules with a low probability of both.
Causality: This visualization provides a quick and easy way to assess the overall ADMET profile of a compound and to identify potential liabilities at a glance.
Comparative ADMET Profiling: Pyrrolo[3,4-c]pyrazole-4,6-diones vs. Approved Kinase Inhibitors
To provide a meaningful context for the predicted ADMET properties of the novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives, we compare them against three well-established, orally bioavailable kinase inhibitors: Imatinib, Sorafenib, and Dasatinib. The following table summarizes the in-silico ADMET data for a representative set of pyrrolo[3,4-c]pyrazole-4,6-dione derivatives (data adapted from a published study) and the approved drugs.
| Parameter | Pyrrolo[3,4-c]pyrazole-4,6-dione Derivative 1 | Pyrrolo[3,4-c]pyrazole-4,6-dione Derivative 2 | Imatinib | Sorafenib | Dasatinib |
| Molecular Weight ( g/mol ) | 490.3 | 504.3 | 493.6 | 464.8 | 488.0 |
| LogP | 4.21 | 4.56 | 3.93 | 4.35 | 3.42 |
| H-Bond Donors | 0 | 0 | 2 | 2 | 2 |
| H-Bond Acceptors | 8 | 8 | 7 | 6 | 7 |
| TPSA (Ų) | 105.7 | 105.7 | 99.8 | 98.4 | 108.4 |
| GI Absorption | High | High | High | High | High |
| BBB Permeation | No | No | No | Yes | No |
| P-gp Substrate | Yes | Yes | Yes | Yes | Yes |
| CYP1A2 Inhibitor | No | No | Yes | No | No |
| CYP2C19 Inhibitor | Yes | Yes | Yes | Yes | Yes |
| CYP2C9 Inhibitor | Yes | Yes | Yes | Yes | Yes |
| CYP2D6 Inhibitor | No | No | Yes | No | No |
| CYP3A4 Inhibitor | Yes | Yes | Yes | Yes | Yes |
| Lipinski's Rule of Five Violations | 0 | 0 | 0 | 0 | 0 |
Data Interpretation and Scientific Insights
The in-silico ADMET profiling reveals several key insights into the potential of pyrrolo[3,4-c]pyrazole-4,6-dione derivatives as drug candidates:
-
Favorable Physicochemical Properties and Oral Bioavailability: The representative pyrrolo[3,4-c]pyrazole-4,6-dione derivatives exhibit molecular weights, LogP values, and hydrogen bonding characteristics that are well within the ranges defined by Lipinski's Rule of Five. This, coupled with their predicted high gastrointestinal absorption, suggests a high likelihood of good oral bioavailability, a critical attribute for patient compliance and convenience. Their TPSA values are also in a favorable range for membrane permeability.
-
Limited CNS Penetration: The prediction that these derivatives are unlikely to cross the blood-brain barrier is a significant advantage for peripherally targeted therapies, such as most anti-cancer treatments. This minimizes the risk of undesirable central nervous system side effects.
-
Potential for Drug-Drug Interactions: A notable area of concern is the predicted inhibition of multiple cytochrome P450 enzymes, particularly CYP2C19, CYP2C9, and CYP3A4. These enzymes are responsible for the metabolism of a vast number of co-administered drugs. Inhibition of these CYPs can lead to altered drug exposure and potentially toxic drug-drug interactions.[4][5] This is a common challenge with many small molecule inhibitors and highlights a critical area for further experimental investigation and potential chemical modification during lead optimization. It is noteworthy that the approved kinase inhibitors also show predicted inhibition of several CYP isoforms, indicating that this is a manageable but important aspect of drug development.
-
P-glycoprotein Substrate Liability: Similar to the approved kinase inhibitors, the pyrrolo[3,4-c]pyrazole-4,6-dione derivatives are predicted to be substrates of the P-glycoprotein efflux pump. This could potentially limit their intracellular accumulation and efficacy in tumors that overexpress P-gp, a known mechanism of multidrug resistance.
Conclusion and Future Directions
The in-silico ADMET profiling of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives presented in this guide demonstrates their significant potential as orally bioavailable drug candidates with favorable physicochemical properties and limited CNS penetration. The comparison with established kinase inhibitors provides a valuable benchmark for their continued development.
However, the predictive nature of in-silico models necessitates experimental validation. The potential for CYP-mediated drug-drug interactions and P-gp-mediated efflux are key areas that warrant further investigation through in vitro assays. Early-stage experimental ADMET screening, guided by these in-silico predictions, will be crucial for selecting the most promising candidates for further preclinical and clinical development. By integrating computational and experimental approaches, the journey of these novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives from promising scaffolds to life-saving therapeutics can be navigated with greater efficiency and a higher probability of success.
References
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13. [Link]
-
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072. [Link]
-
Zaki, Y. H., Zaki, M. E. A., Farag, B., & Gomha, S. M. (2026). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. Scientific Reports, 16(1), 628. [Link]
-
Peng, B., Lloyd, P., & Schran, H. (2005). Clinical pharmacokinetics of imatinib. Clinical pharmacokinetics, 44(9), 879-894. [Link]
-
Strumberg, D., Richly, H., Hilger, R. A., Schleucher, N., Korfee, S., & Tewes, M. (2005). Phase I clinical and pharmacokinetic study of the novel Raf kinase and vascular endothelial growth factor receptor inhibitor BAY 43-9006 in patients with advanced refractory solid tumors. Journal of clinical oncology, 23(5), 965-972. [Link]
-
Christopher, L. J., Cui, D., Wu, C., & Luo, J. (2008). Metabolism and disposition of dasatinib after oral administration to humans. Drug metabolism and disposition, 36(7), 1357-1364. [Link]
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26. [Link]
-
Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American family physician, 76(3), 391-396. [Link]
-
SwissADME. Swiss Institute of Bioinformatics. [Link]
-
pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. [Link]
-
Daina, A., & Zoete, V. (2016). A BOILED-Egg to predict gastrointestinal absorption and brain penetration of small molecules. ChemMedChem, 11(11), 1117-1121. [Link]
Sources
A Senior Application Scientist's Guide to Comparing Cytotoxicity Assays for Novel Pyrrolo[3,4-b]pyridine Derivatives
In the landscape of modern drug discovery, the early and accurate assessment of a compound's cytotoxic potential is paramount. For researchers working with promising scaffolds like tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate and its derivatives, selecting the appropriate cytotoxicity assay is a critical decision that influences the entire trajectory of preclinical development. The pyrrolopyridine nucleus is of significant interest as it mimics the purine ring of ATP, making its derivatives potential kinase inhibitors for cancer therapy.[1] This guide provides an in-depth comparison of key cytotoxicity assays, offering not just protocols, but the scientific rationale to empower researchers in making informed experimental choices.
Understanding the Landscape: Choosing the Right Cytotoxicity Assay
The term "cytotoxicity" encompasses multiple mechanisms of cell death, primarily apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury).[2][3][4] The choice of assay should be guided by the specific biological question you are asking. Are you interested in a general measure of cell viability, or do you need to distinguish between different cell death pathways?[5][6]
Here's a comparative overview of the most common and robust assays:
| Assay | Principle | Measures | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in living cells.[7][8] | Metabolic Activity / Cell Viability | Inexpensive, well-established, suitable for high-throughput screening.[9] | Can be affected by compounds that alter cellular metabolism; requires a solubilization step.[10] |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme released upon cell membrane damage.[11][12][13] | Membrane Integrity / Necrosis | Simple, reliable, and directly measures cell death rather than viability.[9][14] | Less sensitive for early apoptosis; background LDH in serum can interfere.[14] |
| Caspase-Glo® 3/7 Assay | A luminescent assay that measures the activity of caspase-3 and -7, key executioner enzymes in the apoptotic pathway.[15][16] | Apoptosis | Highly sensitive, specific for apoptosis, simple "add-mix-measure" format.[15][17] | More expensive than colorimetric assays; does not detect necrosis. |
Experimental Workflows & Protocols
A logical approach to screening novel compounds involves a primary general viability assay followed by more specific mechanistic assays for lead compounds.
Caption: High-level workflow for cytotoxicity testing of novel compounds.
Protocol 1: MTT Assay for General Cell Viability
This assay is often the first step in a screening cascade due to its reliability and cost-effectiveness. It provides a robust measure of how a compound affects the overall metabolic health of a cell population.[18]
Causality Behind Choices:
-
Phenol Red-Free Medium: Phenol red can interfere with absorbance readings, so using a phenol red-free medium during the MTT incubation step is crucial for accurate results.[8]
-
Solubilization: The formazan crystals produced are insoluble in water.[10] A solubilizing agent like DMSO or a specialized detergent solution is required to dissolve them before reading the absorbance.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) and incubate for 24 hours to allow for attachment.[8][18]
-
Compound Treatment: Prepare serial dilutions of the pyrrolo[3,4-b]pyridine derivatives in culture medium. Replace the old medium with the compound-containing medium and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[7][19] Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the treatment media and add 100 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT to purple formazan crystals.[7][18][19]
-
Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO or 0.1% NP-40 in isopropanol) to each well.[7]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7] Measure the absorbance at 570-590 nm using a microplate reader.[7][19]
Protocol 2: LDH Release Assay for Membrane Integrity
This assay is an excellent choice for determining if your compound induces necrosis or late-stage apoptosis, as it directly measures the loss of plasma membrane integrity.[11][13]
Causality Behind Choices:
-
Controls are Key: Three controls are essential for accurate data interpretation:
-
Spontaneous LDH Release: Cells with treatment vehicle only (measures baseline cell death).
-
Maximum LDH Release: Cells treated with a lysis buffer (represents 100% cytotoxicity).
-
Medium Background: Medium with no cells (corrects for background LDH in the serum).
-
-
Supernatant Transfer: LDH is released into the culture medium. It is critical to carefully transfer the supernatant to a new plate for the assay to avoid disturbing and lysing the cells, which would artificially inflate the results.[14]
Caption: Principle of the Lactate Dehydrogenase (LDH) Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Prepare Controls: In separate wells, prepare the spontaneous and maximum release controls as described above.
-
Centrifugation: Centrifuge the 96-well plate at 250 x g for 3-5 minutes. This pellets any detached cells and debris.[14]
-
Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.[14]
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically contains the lactate substrate and the tetrazolium salt. Add 50 µL of the reaction mixture to each well of the new plate.[14]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[14]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[14]
-
Data Acquisition: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[14] The cytotoxicity is calculated as a percentage of the maximum LDH release.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
To specifically investigate if a compound induces programmed cell death, a caspase activity assay is the gold standard. The Caspase-Glo® 3/7 assay is a highly sensitive luminescent method.[15]
Causality Behind Choices:
-
Luminescence vs. Colorimetric: Luminescent assays generally offer a wider dynamic range and higher sensitivity compared to colorimetric or fluorometric assays, making them ideal for detecting subtle apoptotic events or for use with low cell numbers.
-
"Add-Mix-Measure" Format: The reagent contains both the caspase substrate and a thermostable luciferase in a buffer optimized for cell lysis and enzyme activity. This simplifies the protocol, reduces handling errors, and makes it suitable for high-throughput screening.[15][16]
Caption: Apoptotic pathway highlighting the role of Caspase-3/7.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate suitable for luminescence. Follow steps 1 and 2 from the MTT protocol.
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer. Allow the reagent to equilibrate to room temperature before use.[16][20]
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in culture medium.[16]
-
Incubation: Mix the contents by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[16]
Data Presentation & Interpretation
For a clear comparison, results should be summarized in a table. The half-maximal inhibitory concentration (IC50) is a standard metric for quantifying a compound's potency.
Hypothetical Cytotoxicity Data for Pyrrolo[3,4-b]pyridine Derivatives on A549 Lung Cancer Cells (48h Treatment)
| Compound ID | Structure Modification | MTT Assay IC50 (µM) | LDH Release (% Max at IC50) | Caspase-3/7 Activity (Fold Change at IC50) |
| PD-01 | Parent Scaffold | 25.4 | 15% | 4.5 |
| PD-02 | Addition of -Cl group | 8.2 | 12% | 8.1 |
| PD-03 | Addition of -OCH3 group | 45.1 | 55% | 1.2 |
| PD-04 | Isomeric variant | 15.7 | 48% | 1.5 |
| Staurosporine | Positive Control (Apoptosis) | 0.1 | 10% | 15.0 |
Interpretation:
-
PD-02 appears to be the most potent derivative, with a low IC50 value. The low LDH release and high caspase activity suggest it primarily induces apoptosis.
-
PD-03 is less potent and appears to induce significant necrosis, as indicated by the high LDH release and low caspase activation. This could be a less desirable profile for a therapeutic candidate.
-
This multi-assay approach provides a much richer understanding of each compound's biological activity than a single assay alone.
Conclusion
The selection of cytotoxicity assays for novel compounds derived from this compound should be a strategic process. By starting with a broad viability screen like the MTT assay and progressing to more specific mechanistic assays such as LDH release and caspase activation for promising hits, researchers can efficiently and accurately characterize their compounds. This tiered approach not only provides crucial IC50 data but also offers invaluable insights into the mechanism of action, guiding the selection of candidates with the most promising therapeutic profiles for further development.
References
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
-
Caspase 3/7 Activity - Protocols.io. [Link]
-
Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. [Link]
-
What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. [Link]
-
Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit • Catalogue Code: MAES0196. [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. [Link]
-
What is the difference between apoptosis and necrosis? - Patsnap Synapse. [Link]
-
Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review - PubMed. [Link]
-
Apoptosis and necrosis. Basic types and mechanisms of cell death - PubMed. [Link]
-
Caspase-3, 7 Activity Assay Kit - Boster Biological Technology. [Link]
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery - Scilight Press. [Link]
-
Update on in vitro cytotoxicity assays for drug development - ResearchGate. [Link]
-
Role of Cytotoxicity Experiments in Pharmaceutical Development - SciSpace. [Link]
Sources
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of Cell Death | Cell Signaling Technology [cellsignal.com]
- 3. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 4. What is the difference between apoptosis and necrosis? [synapse.patsnap.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. clyte.tech [clyte.tech]
- 9. scispace.com [scispace.com]
- 10. broadpharm.com [broadpharm.com]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 13. media.sciltp.com [media.sciltp.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 16. promega.com [promega.com]
- 17. tripod.nih.gov [tripod.nih.gov]
- 18. atcc.org [atcc.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Caspase 3/7 Activity [protocols.io]
A Researcher's Guide to Selectivity Profiling of 4-Anilinoquinazoline-Derived Kinase Inhibitors
This guide provides an in-depth comparison of modern techniques for profiling the selectivity of kinase inhibitors derived from the 4-anilinoquinazoline scaffold. We will explore the underlying principles of key methodologies, provide actionable experimental protocols, and discuss the interpretation of selectivity data to empower researchers in making informed decisions during the drug discovery process.
The 4-anilinoquinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of several clinically successful kinase inhibitors, most notably targeting the Epidermal Growth Factor Receptor (EGFR). While potent on-target activity is essential, the ultimate clinical success and safety profile of these inhibitors are dictated by their selectivity across the broader human kinome, which comprises over 500 members. Poor selectivity can lead to off-target toxicities, undermining an otherwise promising therapeutic candidate. Therefore, rigorous and early selectivity profiling is not just a regulatory hurdle but a fundamental component of rational drug design.
Methodologies for Kinase Selectivity Profiling: A Comparative Overview
The choice of a profiling method depends on the stage of drug discovery, the required throughput, and the specific questions being asked. Broadly, these techniques can be categorized into biochemical (in vitro) and cell-based (in situ/in vivo) assays.
Biochemical (In Vitro) Assays
These assays measure the direct interaction between an inhibitor and an isolated, purified kinase enzyme. They are highly controlled and excellent for determining intrinsic potency (e.g., IC₅₀, Kᵢ, or Kₔ).
-
Enzymatic Assays: These methods directly measure the catalytic activity of the kinase. A substrate (a peptide or protein) and a phosphate donor (typically ATP) are incubated with the kinase in the presence of the inhibitor. The rate of phosphate transfer is then quantified.
-
Radiometric Assays: Historically the "gold standard," these assays use radiolabeled ATP (e.g., [γ-³³P]ATP). The incorporation of the radioactive phosphate onto the substrate is measured, providing high sensitivity. However, the requirement for handling radioactive materials has led to a decline in their use.
-
Luminescence-Based Assays: Platforms like Promega's Kinase-Glo® measure the amount of ATP remaining in the reaction after the kinase reaction has completed. The amount of light produced is inversely proportional to kinase activity. These assays are homogeneous ("add-and-read"), making them highly amenable to high-throughput screening (HTS).
-
-
Competition Binding Assays: These assays measure the ability of a test compound to displace a known, high-affinity ligand from the ATP-binding site of the kinase. They are independent of enzymatic activity and can be used for inactive kinases or mutants.
-
KINOMEscan™ (DiscoverX): This is a widely used platform that leverages a proprietary active-site directed ligand immobilized to a solid support. Kinases from a DNA-tagged library are competed for binding between the immobilized ligand and the test compound. The amount of kinase bound to the solid support is then quantified by qPCR. This method allows for the screening of a single compound against a large panel of kinases (e.g., 468 kinases) at a single concentration, providing a broad view of selectivity.
-
Cell-Based (In Situ) Assays
While biochemical assays are precise, they do not account for cellular factors like membrane permeability, intracellular ATP concentrations, efflux pumps, or the protein existing in a complex. Cell-based assays provide a more physiologically relevant assessment of an inhibitor's activity.
-
Target Engagement Assays: These innovative methods directly measure whether a compound is binding to its intended target inside a living cell.
-
NanoBRET™ Target Engagement: This technology measures compound binding by detecting Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the acceptor).[1] An inhibitor competes with the tracer for binding, leading to a dose-dependent decrease in the BRET signal.[2][3] This provides a quantitative measure of intracellular affinity.
-
Cellular Thermal Shift Assay (CETSA®): This method is based on the principle that when a protein binds to a ligand (the inhibitor), it becomes thermodynamically stabilized.[4][5] Intact cells are treated with the inhibitor and then heated. The stabilized protein-ligand complex will resist heat-induced denaturation and aggregation.[6] The amount of soluble protein remaining at different temperatures is quantified (often by Western blot or mass spectrometry), and a shift in the melting temperature indicates target engagement.[7][8]
-
-
Phosphorylation Readouts: The functional consequence of kinase inhibition is a decrease in the phosphorylation of its downstream substrates.
-
Western Blotting/ELISA: Antibodies specific to the phosphorylated form of a substrate can be used to measure the effect of an inhibitor on a signaling pathway. For an EGFR inhibitor, one would measure the reduction in phosphorylated EGFR (p-EGFR) or downstream targets like p-AKT or p-ERK. This method confirms functional pathway modulation in a cellular context.
-
Comparison of Methodologies
| Methodology | Principle | Primary Output | Pros | Cons |
| Radiometric Assay | Measures transfer of ³³P from ATP to a substrate. | IC₅₀ | Gold standard sensitivity, direct enzymatic measure. | Radioactive, low throughput, interference. |
| KINOMEscan™ | Competition for binding between kinase and an immobilized ligand.[9] | Kₔ, % Inhibition | High throughput, broad kinome coverage (>460 kinases), ATP-independent.[10] | In vitro (no cellular context), indirect measure of inhibition. |
| NanoBRET™ TE | Competition with a fluorescent tracer for binding to a NanoLuc-tagged kinase in live cells.[2] | IC₅₀ (Intracellular) | Live cells, quantitative target engagement, high throughput.[11] | Requires genetic modification of cells (transfection). |
| CETSA® | Ligand binding stabilizes protein against thermal denaturation.[4] | Thermal Shift (°C) | Label-free, works in cells and tissues, confirms direct binding.[7] | Lower throughput, can be technically challenging. |
| Western Blot | Antibody-based detection of substrate phosphorylation. | Functional Inhibition | Confirms pathway modulation, physiologically relevant. | Low throughput, semi-quantitative, antibody dependent. |
Experimental Protocols: A Practical Guide
Here, we provide streamlined protocols for two powerful and distinct approaches: a broad biochemical screen using KINOMEscan™ and a focused, live-cell target engagement assay using NanoBRET™.
Protocol: Broad Selectivity Profiling with KINOMEscan™
This protocol describes a primary screen to assess the selectivity of a novel 4-anilinoquinazoline derivative at a single concentration across a large kinase panel.
Objective: To identify all potential kinase targets of "Compound A" from a panel of >450 kinases.
Methodology: Active site-directed competition binding assay.[9]
Step-by-Step Protocol:
-
Compound Preparation: Solubilize Compound A in 100% DMSO to a final concentration of 10 mM. Provide this stock to the service provider (e.g., Eurofins DiscoverX).
-
Assay Execution (Performed by Provider):
-
The test compound is incubated at a fixed concentration (e.g., 1 µM) with a panel of DNA-tagged kinases.
-
An immobilized, active-site-directed ligand is added to the reaction. The assay measures the competition between the test compound and the immobilized ligand for binding to the kinase.[12]
-
Kinases that are not bound by the test compound will bind to the immobilized ligand and be captured on a solid support.
-
Kinases that are bound by the test compound remain in solution.
-
-
Quantification: The amount of kinase captured on the solid support is quantified via qPCR of the DNA tag. A low qPCR signal indicates strong binding by the test compound.[9]
-
Data Analysis: Results are typically reported as "Percent of Control" (%Ctrl), where the DMSO vehicle is the 100% control (no inhibition) and a potent control inhibitor is 0%.
-
%Ctrl = (Compound Signal - Positive Control Signal) / (DMSO Signal - Positive Control Signal) * 100
-
A common hit threshold is %Ctrl < 10% or < 35%.
-
Protocol: Live-Cell Target Engagement with NanoBRET™
This protocol determines the intracellular potency of "Compound A" against its primary target (e.g., EGFR) in living cells.
Objective: To quantify the intracellular IC₅₀ of Compound A at the EGFR kinase.
Methodology: Bioluminescence Resonance Energy Transfer (BRET) in live HEK293 cells.[3]
Step-by-Step Protocol:
-
Cell Preparation:
-
Culture HEK293 cells in DMEM + 10% FBS.
-
In a white 96-well assay plate, transfect the cells with a plasmid encoding for an EGFR-NanoLuc® fusion protein according to the manufacturer's protocol (e.g., using FuGENE® HD).[3]
-
Incubate for 24 hours to allow for protein expression.
-
-
Compound and Tracer Addition:
-
Prepare a serial dilution of Compound A (e.g., 11-point, 1:3 dilution starting from 30 µM) in Opti-MEM medium.
-
Add the NanoBRET™ tracer (specific for the kinase target) at its recommended final concentration to the compound dilutions.
-
Remove the culture medium from the cells and add the compound/tracer mixtures to the wells. Include "no compound" (tracer only) and "no tracer" controls.
-
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the compound and tracer to reach binding equilibrium within the cells.[3]
-
Luminescence Reading:
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate immediately on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (>600 nm).
-
-
Data Analysis:
-
Calculate the corrected BRET ratio: (Acceptor Emission / Donor Emission) - Background.
-
Plot the corrected BRET ratio against the log concentration of Compound A.
-
Fit the data to a four-parameter logistic equation to determine the intracellular IC₅₀.
-
Data Presentation and Interpretation
Clear visualization of selectivity data is crucial for interpretation. This involves summarizing hit data in tables and using graphical representations to place the data in a biological context.
Quantitative Data Summary
The results from a KINOMEscan™ screen for two hypothetical 4-anilinoquinazoline derivatives are presented below. Compound A is the lead, and Compound B is a close analog. The screen was performed at 1 µM.
| Kinase Target | Kinase Family | Compound A (%Ctrl @ 1µM) | Compound B (%Ctrl @ 1µM) | Comments |
| EGFR | Tyrosine Kinase | 0.5 | 1.2 | Primary Target, Potent Hit |
| ERBB2 | Tyrosine Kinase | 4.8 | 6.5 | Expected on-target family activity |
| ERBB4 | Tyrosine Kinase | 15.2 | 22.1 | Weaker on-target family activity |
| ABL1 | Tyrosine Kinase | 88.9 | 8.1 | Off-Target Liability for Cmpd B |
| SRC | Tyrosine Kinase | 92.1 | 75.4 | No significant activity |
| LCK | Tyrosine Kinase | 95.3 | 9.9 | Off-Target Liability for Cmpd B |
| RIPK2 | Ser/Thr Kinase | 70.1 | 1.5 | Potent Off-Target for Cmpd B |
| CDK2 | Ser/Thr Kinase | 98.6 | 95.2 | No significant activity |
Interpreting Selectivity with S-Scores
A simple and effective way to quantify selectivity is the Selectivity Score (S-score) .[13] It is calculated by dividing the number of kinases inhibited below a certain threshold by the total number of kinases tested.[14][15]
-
S(10): (Number of kinases with %Ctrl < 10) / (Total kinases tested)
For our hypothetical data (assuming a 468-kinase panel):
-
Compound A S(10) = 2 / 468 = 0.0043 (Highly Selective)
-
Compound B S(10) = 5 / 468 = 0.0107 (Less Selective)
A lower S-score indicates higher selectivity. This metric clearly shows that Compound A possesses a superior selectivity profile compared to Compound B, which has acquired significant off-target liabilities against ABL1, LCK, and RIPK2.
Visualization of Workflows and Pathways
Diagrams are essential for communicating complex experimental workflows and biological pathways.
General Workflow for Kinase Inhibitor Profiling
Caption: Iterative workflow for kinase inhibitor selectivity profiling and optimization.
Mechanism of Competition Binding Assay (KINOMEscan™)
Caption: Principle of the KINOMEscan™ competition binding assay.
Simplified EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling cascade by a 4-anilinoquinazoline compound.
Conclusion
The selectivity profile of a kinase inhibitor is a critical determinant of its therapeutic potential. For derivatives of the 4-anilinoquinazoline scaffold, or any kinase inhibitor program, a multi-faceted approach to profiling is essential. Initial broad, biochemical screening with platforms like KINOMEscan™ provides a comprehensive map of potential on- and off-targets. This must be followed by validation in a more physiological context using cell-based target engagement assays like NanoBRET™ or CETSA®, which confirm that the compound can access and bind its target in living cells. Finally, functional assays that measure the modulation of downstream signaling pathways provide the ultimate proof of the inhibitor's mechanism of action. By thoughtfully selecting and combining these methodologies, researchers can build a robust data package that de-risks clinical translation and paves the way for safer, more effective targeted therapies.
References
-
Davis, M.I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
-
Eurofins DiscoverX. (2023). KINOMEscan® Technology. Eurofins Discovery. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Vasta, J.D., et al. (2018). Quantitative, real-time measurement of binding kinetics of PROTACs in living cells. Cell Chemical Biology, 25(2), 225-233.e6. [Link]
-
Karaman, M.W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in intact cells with the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Robers, M.B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications, 6, 10091. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 3. eubopen.org [eubopen.org]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. annualreviews.org [annualreviews.org]
- 8. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 9. chayon.co.kr [chayon.co.kr]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 12. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate
For researchers and drug development professionals, excellence in the lab extends beyond discovery to include the safe and responsible management of all chemical reagents, intermediates, and waste products. This guide provides a comprehensive, step-by-step protocol for the proper disposal of tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate (CAS No. 1059172-92-7). Our approach is grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship, ensuring that your work continues to meet the highest standards of scientific integrity from inception to disposal.
Note on Hazard Assessment: As of the last update, a specific, verified Safety Data Sheet (SDS) for this compound was not publicly available. The following guidance is therefore constructed based on a conservative assessment of the hazards associated with its structural class (pyrrolopyridines) and related compounds. It is imperative to treat this substance with caution, assuming it may possess hazards typical of biologically active heterocyclic compounds until proven otherwise.
Section 1: Essential Safety Profile & Hazard Analysis
The pyrrolo[3,4-b]pyridine core is a scaffold found in many biologically active compounds, which may exhibit various toxicological properties.[1][2] While some derivatives are considered non-hazardous for transport, this does not preclude them from posing risks in a laboratory setting.[3] A conservative approach necessitates acknowledging potential hazards identified in structurally similar molecules.
Table 1: Postulated Hazard Profile
| Hazard Type | Potential Manifestation & Rationale | GHS Hazard Code (Assumed) |
|---|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed. Many nitrogen-containing heterocyclic compounds exhibit oral toxicity.[4] | H302 |
| Skin Sensitization | May cause an allergic skin reaction. A common property of complex organic molecules used in drug discovery.[4] | H317 |
| Skin & Eye Irritation | May cause skin and eye irritation upon direct contact.[4] | H315 / H319 |
| Aquatic Toxicity | Potential for harm to aquatic life. Pyridine-based compounds can be toxic to environmental organisms.[5] | H400 / H412 |
This postulated profile dictates that this compound waste must not be disposed of via standard drains or general laboratory trash . The causality is clear: the potential for aquatic toxicity necessitates containment and destruction by approved methods, while potential skin sensitization and irritation demand careful handling and segregation to protect personnel.[5]
Section 2: In-Lab Waste Management: The Segregation Protocol
Proper disposal begins at the point of generation. Adhering to a strict in-lab segregation protocol is the most critical step in ensuring safety and compliance. This process prevents unintentional reactions and ensures the waste stream is correctly characterized for final disposal.
Step 1: Select the Correct Waste Container
-
Primary Container: Use a dedicated, leak-proof container made of a chemically resistant material such as high-density polyethylene (HDPE). The container must have a secure, screw-top cap.
-
Compatibility: Never mix this waste with incompatible materials. Specifically, segregate it from:
-
Strong Oxidizing Agents
-
Strong Acids and Bases
-
Reactive Metals
-
-
Container Filling: Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills during transport.
Step 2: Labeling for Trust and Safety
Accurate labeling is the cornerstone of a self-validating waste management system. Every container must be labeled at the moment the first drop of waste is added.
-
Label Contents: The label must be fully completed and legible.
-
Write the full chemical name: "This compound Waste "
-
List all components and their approximate percentages (e.g., "Acetonitrile (solvent, ~80%)", "Compound (~20%)").
-
Indicate the accumulation start date.[6]
-
Clearly mark with appropriate hazard warnings (e.g., "Caution: Potential Sensitizer," "Potential Aquatic Toxin").
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.
-
Storage Duration: Waste can remain in the SAA until the container is full or for up to one year, whichever comes first. Once a container is full, it must be moved to the central accumulation area within three days.
Section 3: Formal Disposal Workflow
The final disposal of chemical waste is a highly regulated process that must be handled by trained professionals. This workflow ensures "cradle-to-grave" accountability as mandated by the Resource Conservation and Recovery Act (RCRA).[7]
Workflow for Different Waste Streams
-
Bulk Quantities & Concentrated Solutions:
-
Characterization: This waste is managed as chemical waste.
-
Procedure: Accumulate in a properly labeled liquid waste container as described in Section 2.
-
Disposal: Arrange for pickup by your institution's licensed hazardous waste disposal contractor. Do not attempt to treat or neutralize this waste in the lab unless you have a specific, validated, and approved protocol.[8]
-
-
Contaminated Labware (e.g., pipette tips, vials, gloves):
-
Characterization: This is considered solid chemical waste.
-
Procedure: Collect in a designated, lined solid waste container that is clearly labeled with the chemical name.
-
Disposal: This container must also be collected by the licensed hazardous waste contractor. Do not mix with regular lab trash.
-
-
Empty Reagent Bottles:
-
Decontamination: A container that held this compound is not considered "RCRA empty" until it has been triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[6]
-
Rinsate Management: The first rinseate must be collected and disposed of as chemical waste. Subsequent rinses may also require collection depending on local regulations.
-
Final Disposal: Once triple-rinsed, deface the original label completely and dispose of the container in the appropriate lab glass or plastic recycling bin.
-
The logical flow for making these disposal decisions is visualized in the diagram below.
Caption: Decision workflow for segregating and disposing of different waste streams.
Section 4: Emergency Procedures - Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.
-
Isolate & Secure: Secure the area to prevent unauthorized entry.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves.
-
Containment: For liquid spills, surround the area with an absorbent material (e.g., spill pads or vermiculite) to prevent it from spreading.
-
Neutralization/Absorption: Cover the spill with an absorbent, inert material. Work from the outside in to minimize the contaminated area.
-
Collection: Carefully collect the absorbed material using a scoop or dustpan and place it into a designated solid chemical waste container.
-
Decontamination: Wipe the spill area with a cloth soaked in a suitable solvent (like ethanol), followed by soap and water. Collect all cleaning materials as solid chemical waste.
-
Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) office, regardless of the spill's size.
By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety and responsibility. This ensures that the innovative work conducted in your laboratory is not compromised by improper chemical handling and that your professional obligations to your colleagues and the environment are fully met.
References
-
PubChem. tert-Butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo(2,3-d)pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate - Safety and Hazards. National Institutes of Health. Available at: [Link]
-
Blazeys Technologies. This compound CAS 1059172-92-7. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Pyridine. (2022-03-31). Available at: [Link]
-
Angene Chemical. Safety Data Sheet. (2024-04-21). Available at: [Link]
-
Pharmaffiliates. tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate. Available at: [Link]
-
LookChem. Cas 1201187-44-1,tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate. Available at: [Link]
-
ChemBK. tert-Butyl3-amino-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate. Available at: [Link]
-
LookChem. Cas 872355-63-0,METHYL 1H-PYRROLO[3,2-B]PYRIDINE-5-CARBOXYLATE. Available at: [Link]
-
National Center for Biotechnology Information. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Available at: [Link]
-
ResearchGate. Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. (2021-08-06). Available at: [Link]
-
Stephen F. Austin State University. VIII. Disposal Procedures for Non Hazardous Waste. Available at: [Link]
-
ResearchGate. Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. (2021-03-02). Available at: [Link]
-
Rowan University. Non-Hazardous Waste Disposal Guide for Laboratories. Available at: [Link]
-
University of British Columbia. In-Laboratory Treatment of Chemical Waste. Available at: [Link]
-
MDPI. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2021). Available at: [Link]
-
National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory. Available at: [Link]
-
PubMed. Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. (2019-07-22). Available at: [Link]
-
Autech Industry Co.,Limited. CAS No.1201187-44-1 | Tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate. Available at: [Link]
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. tert-Butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo(2,3-d)pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate | C28H38N8O3 | CID 67354206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
- 6. sites.rowan.edu [sites.rowan.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. sfasu.edu [sfasu.edu]
Navigating the Safe Handling of tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment: Understanding the Compound
The primary hazards associated with the analogous compound, and therefore potentially with tert-butyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate, are acute oral toxicity and the potential for skin sensitization .[1] This necessitates a cautious and well-defined handling protocol to minimize exposure risks.
GHS Hazard Classification (Based on Analogous Compound):
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed[1] |
| Skin sensitization | 1, 1A, 1B | H317: May cause an allergic skin reaction[1] |
The causality behind these classifications lies in the chemical's potential to be absorbed into the bloodstream if ingested and to trigger an immune response upon skin contact, leading to allergic reactions. Therefore, our primary safety objective is to prevent ingestion and skin contact.
Personal Protective Equipment (PPE) Protocol: Your First Line of Defense
A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE, with the rationale explained to foster a deeper understanding of the protective mechanisms at play.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing or aerosol generation.[1] | Protects against accidental splashes of the compound, which could cause serious eye irritation. The face shield offers a broader barrier of protection for the entire face. |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, must be worn.[2] Gloves must be inspected for any signs of degradation or puncture before each use.[1] Employ proper glove removal technique to avoid contaminating your skin.[1] | Provides a critical barrier against skin contact, mitigating the risk of sensitization.[1] Frequent changes are recommended, especially if contact with the chemical occurs. |
| Body Protection | A flame-retardant lab coat, fully buttoned, is required.[2] Long pants and closed-toe shoes that cover the entire foot are also mandatory.[2] For larger quantities or higher-risk procedures, a complete chemical-resistant suit should be considered.[1] | Protects the skin from accidental spills and contamination. Natural fiber clothing (e.g., cotton) is recommended under the lab coat, as synthetic fibers can melt and adhere to the skin in case of a fire. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator is recommended.[1] All respirator use must be in accordance with a comprehensive respiratory protection program, including fit-testing.[2] | Minimizes the risk of inhaling the compound, which could lead to respiratory tract irritation and systemic toxicity. |
Safe Handling and Operations: A Step-by-Step Approach
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Workflow for Safe Handling:
Caption: Workflow for the safe handling of this compound.
Key Operational Steps:
-
Engineering Controls: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[1] The ventilation system should be appropriate for handling fine powders or aerosols.[1]
-
Avoiding Dust and Aerosols: Take deliberate and careful actions to avoid the formation of dust and aerosols during weighing and transferring the compound.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1] Contaminated work clothing should not be allowed out of the workplace.
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response is critical.
Spill Response:
-
Evacuate personnel from the immediate area.[1]
-
Ensure adequate ventilation.[1]
-
Wear the appropriate PPE, including respiratory protection.[1]
-
Prevent the product from entering drains.[1]
-
Carefully sweep or scoop up the spilled material without creating dust and place it in a suitable, closed container for disposal.[1]
First Aid Measures:
| Exposure Route | First Aid Protocol |
| In case of skin contact | Immediately wash off with soap and plenty of water. Consult a physician.[1] If skin irritation or a rash occurs, seek medical advice. |
| In case of eye contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| If inhaled | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| If swallowed | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1] |
In all cases of exposure, provide the attending medical professional with the Safety Data Sheet for the analogous compound.[1]
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
-
Chemical Waste: Dispose of this compound through a licensed professional waste disposal service.[1]
-
Contaminated Materials: Any materials that have come into contact with the compound, including gloves, disposable lab coats, and cleaning materials, should be treated as hazardous waste and disposed of accordingly.[1]
-
Packaging: Dispose of the original container as unused product.[1]
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash. [3]
References
- Angene Chemical. (2024, April 21). Safety Data Sheet: tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- PubChem. (n.d.). tert-Butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo(2,3-d)pyrimidin-2-yl)amino)pyridin-3-yl)
- BenchChem. (2025). Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
- Sigma-Aldrich. (2025, November 4).
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Google Patents. (n.d.). WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor.
- CTAHR. (n.d.). UNIT 7: Personal Protective Equipment.
- Canada.ca. (2022, January 21). Personal Protective Equipment.
- ChemBK. (n.d.). tert-Butyl3-amino-5H-pyrrolo[3,4-b]pyridine-6(7H)
- ChemScene. (n.d.). Tert-butyl (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)
- ChemicalBook. (2025, October 14).
- LookChem. (n.d.).
- Pharmaffiliates. (n.d.). tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)
- PubChem. (n.d.). tert-butyl 3-amino-6,6-dimethyl-1H,4H,5H,6H-pyrrolo(3,4-c)
- eCFR. (n.d.). List of Hazardous Substances and Reportable Quantities.
- BLDpharm. (n.d.).
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
